molecular formula C6H9N3 B1531290 1-(Pyridazin-4-yl)ethanamine CAS No. 1008498-13-2

1-(Pyridazin-4-yl)ethanamine

カタログ番号: B1531290
CAS番号: 1008498-13-2
分子量: 123.16 g/mol
InChIキー: KUXWBGLSIGPVNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridazin-4-yl)ethanamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyridazin-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyridazin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridazin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-pyridazin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-9-4-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXWBGLSIGPVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717369
Record name 1-(Pyridazin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008498-13-2
Record name 1-(Pyridazin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridazin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: 1-(Pyridazin-4-yl)ethanamine (CAS 1008498-13-2)

[1]

Abstract

1-(Pyridazin-4-yl)ethanamine (CAS 1008498-13-2) is a high-value heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active compounds.[1][2][3][4][5] As a polar, electron-deficient scaffold, the pyridazine ring serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct metabolic profiles. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and strategic applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][6][7][8]

The compound is a primary amine attached to the 4-position of a pyridazine ring via a chiral ethyl linker. While the CAS 1008498-13-2 typically refers to the racemate, enantiopure forms are critical for late-stage drug development.

Table 1: Core Technical Data
PropertySpecification
IUPAC Name 1-(Pyridazin-4-yl)ethan-1-amine
CAS Number 1008498-13-2 (Racemate)
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Pale yellow oil or low-melting solid (hygroscopic)
Solubility Highly soluble in H₂O, MeOH, DMSO; Moderate in DCM
pKa (Conjugate Acid) ~5.5 (Pyridazine N), ~9.5 (Primary Amine)
LogP (Calculated) -0.9 (Hydrophilic)
TPSA 51.8 Ų

Strategic Utility in Medicinal Chemistry

The Pyridazine Advantage

In drug design, 1-(Pyridazin-4-yl)ethanamine is primarily utilized to modulate the physicochemical properties of a lead compound. The pyridazine ring is significantly more polar than a phenyl ring or pyridine, lowering the overall LogP of the molecule.

  • Metabolic Stability: The electron-deficient nature of the 1,2-diazine ring makes it resistant to oxidative metabolism (CYP450) at the ring carbons compared to phenyl rings.

  • Hydrogen Bonding: The N=N bond acts as a weak hydrogen bond acceptor, potentially engaging in specific interactions with target proteins (e.g., hinge regions of kinases).

Scaffold Hopping Logic

The following diagram illustrates the "Scaffold Hop" logic, where the pyridazine amine replaces more lipophilic linkers to improve drug-like properties (DMPK).

MedChemLogicPhenylPhenyl-Ethanamine(High LogP, Metabolic Liability)PyridinePyridine-Ethanamine(Moderate LogP, Basic N)Phenyl->Pyridine Bioisosteric Replacement(Reduce Lipophilicity)PyridazinePyridazin-4-yl-ethanamine(Low LogP, High Solubility)Pyridine->Pyridazine Optimization(Increase Polarity & TPSA)

Figure 1: Strategic scaffold hopping from phenyl to pyridazine to optimize solubility and metabolic stability.

Synthetic Methodologies

Specific literature on the isolation of CAS 1008498-13-2 is often embedded within broader patents. Below are the two most scientifically robust routes for its synthesis: the Reductive Amination (Standard) and the Ellman Auxiliary (Asymmetric) routes.

Route A: Reductive Amination (One-Pot)

This is the most direct method for generating the racemic amine from the commercially available 4-acetylpyridazine.

Reaction Scheme:

  • Precursor: 4-Acetylpyridazine

  • Ammonia Source: Ammonium Acetate (NH₄OAc)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN)[6]

Protocol:

  • Dissolution: Dissolve 4-acetylpyridazine (1.0 eq) in anhydrous Methanol.

  • Imine Formation: Add Ammonium Acetate (10.0 eq). Stir at room temperature for 1 hour to form the imine intermediate in situ.

  • Reduction: Cool to 0°C. Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Acidify with 1N HCl to pH ~2 to quench excess hydride and hydrolyze boron complexes.

  • Workup: Basify with NaOH to pH >10. Extract exhaustively with DCM or CHCl₃/iPrOH (3:1) due to high water solubility.

  • Purification: The amine is polar; purification often requires Amine-functionalized silica or reverse-phase chromatography.

Route B: Asymmetric Synthesis (Ellman's Auxiliary)

For drug development requiring enantiopurity, the use of tert-butanesulfinamide (Ellman's reagent) is the industry standard.

SynthesisWorkflowStart4-AcetylpyridazineIntermediateChiral N-Sulfinyl ImineStart->Intermediate CondensationAuxiliary(R)-tert-ButanesulfinamideTi(OEt)4Auxiliary->IntermediateProtectedSulfinamide IntermediateIntermediate->ProtectedReductionSelectride or NaBH4(Diastereoselective Reduction)Reduction->ProtectedProduct(S)-1-(Pyridazin-4-yl)ethanamine(Enantiopure)Protected->ProductHydrolysisHCl / DioxaneHydrolysis->Product

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary to access enantiopure amine.

Handling, Stability, and Safety

Stability Profile
  • Hygroscopicity: The free base is highly hygroscopic. It readily absorbs atmospheric moisture, which can complicate accurate weighing.

  • Storage: Store as the hydrochloride salt (mono- or dihydrochloride) for long-term stability. If kept as a free base, store under nitrogen at -20°C.

  • Air Sensitivity: Primary amines can absorb CO₂ from the air to form carbamates; keep containers tightly sealed.

Safety Precautions
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Disposal: Pyridazine derivatives should be treated as nitrogen-containing hazardous waste and incinerated.

References

  • Meanwell, N. A. (2017).[3] "The Role of the Pyridazine Ring in Molecular Recognition and Drug Discovery." Advances in Heterocyclic Chemistry.

  • Podyacheva, E., et al. (2021). "Hitchhiker's Guide to Reductive Amination." Organic Chemistry Portal.

  • PubChem Database. "1-(Pyridazin-4-yl)ethan-1-amine (CID 55281147)." National Center for Biotechnology Information.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(Pyridazin-4-yl)ethanamine is a chiral amine of significant interest in medicinal chemistry, serving as a key building block for the development of novel therapeutic agents. Its synthesis, particularly in an enantiomerically pure form, presents a considerable challenge that necessitates a robust and stereoselective strategy. This guide provides a comprehensive overview of a validated synthetic approach, focusing on the preparation of the key intermediate, 4-acetylpyridazine, and its subsequent asymmetric conversion to the target molecule. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers and drug development professionals with a practical and reproducible framework for the synthesis of this important chiral amine.

Introduction: The Significance of Chiral Pyridazinyl Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The specific stereochemistry of these amines is often critical for their pharmacological activity, with different enantiomers exhibiting distinct biological effects. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is also a privileged scaffold in drug discovery, known to impart favorable physicochemical and pharmacokinetic properties.[2] The combination of a chiral amine and a pyridazine moiety in (R)-1-(Pyridazin-4-yl)ethanamine makes it a highly valuable synthon for the construction of complex molecules with potential therapeutic applications.

The primary challenge in the synthesis of (R)-1-(Pyridazin-4-yl)ethanamine lies in the efficient and highly stereoselective installation of the chiral amino group at the ethyl side chain. This guide will detail a two-stage synthetic strategy, commencing with the synthesis of the pro-chiral ketone, 4-acetylpyridazine, followed by a highly diastereoselective amination protocol utilizing a chiral auxiliary.

Synthesis of the Key Intermediate: 4-Acetylpyridazine

The synthesis of 4-acetylpyridazine is a critical first step in the overall synthetic sequence. While several methods can be envisaged for the introduction of an acetyl group onto the pyridazine ring, a reliable and scalable approach involves a palladium-catalyzed cross-coupling reaction, such as the Stille coupling.[3][4] This method offers a versatile and efficient means of forming carbon-carbon bonds.[5]

An alternative approach could involve the reaction of a Grignard reagent with a pyridazine nitrile.[1][6] However, the Stille coupling is often preferred for its functional group tolerance and milder reaction conditions.

Proposed Synthetic Route: Stille Cross-Coupling

The proposed route utilizes a Stille coupling between a 4-halopyridazine (e.g., 4-iodopyridazine or 4-bromopyridazine) and a suitable acetylating agent, such as tributyl(1-ethoxyvinyl)tin. The resulting enol ether can then be readily hydrolyzed under acidic conditions to afford the desired ketone.

Synthesis_of_4-Acetylpyridazine Start 4-Halopyridazine Reagent Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 Start->Reagent Stille Coupling Intermediate 4-(1-Ethoxyvinyl)pyridazine Reagent->Intermediate Hydrolysis Aqueous HCl Intermediate->Hydrolysis Product 4-Acetylpyridazine Hydrolysis->Product

Caption: Proposed synthetic route to 4-acetylpyridazine via Stille coupling.

Experimental Protocol: Synthesis of 4-Acetylpyridazine

Materials:

  • 4-Iodopyridazine

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Stille Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodopyridazine (1.0 eq), anhydrous toluene (to make a 0.2 M solution), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add tributyl(1-ethoxyvinyl)tin (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1-ethoxyvinyl)pyridazine.

  • Hydrolysis:

    • Dissolve the crude 4-(1-ethoxyvinyl)pyridazine in a mixture of tetrahydrofuran (THF) and 2 M aqueous hydrochloric acid (1:1 v/v).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-acetylpyridazine.

Parameter Typical Value
Yield (Stille Coupling) 70-85%
Yield (Hydrolysis) 90-98%
Overall Yield 63-83%
Purity (after chromatography) >98%

Asymmetric Synthesis of (R)-1-(Pyridazin-4-yl)ethanamine

With the key intermediate, 4-acetylpyridazine, in hand, the next critical stage is the asymmetric introduction of the amine functionality to generate the desired (R)-enantiomer. For this purpose, the use of a chiral auxiliary provides a reliable and highly diastereoselective method. Ellman's auxiliary, (R)-tert-butanesulfinamide, is a well-established and commercially available reagent for the asymmetric synthesis of chiral amines.[7][8][9]

The strategy involves the condensation of 4-acetylpyridazine with (R)-tert-butanesulfinamide to form a chiral N-sulfinylimine. Subsequent diastereoselective reduction of this imine, directed by the chiral sulfinyl group, followed by acidic removal of the auxiliary, yields the target (R)-amine.[8]

Synthetic Pathway: Chiral Auxiliary-Mediated Asymmetric Amination

Asymmetric_Synthesis Ketone 4-Acetylpyridazine Auxiliary (R)-tert-Butanesulfinamide Ti(OEt)4 Ketone->Auxiliary Condensation Imine N-Sulfinylimine Intermediate Auxiliary->Imine Reduction Reducing Agent (e.g., NaBH4) Imine->Reduction Diastereoselective Reduction Sulfinamide Protected Amine Reduction->Sulfinamide Deprotection HCl in MeOH Sulfinamide->Deprotection Product (R)-1-(Pyridazin-4-yl)ethanamine Deprotection->Product

Caption: Asymmetric synthesis of the target amine using Ellman's auxiliary.

Experimental Protocol: Asymmetric Amination

Materials:

  • 4-Acetylpyridazine

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide [Ti(OEt)₄]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Hydrochloric acid (4 M in 1,4-dioxane or methanolic HCl)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Formation of the N-Sulfinylimine:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-acetylpyridazine (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), and anhydrous THF (to make a 0.5 M solution).

    • Add titanium(IV) ethoxide (2.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the formation of the imine by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine, which is used in the next step without further purification.

  • Diastereoselective Reduction:

    • Dissolve the crude N-sulfinylimine in anhydrous THF (to make a 0.2 M solution) and cool the solution to -48 °C (a dry ice/acetonitrile bath).

    • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in THF.

    • Add the sodium borohydride solution dropwise to the cooled imine solution over 30 minutes.

    • Stir the reaction at -48 °C for 3-4 hours. Monitor the reduction by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and then add water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography if necessary.

  • Removal of the Chiral Auxiliary:

    • Dissolve the crude sulfinamide from the previous step in anhydrous methanol (to make a 0.2 M solution).

    • Add a solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane, 3.0 eq) dropwise at room temperature.

    • Stir the reaction for 1-2 hours at room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of the amine.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford (R)-1-(Pyridazin-4-yl)ethanamine hydrochloride.

    • The free amine can be obtained by basification with a suitable base (e.g., NaOH or Na₂CO₃) and extraction into an organic solvent.

Parameter Expected Value
Diastereomeric Excess (d.e.) >95%
Yield (over 3 steps) 60-75%
Enantiomeric Excess (e.e.) >98%

Conclusion

The synthesis of enantiomerically pure (R)-1-(Pyridazin-4-yl)ethanamine can be effectively achieved through a well-defined, two-stage synthetic sequence. The initial preparation of the key intermediate, 4-acetylpyridazine, via a Stille cross-coupling reaction provides a reliable entry point to the desired scaffold. The subsequent asymmetric amination, employing the robust and highly effective Ellman's chiral auxiliary methodology, ensures excellent stereocontrol, delivering the target amine with high diastereoselectivity and enantiomeric purity. This in-depth guide provides a comprehensive and practical framework for researchers and professionals in the field of drug development, enabling the efficient and scalable synthesis of this valuable chiral building block.

References

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943931A - Preparation method of pymetrozine.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Retrieved from [Link]

  • National Institutes of Health. (2025, April 4). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ACS Publications. (2021, April 23). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]

  • ACS Publications. (2019, February 4). Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)-one Using Selective C1 Unit Insertion and Cyclization. Retrieved from [Link]

  • National Institutes of Health. (2014, November 1). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-1-(Pyridazin-4-yl)ethanamine: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of modern medicinal chemistry is increasingly focused on the development of stereochemically pure therapeutic agents to enhance efficacy and minimize off-target effects.[1] Chiral amines, in particular, are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds. Among these, (S)-1-(Pyridazin-4-yl)ethanamine represents a promising yet underexplored building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, characterization, and potential applications of (S)-1-(Pyridazin-4-yl)ethanamine, aimed at researchers, scientists, and professionals in the field of drug development.

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The introduction of a chiral ethylamine substituent at the 4-position of the pyridazine ring opens up new avenues for exploring chemical space and designing molecules with specific three-dimensional orientations for optimal target engagement. The (S)-enantiomer, in particular, may offer distinct pharmacological and toxicological profiles compared to its (R)-counterpart or the racemic mixture, a critical consideration in modern drug design.[3][4]

This guide will synthesize the currently available information on (S)-1-(Pyridazin-4-yl)ethanamine, drawing from data on the racemic mixture and related pyridazine derivatives where specific data for the pure enantiomer is not yet published. We will also present a representative synthetic approach and characterization workflow to provide a practical framework for researchers working with this compound.

Physicochemical Properties

While specific experimental data for the enantiomerically pure (S)-1-(Pyridazin-4-yl)ethanamine is not extensively documented in publicly available literature, the properties of the racemic mixture, 1-(Pyridazin-4-yl)ethanamine, provide a valuable baseline. These properties are summarized in the table below. It is important to note that the chirality of the molecule does not alter its molecular formula or weight, but can influence properties such as melting point (in the case of crystalline solids) and optical rotation.

PropertyValueSource
Molecular Formula C₆H₉N₃[5]
Molecular Weight 123.16 g/mol [5]
CAS Number 1008498-13-2 (racemate)[5]
IUPAC Name 1-(pyridazin-4-yl)ethanamine[5]
Calculated XLogP3 -0.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Exact Mass 123.079647300 Da[5]
Topological Polar Surface Area 51.8 Ų[5]

Synthesis and Characterization

The enantioselective synthesis of chiral amines is a well-established field in organic chemistry, with numerous methods available for achieving high stereocontrol.[6] While a specific, detailed protocol for the synthesis of (S)-1-(Pyridazin-4-yl)ethanamine is not readily found in the literature, a representative and logical approach would involve the asymmetric reduction of a corresponding prochiral imine or the resolution of the racemic amine.

Representative Enantioselective Synthesis

A plausible and efficient method for the synthesis of (S)-1-(Pyridazin-4-yl)ethanamine is through the asymmetric transfer hydrogenation of a suitable precursor, such as 4-acetylpyridazine, in the presence of a chiral catalyst. This approach avoids the need for a separate resolution step and can provide the desired enantiomer in high purity.

Diagram of Representative Synthetic Pathway:

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 4-Acetylpyridazine 4-Acetylpyridazine Asymmetric\nTransfer Hydrogenation Asymmetric Transfer Hydrogenation 4-Acetylpyridazine->Asymmetric\nTransfer Hydrogenation [Ru(p-cymene)Cl₂]₂, (S,S)-Ts-DPEN, Formic acid/Triethylamine (S)-1-(Pyridazin-4-yl)ethanamine (S)-1-(Pyridazin-4-yl)ethanamine Asymmetric\nTransfer Hydrogenation->(S)-1-(Pyridazin-4-yl)ethanamine

Caption: Representative synthetic pathway for (S)-1-(Pyridazin-4-yl)ethanamine.

Experimental Protocol (Representative):

  • Catalyst Preparation: In a nitrogen-purged glovebox, a solution of [Ru(p-cymene)Cl₂]₂ and (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-Ts-DPEN) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes to form the active chiral catalyst.

  • Reaction Setup: To a solution of 4-acetylpyridazine in a formic acid/triethylamine azeotropic mixture (5:2), the pre-formed chiral ruthenium catalyst is added.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.[7]

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (S)-1-(Pyridazin-4-yl)ethanamine.

Characterization

The structural elucidation and confirmation of purity of the synthesized (S)-1-(Pyridazin-4-yl)ethanamine would be achieved through a combination of spectroscopic techniques.

Diagram of General Characterization Workflow:

G cluster_0 Synthesized Product cluster_1 Purification cluster_2 Structural & Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography NMR (¹H, ¹³C) NMR (¹H, ¹³C) Column Chromatography->NMR (¹H, ¹³C) Mass Spectrometry Mass Spectrometry Column Chromatography->Mass Spectrometry IR Spectroscopy IR Spectroscopy Column Chromatography->IR Spectroscopy Chiral HPLC Chiral HPLC Column Chromatography->Chiral HPLC

Caption: General workflow for the characterization of synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons, the methine proton of the ethylamine side chain, and the methyl protons. The pyridazine protons would appear in the aromatic region (typically δ 7.0-9.5 ppm).[8] The methine proton (CH-NH₂) would likely be a quartet coupled to the methyl protons, and the methyl protons (CH₃) would be a doublet coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet.[9]

    • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the four distinct carbons of the pyridazine ring and the two carbons of the ethylamine side chain.[10] The chemical shifts would be indicative of their electronic environment.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 123.16 g/mol .[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridazine ring (typically in the 1400-1600 cm⁻¹ region).[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the synthesized (S)-1-(Pyridazin-4-yl)ethanamine, chiral HPLC is the method of choice. Using a suitable chiral stationary phase, the (S) and (R) enantiomers can be separated and their relative peak areas quantified to determine the enantiomeric excess (ee).[12]

Potential Applications in Drug Discovery

The unique structural features of (S)-1-(Pyridazin-4-yl)ethanamine make it an attractive scaffold for the development of new therapeutic agents. The pyridazine moiety can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The chiral amine provides a key point for further functionalization and can play a crucial role in stereospecific interactions with a target protein.

Given the broad range of biological activities reported for pyridazine derivatives, (S)-1-(Pyridazin-4-yl)ethanamine could serve as a valuable starting point for the development of drugs targeting a variety of diseases:

  • Oncology: Pyridazine-containing compounds have been investigated as inhibitors of various kinases and other targets relevant to cancer.[13] The chiral amine of (S)-1-(Pyridazin-4-yl)ethanamine could be elaborated to generate potent and selective enzyme inhibitors.

  • Infectious Diseases: The pyridazine nucleus is present in compounds with demonstrated antibacterial and antifungal activities.[14] Derivatives of (S)-1-(Pyridazin-4-yl)ethanamine could be explored for the development of new anti-infective agents.

  • Inflammatory Diseases: Certain pyridazine derivatives have shown anti-inflammatory properties.[15] The specific stereochemistry of (S)-1-(Pyridazin-4-yl)ethanamine may lead to the discovery of novel anti-inflammatory drugs with improved selectivity and reduced side effects.

  • Central Nervous System (CNS) Disorders: The structural similarity of the pyridazine ring to other nitrogen-containing heterocycles found in CNS-active drugs suggests that derivatives of (S)-1-(Pyridazin-4-yl)ethanamine could be investigated for their potential in treating neurological and psychiatric disorders.[15]

Safety and Handling

GHS Hazard Statements for 1-(Pyridazin-4-yl)ethanamine: [5]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Given the chiral nature of the compound, it is also important to consider that the toxicological profile of the (S)-enantiomer may differ from the racemate.[4] Therefore, it is prudent to handle this compound with a high degree of caution until more specific toxicity data becomes available.

Conclusion

(S)-1-(Pyridazin-4-yl)ethanamine is a chiral building block with significant potential for the discovery and development of novel pharmaceuticals. Its unique combination of a biologically active pyridazine core and a stereochemically defined amine side chain offers a versatile platform for the design of new molecules with tailored pharmacological properties. While specific experimental data for this enantiomer is currently limited, this guide provides a comprehensive overview of its predicted properties, a representative synthetic and characterization strategy, and a discussion of its potential applications. As research in this area progresses, (S)-1-(Pyridazin-4-yl)ethanamine is poised to become a valuable tool in the arsenal of medicinal chemists.

References

  • Chem-Impex. 1-Pyridin-4-yl-ethylamine. [Link]

  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]

  • PubMed. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • SlideShare. Pyridazine and its derivatives. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • PubChem. 1-(Pyridazin-4-yl)ethan-1-amine. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • PubMed. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. [Link]

  • ResearchGate. Chiral Toxicology: It's the Same Thing...Only Different. [Link]

  • PubMed. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. [Link]

  • MDPI. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]

  • AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. [Link]

  • Wiley Online Library. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. [Link]

  • MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • Oxford Academic. Chiral Toxicology: It's the Same Thing…Only Different. [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • PubMed. Chiral toxicology: it's the same thing...only different. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • National Center for Biotechnology Information. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. [Link]

  • protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link]

  • PubMed. Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. [Link]

  • ResearchGate. Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]

  • SciSpace. Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors.. [Link]

  • PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

Sources

An In-depth Technical Guide to 1-(Pyridazin-4-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Pyridazin-4-yl)ethanamine hydrochloride, a chiral amine incorporating the pyridazine scaffold. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this and similar building blocks in medicinal chemistry and pharmaceutical research. We will delve into a plausible synthetic route, detailed analytical characterization, and the potential applications of this compound, grounded in the broader context of the pharmacological importance of pyridazine derivatives.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] The two nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets, and the overall polarity of the pyridazine ring can enhance the aqueous solubility of a molecule.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a chiral ethanamine side chain, as in 1-(Pyridazin-4-yl)ethanamine, offers a key vector for stereospecific interactions with biological targets, a critical aspect in modern drug design.[4][5][6]

This guide will focus on the hydrochloride salt of 1-(Pyridazin-4-yl)ethanamine, a common form for improving the stability and handling of amine-containing compounds.[7]

Synthesis of 1-(Pyridazin-4-yl)ethanamine Hydrochloride

A plausible and efficient synthetic route to 1-(Pyridazin-4-yl)ethanamine hydrochloride involves a two-step process starting from 4-acetylpyridazine: 1) reductive amination to form the free base, and 2) subsequent salt formation with hydrochloric acid. Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds due to its operational simplicity and broad applicability.

Diagram of the Synthetic Workflow

Synthesis_Workflow Synthetic Pathway to 1-(Pyridazin-4-yl)ethanamine Hydrochloride start 4-Acetylpyridazine intermediate 1-(Pyridazin-4-yl)ethanamine (Free Base) start->intermediate Reductive Amination (e.g., NH4OAc, NaBH3CN) product 1-(Pyridazin-4-yl)ethanamine HCl intermediate->product Salt Formation (HCl in Ether or Dioxane)

Caption: A two-step synthesis of 1-(Pyridazin-4-yl)ethanamine hydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a general procedure that can be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(Pyridazin-4-yl)ethanamine (Free Base)

  • Reaction Setup: To a solution of 4-acetylpyridazine (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of 2M NaOH solution until the pH is basic. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyridazin-4-yl)ethanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 1-(Pyridazin-4-yl)ethanamine free base in a minimal amount of anhydrous diethyl ether or methanol.

  • Acidification: To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2M) or dioxane dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Pyridazin-4-yl)ethanamine hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties of 1-(Pyridazin-4-yl)ethanamine hydrochloride.

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃[8]
Molecular Weight 159.62 g/mol [8]
Appearance White to tan solid[8]
IUPAC Name 1-pyridazin-4-ylethanamine;hydrochloride[8]
CAS Number 1149585-79-4[8]
Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityCoupling Constant (Hz)
1-1.6-1.8dJ ≈ 7.0
245-504.5-4.8qJ ≈ 7.0
3150-1559.2-9.4dJ ≈ 1.5
4125-1307.8-8.0ddJ ≈ 5.0, 1.5
5155-1609.0-9.2dJ ≈ 5.0
6 (CH₃)20-25---

Note: Predicted shifts are in DMSO-d₆ relative to TMS. The hydrochloride salt formation will cause downfield shifts of the pyridazine and ethanamine protons.

Mass Spectrometry (MS)

The mass spectrum of the free base is expected to show a molecular ion peak [M]+ at m/z = 123.08. The hydrochloride salt will likely not be observed directly in most mass spectrometry techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to show characteristic peaks for the N-H stretch of the ammonium salt (broad peak around 2500-3000 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=N and C=C stretches of the pyridazine ring (around 1400-1600 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

Diagram of the Characterization Workflow

Characterization_Workflow Analytical Characterization Protocol compound 1-(Pyridazin-4-yl)ethanamine HCl nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) compound->nmr Structural Elucidation ms Mass Spectrometry (LC-MS or GC-MS of free base) compound->ms Molecular Weight Confirmation ir FTIR Spectroscopy compound->ir Functional Group Analysis purity Purity Assessment (HPLC, Elemental Analysis) compound->purity Purity Determination

Caption: A typical workflow for the analytical characterization of the title compound.

Potential Applications in Drug Discovery

The unique combination of a pyridazine core and a chiral amine side chain makes 1-(Pyridazin-4-yl)ethanamine hydrochloride a valuable building block for the synthesis of novel drug candidates.

  • Kinase Inhibitors: The pyridazine scaffold is present in a number of kinase inhibitors.[11][12] The ethanamine side chain can be further functionalized to interact with specific residues in the kinase active site, potentially leading to the development of potent and selective inhibitors for therapeutic targets in oncology and inflammatory diseases.

  • GPCR Ligands: Chiral amines are common features in ligands for G-protein coupled receptors (GPCRs). The pyridazine nitrogen atoms can act as key interaction points, and the stereochemistry of the ethanamine moiety can confer selectivity for specific receptor subtypes.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, 1-(Pyridazin-4-yl)ethanamine can be used as a fragment in FBDD campaigns to identify initial hits against a variety of protein targets.

  • Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, to modulate physicochemical properties like solubility and metabolic stability.[1]

Handling, Storage, and Stability

Amine hydrochloride salts are generally crystalline solids that are more stable and less volatile than their corresponding free bases. 1-(Pyridazin-4-yl)ethanamine hydrochloride should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Studies on similar aminopyridine compounds have shown good stability when stored in appropriate conditions.[3][7][13][14] It is recommended to handle the compound in a fume hood, wearing appropriate personal protective equipment, as aromatic amines can be hazardous.

Conclusion

1-(Pyridazin-4-yl)ethanamine hydrochloride is a promising and versatile building block for drug discovery and medicinal chemistry. Its synthesis is achievable through established synthetic methodologies such as reductive amination. The combination of the pharmacologically relevant pyridazine core and a chiral amine handle provides a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways. This guide provides a foundational understanding of its synthesis, characterization, and potential applications to aid researchers in their drug discovery endeavors.

References

  • Gleave, R. J., et al. "Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain." Bioorganic & medicinal chemistry letters 20.2 (2010): 465-468.
  • Hobbs, William J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022.
  • Mansour, M. A., et al. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Omega (2024).
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChem. 4-Acetylpyridine. [Link]

  • PubChem. 1-(Pyridazin-4-yl)ethan-1-amine. [Link]

  • Pyo, Sung-eun, et al. "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database." Scientific reports 12.1 (2022): 20288.
  • RSC Publishing. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. [Link]

  • S. Sato, et al. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron 60.36 (2004): 7899-7906.
  • Sayeeda, Zinat. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta, 2021.
  • SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Trissel, Lawrence A., et al. "Chemical stability of 4-aminopyridine capsules." Canadian Journal of Hospital Pharmacy 57.5 (2004): 282.
  • University of Minho. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • Verma, Ritesh, et al. "The significance of chirality in contemporary drug discovery-a mini review." RSC advances 14.16 (2024): 11234-11249.
  • WO2007025540A3. Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
  • WO2016078107A1. Method for synthesizing piperazine pharmaceutical intermediate.
  • Zhang, Yan, et al. "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." Journal of the American Chemical Society (2024).

Sources

1-(Pyridazin-4-yl)ethanamine: A Technical Guide to Unlocking its Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract: The pyridazine moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. This guide focuses on a specific, yet underexplored derivative, 1-(Pyridazin-4-yl)ethanamine, proposing its potential as a foundational scaffold for the development of novel protein kinase inhibitors. We present a comprehensive, prospective framework for its investigation, from initial rationale and synthesis to a multi-tiered experimental validation workflow. This document is intended to serve as a technical blueprint for research teams aiming to leverage this promising chemical starting point in oncology, immunology, and beyond.

Introduction: The Rationale for Investigating 1-(Pyridazin-4-yl)ethanamine

The landscape of modern therapeutics is dominated by kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. The pyridazine heterocycle, with its two adjacent nitrogen atoms, is a recurring motif in this space.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it an attractive core for inhibitor design.[1] Specifically, the pyridazine ring is exceptionally well-suited to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition.[2][3]

This guide puts forth the hypothesis that 1-(Pyridazin-4-yl)ethanamine represents a high-potential, yet largely untapped, starting point for the discovery of next-generation kinase inhibitors. The core structure combines two key features:

  • The Pyridazine Core: Positioned to act as an effective hinge-binding element.

  • The Ethylamine Side Chain: A versatile functional group at the 4-position that provides a vector for synthetic elaboration into the solvent-exposed region of the ATP pocket, enabling the optimization of potency and selectivity.

We will outline a logical, field-proven strategy to systematically evaluate this hypothesis, transforming the molecule from a chemical entity into a validated lead series.

Part 1: Molecular Blueprint and Synthetic Strategy

Physicochemical Properties (Predicted)

A thorough understanding of a molecule's physical properties is the bedrock of any drug discovery campaign. These properties govern solubility, permeability, and ultimately, bioavailability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₉N₃Provides the elemental composition.
Molecular Weight 123.16 g/mol Low molecular weight is advantageous for oral bioavailability (Rule of Five).
logP -0.9Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low membrane permeability.
Hydrogen Bond Donors 1 (amine)The primary amine is a key interaction point for target binding.
Hydrogen Bond Acceptors 3 (pyridyl nitrogens)The pyridazine nitrogens are crucial for hinge binding in kinases.

Data sourced from PubChem CID 55281147.

The low logP is a critical parameter. While it ensures high solubility, a primary challenge for this scaffold will be achieving sufficient cell permeability, a key consideration for the medicinal chemistry strategy outlined below.

Proposed Synthetic Strategy

A robust and flexible synthetic route is paramount for generating analogs for structure-activity relationship (SAR) studies. While a specific synthesis for 1-(pyridazin-4-yl)ethanamine is not widely published, a plausible approach involves the condensation of a ketone with an amine to form an enamine intermediate, followed by a catalyzed oxidation/desaturation sequence to yield the final aromatic amine-substituted heterocycle.[4] This modern approach offers a mild and efficient way to construct the core scaffold.

The primary amine of the resulting molecule serves as a versatile chemical handle. It can be readily functionalized through various means, such as reductive amination, acylation, or sulfonylation, to build a library of diverse analogs.[5][6]

Part 2: The Kinase Inhibitor Hypothesis

Proposed Target Engagement: Binding Mode

Our central hypothesis is that 1-(Pyridazin-4-yl)ethanamine will function as a "hinge-binder," a classic motif for Type I kinase inhibitors that compete with ATP.[3] The two adjacent nitrogen atoms of the pyridazine ring are perfectly positioned to form one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue (e.g., Cysteine) in the kinase hinge region.[2][7]

The ethylamine side chain projects away from the hinge into the solvent-exposed region of the active site. This is a critical feature for drug design, as modifications to this vector can achieve two goals:

  • Enhanced Potency: By forming additional interactions with residues in the ribose-binding pocket or solvent front.

  • Improved Selectivity: By exploiting differences in the amino acid composition of this region across the kinome.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 1-(Pyridazin-4-yl)ethanamine hinge_NH Hinge Backbone (NH) hinge_CO Hinge Backbone (C=O) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region pyridazine Pyridazine Ring pyridazine->hinge_NH H-Bond pyridazine->hinge_CO H-Bond ethylamine Ethylamine Side Chain ethylamine->solvent_front Vector for SAR Exploration

Caption: Hypothetical binding mode of the core scaffold in a kinase ATP pocket.

Part 3: A Self-Validating Experimental Workflow

To rigorously test our hypothesis, we propose a multi-stage experimental cascade. This workflow is designed to be self-validating, where the results of each stage inform the decisions and experimental design of the next.

G A Stage 1: Initial Target Identification (Biochemical Screening) B Stage 2: Hit-to-Lead Chemistry (SAR Exploration) A->B Identified Hits (IC50 < 10µM) C Stage 3: Cellular Target Validation (On-Target Confirmation) B->C Potent Analogs (IC50 < 1µM) D Stage 4: In Vitro Pharmacokinetic Profiling (ADME Assessment) C->D Cellularly Active Analogs E Lead Candidate D->E Compounds with Favorable Drug-like Properties

Caption: Proposed experimental workflow for scaffold validation.

Stage 1: Initial Target Identification via Biochemical Screening

Causality: The first step is to ascertain if the core scaffold has any intrinsic affinity for protein kinases and, if so, which ones. A broad screening approach is the most efficient way to survey the kinome and identify initial "hits."

Protocol: ADP-Glo™ Kinase Assay for Broad Kinome Screening

The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of enzyme activity.[8][9]

  • Panel Selection: Screen 1-(Pyridazin-4-yl)ethanamine at a single high concentration (e.g., 10 µM) against a broad panel of recombinant kinases (e.g., the 400+ kinase panel offered by commercial vendors).

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer. Add the test compound or DMSO (vehicle control). Incubate at room temperature for 1 hour.[10]

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10][11]

  • ADP Conversion & Detection: Add Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Kinases showing significant inhibition (e.g., >50%) are considered primary hits. Follow up by determining the IC₅₀ value for these hits using a 10-point dose-response curve.

Stage 2: Hit-to-Lead Chemistry & SAR Exploration

Causality: Once primary hits are identified, the goal is to improve potency and selectivity through systematic chemical modification. This stage explores the structure-activity relationship (SAR) by synthesizing and testing a focused library of analogs.

Protocol: Amide Coupling for SAR Library Generation

  • Library Design: Based on the binding model (Part 2.1), design a library of analogs by modifying the primary amine. A robust starting point is to create a diverse set of amides, which introduces a range of steric and electronic properties.

  • Synthesis:

    • Dissolve 1-(Pyridazin-4-yl)ethanamine in a suitable solvent (e.g., Dichloromethane).

    • Add a base (e.g., Triethylamine) followed by a diverse selection of acyl chlorides or carboxylic acids (using a coupling agent like HATU).

    • Allow the reaction to proceed to completion, then purify the resulting amide analogs via column chromatography or preparative HPLC.

  • Screening: Screen the newly synthesized analogs against the primary hit kinase(s) from Stage 1 using the ADP-Glo™ assay to determine their IC₅₀ values.

  • SAR Analysis: Correlate changes in chemical structure with changes in inhibitory potency. For example, do bulky aromatic amides improve potency more than small aliphatic ones? This analysis will guide the design of the next generation of compounds.

Stage 3: Cellular Target Validation

Causality: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability or rapid efflux. It is crucial to confirm that the compound can enter the cell and engage its intended target.[13][14]

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[15] If a compound binds to its target protein inside a cell, the protein-ligand complex will be more resistant to heat-induced denaturation.[16]

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to be dependent on the hit kinase) to ~80% confluency.

  • Compound Treatment: Treat the cells with a potent analog from Stage 2 (at various concentrations) or DMSO (vehicle control) and incubate for 1-2 hours to allow for cell penetration and target binding.[15]

  • Thermal Challenge: Heat aliquots of the treated cell lysates across a temperature gradient (e.g., 40°C to 70°C) for 3-4 minutes, followed by cooling.[16]

  • Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.[16]

  • Protein Detection: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using a standard protein detection method like Western Blot or AlphaScreen®.[15]

  • Analysis: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the DMSO control, indicating thermal stabilization.

Stage 4: In Vitro Pharmacokinetic Profiling (ADME)

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to ensure that a potent and cellularly active molecule has the potential to become a viable drug.[17][18] These assays identify potential liabilities that may need to be addressed through further chemical modification.[19]

Key In Vitro ADME Assays

The following is a standard suite of assays to assess the drug-like properties of the most promising analogs.[20]

AssayProtocol SummaryParameter Measured
Metabolic Stability Incubate the compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) and NADPH. Quantify the remaining parent compound over time (0 to 60 min) using LC-MS/MS.Intrinsic Clearance (Clint): A measure of how quickly the compound is metabolized by liver enzymes.
Permeability Add the compound to the apical side of a Caco-2 cell monolayer. Measure the concentration of the compound that appears on the basolateral side over time using LC-MS/MS.Apparent Permeability (Papp): Predicts intestinal absorption of an orally administered drug.
Plasma Protein Binding Incubate the compound with plasma and measure the unbound fraction using equilibrium dialysis. The free concentration is quantified by LC-MS/MS.Fraction Unbound (fu): Only the unbound drug is free to engage its target and exert a therapeutic effect.
CYP450 Inhibition Incubate the compound with specific recombinant CYP450 enzymes (e.g., 3A4, 2D6) and their probe substrates. Measure the inhibition of probe metabolite formation.IC₅₀: Determines the potential for drug-drug interactions.

Conclusion and Future Directions

This guide proposes a rigorous, hypothesis-driven framework for evaluating 1-(Pyridazin-4-yl)ethanamine as a novel scaffold for kinase inhibitor discovery. By progressing through the outlined workflow of biochemical screening, medicinal chemistry, cellular target validation, and ADME profiling, research teams can systematically build the data package required to validate this chemical starting point. The inherent versatility of the pyridazine core and the strategic placement of the ethylamine functionalization vector provide a rich foundation for developing potent, selective, and drug-like clinical candidates. Successful execution of this strategy has the potential to unlock new therapeutic options for diseases driven by aberrant kinase signaling.

References

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). Journal of Medicinal Chemistry. Available from: [Link]

  • Seidel, D. Development of Strategies for the Functionalization of Amines. Grantome. Available from: [Link]

  • Di, L. & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Wang, X., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). Archiv der Pharmazie. Available from: [Link]

  • In Vitro ADME. Selvita. Available from: [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]

  • Zhang, Z., et al. (2021). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Nature Chemistry. Available from: [Link]

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. (2024). Journal of Medicinal Chemistry. Available from: [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available from: [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Available from: [Link]

  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024). Technology Networks. Available from: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available from: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Molecules. Available from: [Link]

  • Methods for amine α-C–H bond functionalization and the new concept for... ResearchGate. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Available from: [Link]

  • Bio-Inspired Primary Amine α-C–H Functionalization. ChemRxiv. Available from: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022). RSC Advances. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Available from: [Link]

Sources

The Strategic Role of 1-(Pyridazin-4-yl)ethanamine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic synthesis, characterization, and application of the pharmaceutical intermediate, 1-(Pyridazin-4-yl)ethanamine. Possessing a unique juxtaposition of a reactive primary amine and a heteroaromatic pyridazine core, this molecule has emerged as a valuable building block in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides not only a critical analysis of its chemical properties and reactivity but also detailed, field-proven protocols for its synthesis, purification, and analytical characterization, empowering chemists to leverage its full potential in the rapid advancement of novel therapeutics.

Introduction: The Pyridazine Moiety as a Privileged Scaffold

The pyridazine ring, a 1,2-diazine heterocycle, is a recurring motif in a multitude of biologically active compounds.[1] Its π-deficient nature, arising from the presence of two adjacent nitrogen atoms, significantly influences its electronic properties, bestowing upon it the ability to participate in a variety of chemical interactions crucial for molecular recognition in a biological context.[2] Pyridazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[3] The strategic incorporation of a chiral 1-aminoethyl substituent at the 4-position of the pyridazine ring, as seen in 1-(Pyridazin-4-yl)ethanamine, introduces a key vector for molecular diversity and a critical anchor point for building intricate pharmacophores. This guide will delve into the nuances of this specific intermediate, providing the reader with a robust understanding of its utility in contemporary drug discovery.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective handling, reaction optimization, and formulation.

Table 1: Physicochemical Properties of 1-(Pyridazin-4-yl)ethanamine and its Hydrochloride Salt

Property1-(Pyridazin-4-yl)ethanamine1-(Pyridazin-4-yl)ethanamine HydrochlorideSource
Molecular Formula C₆H₉N₃C₆H₁₀ClN₃[4][5]
Molecular Weight 123.16 g/mol 159.62 g/mol [4][5]
Appearance Not explicitly stated; likely an oil or low-melting solidWhite to tan solid[5]
CAS Number 1008498-13-21149585-79-4[4][5]
IUPAC Name 1-(pyridazin-4-yl)ethanamine1-pyridazin-4-ylethanamine;hydrochloride[4][5]
Solubility Soluble in water and polar organic solvents.[2]Soluble in water.N/A

Safety Profile:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(Pyridazin-4-yl)ethanamine is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H315: Causes skin irritation.[4]

It is imperative that appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-(Pyridazin-4-yl)ethanamine: A Detailed Protocol

The synthesis of 4-aminopyridazines is a critical transformation in medicinal chemistry.[6] While multiple strategies exist for the construction of the pyridazine core, a common and effective approach for the synthesis of 1-(Pyridazin-4-yl)ethanamine involves a multi-step sequence starting from a suitably substituted pyridazine precursor. The following protocol is a synthesized methodology based on established principles of pyridazine chemistry.

Diagram 1: Proposed Synthetic Pathway for 1-(Pyridazin-4-yl)ethanamine

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Final Product Formation 3,4,5-trichloropyridazine 3,4,5-trichloropyridazine Intermediate_A Dichloropyridazine amine 3,4,5-trichloropyridazine->Intermediate_A High Temp/Pressure Amine_source R-NH2 Amine_source->Intermediate_A Intermediate_B Monochloropyridazine amine Intermediate_A->Intermediate_B H2, Pd/C Base Final_Product 1-(Pyridazin-4-yl)ethanamine Intermediate_B->Final_Product Further Reduction/ Modification

Caption: A generalized synthetic workflow for 1-(Pyridazin-4-yl)ethanamine.

Step-by-Step Experimental Protocol:

This protocol describes a plausible route to 1-(Pyridazin-4-yl)ethanamine based on analogous preparations of 4-aminopyridazines.[6]

Materials:

  • 3,4,5-trichloropyridazine

  • Ethylamine (or appropriate amine source)

  • Palladium on carbon (10% Pd/C)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrogen gas (H₂)

  • Standard glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Dichloro-4-ethylaminopyridazine (Illustrative Intermediate)

  • In a sealed reaction vessel, combine 3,4,5-trichloropyridazine with an excess of ethylamine in a suitable solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-130 °C) for several hours.[6] The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired dichloropyridazine amine intermediate.

Step 2: Reductive Dechlorination to 1-(Pyridazin-4-yl)ethanamine

  • Dissolve the dichloropyridazine amine intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.[7]

  • To this solution, add sodium hydroxide (excess) and a catalytic amount of 10% palladium on carbon.[7]

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for an extended period (e.g., 48 hours).[7]

  • Monitor the reaction for the disappearance of the starting material and chlorinated intermediates by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • Dissolve the residue in methanol and filter to remove any inorganic salts.

  • Concentrate the methanolic solution to obtain the crude 1-(Pyridazin-4-yl)ethanamine.

  • Further purification can be achieved by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Asymmetric Synthesis and Chiral Resolution

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the ability to produce enantiomerically pure 1-(Pyridazin-4-yl)ethanamine is of paramount importance for its application in pharmaceutical synthesis.

Diagram 2: Strategies for Obtaining Enantiomerically Pure 1-(Pyridazin-4-yl)ethanamine

G cluster_0 Chiral Resolution cluster_1 Asymmetric Synthesis Racemic_Mixture Racemic 1-(Pyridazin-4-yl)ethanamine Diastereomeric_Salts Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Separation Fractional Crystallization or Chromatography Diastereomeric_Salts->Separation Enantiomers (R)- and (S)-Enantiomers Separation->Enantiomers Achiral_Precursor Achiral Precursor Single_Enantiomer Single Enantiomer Achiral_Precursor->Single_Enantiomer Chiral_Catalyst Chiral Catalyst or Auxiliary Chiral_Catalyst->Single_Enantiomer

Caption: Two primary approaches for obtaining single enantiomers of chiral amines.

Chiral Resolution

A common and robust method for separating enantiomers is through classical resolution.[8] This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts.[9] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[10]

General Protocol for Chiral Resolution:

  • Dissolve the racemic 1-(Pyridazin-4-yl)ethanamine in a suitable solvent.

  • Add a stoichiometric amount (often 0.5 equivalents to start) of the chiral resolving agent.[8]

  • Allow the diastereomeric salts to crystallize, often with controlled cooling or seeding.

  • Isolate the less soluble diastereomeric salt by filtration.

  • Liberate the free amine from the resolved salt by treatment with a base.

  • The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC.[8]

Asymmetric Synthesis

Alternatively, asymmetric synthesis routes can be employed to directly produce a single enantiomer. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction. For amines, this can include the asymmetric reduction of an imine or the use of a chiral amine source in a nucleophilic substitution reaction.

Applications in Pharmaceutical Synthesis: A Case Study

The utility of 1-(Pyridazin-4-yl)ethanamine as a pharmaceutical intermediate is best illustrated through its incorporation into the synthesis of advanced drug candidates. The pyridazine moiety is a known pharmacophore in a variety of therapeutic areas, including oncology and inflammatory diseases.[1] For instance, pyridazine derivatives have been investigated as potent inhibitors of various kinases, which are critical targets in cancer therapy.

While a specific, marketed drug directly synthesized from 1-(Pyridazin-4-yl)ethanamine is not readily identifiable in the public domain, its structural motif is highly relevant to the development of kinase inhibitors. The primary amine provides a convenient handle for the construction of amide or urea linkages, which are common features in the hinge-binding region of many kinase inhibitors. The pyridazine ring itself can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of the target kinase.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of 1-(Pyridazin-4-yl)ethanamine.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to the pyridazine ring protons, the methine proton of the ethyl group, and the methyl group protons. The chemical shifts will be influenced by the electronic nature of the pyridazine ring.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbon atoms of the pyridazine ring and the ethyl side chain.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak for the pure compound. The retention time will depend on the column and mobile phase used.
Chiral HPLC Determination of enantiomeric purity.Separation of the (R)- and (S)-enantiomers into two distinct peaks, allowing for the calculation of enantiomeric excess.[8]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (pyridazine ring), and C-H stretching (alkyl groups).

Diagram 3: Workflow for Quality Control of 1-(Pyridazin-4-yl)ethanamine

G cluster_qc QC Tests Crude_Product Crude 1-(Pyridazin-4-yl)ethanamine Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Purified_Product Purified Intermediate Purification->Purified_Product QC_Analysis Quality Control Analysis Purified_Product->QC_Analysis Release Release for Further Synthesis QC_Analysis->Release Meets Specifications Reprocess Reprocess or Reject QC_Analysis->Reprocess Fails Specifications NMR ¹H NMR, ¹³C NMR MS Mass Spectrometry HPLC HPLC (Purity) Chiral_HPLC Chiral HPLC (ee%)

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Conclusion and Future Perspectives

1-(Pyridazin-4-yl)ethanamine stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its unique structural features and versatile reactivity make it a highly valuable intermediate for the synthesis of a diverse range of complex molecules. As the demand for novel therapeutics continues to grow, particularly in the area of targeted therapies such as kinase inhibitors, the strategic application of well-designed building blocks like 1-(Pyridazin-4-yl)ethanamine will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines. Further exploration into more efficient and scalable asymmetric syntheses of this intermediate will be a key area of future research, enabling its wider and more cost-effective application in large-scale pharmaceutical manufacturing.

References

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • PubChem. (n.d.). 1-(Pyridazin-4-yl)ethan-1-amine. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-Pyridazinyl)ethanamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • PubMed. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof.
  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • YouTube. (2013). Chiral Resolution. Retrieved from [Link]

Sources

discovery and history of 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Medicinal Application

Part 1: Executive Summary

1-(Pyridazin-4-yl)ethanamine (CAS: 1008498-13-2) is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD). As a chiral primary amine attached to a pyridazine core, it serves as a critical pharmacophore for introducing polarity and hydrogen-bond acceptor capabilities into lipophilic drug candidates.

The molecule represents a solution to a classic medicinal chemistry challenge: maintaining aromaticity while lowering logP (lipophilicity). The pyridazine ring, with its adjacent nitrogen atoms (1,2-diazine), offers a unique electrostatic profile compared to pyridine or pyrazine, often improving metabolic stability and water solubility. However, the history of this molecule is defined by the synthetic difficulty of accessing the C-4 position of the pyridazine ring, a challenge that has only recently been overcome by advances in radical chemistry (Minisci reactions) and regioselective cross-coupling.

Physicochemical Profile
PropertyValueNote
IUPAC Name 1-(Pyridazin-4-yl)ethan-1-amine
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
pKa (Amine) ~9.0Estimated
pKa (Pyridazine) ~2.3Protonation occurs at N1/N2
H-Bond Acceptors 32 Ring Nitrogens, 1 Amine Nitrogen
H-Bond Donors 2Primary Amine
Chirality Yes (C1)Available as (R), (S), or Racemate

Part 2: The Challenge of the 4-Position (History & Causality)

The history of 1-(Pyridazin-4-yl)ethanamine is not a single discovery event but a chronicle of synthetic methodology evolution. To understand why this molecule is significant, one must understand the "Pyridazine Paradox" :

  • Electronic Deficiency: The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms. This makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution (e.g., Friedel-Crafts acylation).

  • Regioselectivity: Nucleophiles naturally attack the C-3 or C-6 positions (alpha to nitrogen). Radical species (Minisci reaction) also favor C-3/C-6 due to the stability of the intermediate radical cation.

  • The C-4 Gap: Accessing the C-4 position—required for this specific amine—historically required indirect routes, such as ring closure of acyclic precursors (which is low-yielding) or the use of blocking groups to force substitution at C-4.[1]

The Evolution of Synthesis
  • Era 1: Ring Closure (1950s-1980s): Early syntheses relied on condensing hydrazine with 1,4-dicarbonyl compounds. This method was severely limited by the availability of specific keto-aldehyde precursors required to place the ethylamine chain at C-4.

  • Era 2: The Minisci Revolution (1980s-2000s): The development of radical alkylation/acylation allowed direct functionalization of heterocycles. However, applying this to pyridazine often resulted in mixtures of C-3, C-4, and C-5 isomers, requiring tedious chromatographic separation.

  • Era 3: Modern Regiocontrol (2010s-Present): Recent advances, including work by the Baran group and others, utilize specific blocking groups (e.g., maleates) or specific radical precursors (e.g., decarboxylative alkylation) to achieve high selectivity for the C-4 position, making 1-(Pyridazin-4-yl)ethanamine readily accessible for library synthesis.

Part 3: Synthetic Pathways & Logic

The synthesis of 1-(Pyridazin-4-yl)ethanamine generally proceeds through the intermediate 4-acetylpyridazine . The choice of route depends on the starting material availability and scale.

Pathway A: The Radical Acylation (Minisci) Route

This is the most direct "chemical" route from the parent heterocycle.

  • Precursor: Pyridazine.[2]

  • Reaction: Homolytic acylation using acetaldehyde, pyruvic acid, or an alpha-keto acid source in the presence of an oxidant (Ag+/S2O8) and acid.

  • Mechanism: An acyl radical is generated and attacks the protonated pyridazine ring.

  • Selectivity: While C-4 attack is statistically less favored than C-3, the use of specific solvent systems or blocking groups at C-3/6 can direct the acyl group to C-4.

Pathway B: The Cyanide/Grignard Route (Practical Lab Scale)

This route is often preferred for its reliability in generating the ketone intermediate.

  • Precursor: 4-Cyanopyridazine (or 3,6-dichloro-4-cyanopyridazine followed by dechlorination).

  • Reaction: Addition of Methyl Magnesium Bromide (MeMgBr).[3][4][5]

  • Outcome: Formation of the metallo-imine, which hydrolyzes to 4-acetylpyridazine .

  • Conversion: The ketone is converted to the amine via oxime reduction.

SynthesisPathways cluster_0 Route A: Radical Functionalization cluster_1 Route B: Grignard Addition cluster_2 Amine Generation P Pyridazine AcP 4-Acetylpyridazine P->AcP Ag+/S2O8 Pyruvic Acid Rad Acyl Radical (Minisci) Oxime Oxime Intermediate AcP->Oxime NH2OH·HCl NaOAc CN 4-Cyanopyridazine CN->AcP 1. THF, 0°C 2. H3O+ MeMg MeMgBr Final 1-(Pyridazin-4-yl) ethanamine Oxime->Final Zn/NH4OAc or H2/Pd

Caption: Comparative synthetic routes to 1-(Pyridazin-4-yl)ethanamine via the critical 4-acetylpyridazine intermediate.

Part 4: Detailed Experimental Protocol

This protocol describes the Oxime Reduction Method , which is the most robust method for producing the primary amine from the acetyl precursor. This method avoids the formation of secondary amines common in direct reductive amination.

Phase 1: Preparation of 4-Acetylpyridazine Oxime
  • Principle: Condensation of the ketone with hydroxylamine hydrochloride in a buffered medium to prevent ring degradation.

  • Reagents: 4-Acetylpyridazine (1.0 eq), Hydroxylamine HCl (1.5 eq), Sodium Acetate (2.0 eq), Ethanol/Water (3:1).

Step-by-Step:

  • Dissolve 4-acetylpyridazine (e.g., 10 mmol) in ethanol (20 mL).

  • Prepare a solution of hydroxylamine hydrochloride (15 mmol) and sodium acetate (20 mmol) in water (10 mL).

  • Add the aqueous solution to the ethanol solution dropwise at room temperature.

  • Heat the mixture to 60°C for 2 hours . Monitor by TLC (or LCMS) for the disappearance of the ketone.

  • Workup: Evaporate ethanol under reduced pressure. The oxime often precipitates upon cooling the remaining aqueous phase. Filter and wash with cold water.[6] If no precipitate, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

Phase 2: Zinc-Mediated Reduction to Amine
  • Principle: Single-electron transfer reduction using activated Zinc dust in an acidic/buffered medium. This is milder than LiAlH4 and compatible with the electron-deficient pyridazine ring.

  • Reagents: Oxime intermediate (1.0 eq), Zinc dust (10 eq), Ammonium Formate (or Ammonium Acetate) (15 eq), Methanol.

Step-by-Step:

  • Dissolve the oxime (from Phase 1) in Methanol (0.1 M concentration).

  • Add Ammonium Formate (15 equiv) to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Zinc dust (10 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction with hydrogen evolution.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation: Check LCMS for the mass of the amine (M+H = 124.1).

  • Workup: Filter through a Celite pad to remove zinc residues. Wash the pad with methanol.

  • Concentrate the filtrate. The residue will contain salts.

  • Purification: Redissolve in 1N NaOH (to free base the amine) and extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) if the amine is highly polar.

  • Dry organic layer and concentrate to yield 1-(Pyridazin-4-yl)ethanamine as a pale yellow oil or solid.

Part 5: References

  • Synthesis of Pyridazine-Based α-Helix Mimetics. ACS Publications. (2016). Discusses the diversification of the pyridazine 4-position via Minisci reactions.

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc. (2021).[7][8] Provides the mechanistic grounding for regioselective radical alkylation of electron-deficient heterocycles.

  • Recent Advances in Pyridazine Chemistry. ResearchGate. (2025). Detailed review of Minisci-type reactions and homolytic acylation methods for pyridazines.

  • Catalytic Reduction of Oximes to Hydroxylamines and Amines. Chemistry - A European Journal. (2022).[8] Review of methodologies for oxime reduction, validating the Zn/NH4OAc protocol.

  • PubChem Compound Summary: 1-(Pyridazin-4-yl)ethan-1-amine. National Library of Medicine. Verified CAS and physicochemical data.

Sources

The Strategic Deployment of 1-(Pyridazin-4-yl)ethanamine and its Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(Pyridazin-4-yl)ethanamine and its analogs, a chemical scaffold of significant interest in contemporary medicinal chemistry. This document emphasizes the causal relationships behind experimental choices and provides validated, reproducible protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1] This distinction arises from its unique physicochemical properties, including its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets.[2] The inherent polarity and potential for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] 1-(Pyridazin-4-yl)ethanamine represents a key exemplar of this scaffold, serving as a foundational building block for the development of a diverse array of biologically active molecules.

Section 1: Synthesis of 1-(Pyridazin-4-yl)ethanamine and its Analogs

General Synthetic Approach

A common strategy for the synthesis of 4-substituted pyridazines involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the pyridazine ring.[2] The ethanamine side chain can then be introduced through various established methods. The following proposed synthesis is a composite of well-established chemical transformations.

Workflow for the Synthesis of 1-(Pyridazin-4-yl)ethanamine:

Start 3,4-Dichloropyridazine Step1 Nucleophilic substitution with ammonia or protected amine Start->Step1 Intermediate1 4-Amino-3-chloropyridazine Step1->Intermediate1 Step2 Reduction of chloro group (e.g., catalytic hydrogenation) Intermediate1->Step2 Intermediate2 Pyridazin-4-amine Step2->Intermediate2 Step3 Introduction of the ethyl group (e.g., via Vilsmeier-Haack or Grignard reaction) Intermediate2->Step3 Intermediate3 1-(Pyridazin-4-yl)ethanone Step3->Intermediate3 Step4 Reductive amination Intermediate3->Step4 End 1-(Pyridazin-4-yl)ethanamine Step4->End

Caption: A plausible synthetic workflow for 1-(Pyridazin-4-yl)ethanamine.

Experimental Protocol: A Representative Synthesis of a Pyridazine Analog

The following protocol for the synthesis of a substituted pyridazine derivative is adapted from the literature and illustrates a key synthetic step often employed.[3]

Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting phenol-containing oxadiazole precursor with a suitable solvent (e.g., heptane).

  • Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 90°C and stir for 16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude solid.

  • Purification: Stir the crude product in a mixture of 10% ethyl acetate in heptane for 20 minutes at room temperature to precipitate the purified product. Further purification can be achieved by flash chromatography.[3]

Section 2: Biological Activities and Mechanisms of Action

Analogs of 1-(Pyridazin-4-yl)ethanamine have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas. The versatility of the pyridazine scaffold allows for its incorporation into molecules targeting a range of enzymes and receptors.

Kinase Inhibition: A Prominent Therapeutic Target

A significant area of investigation for pyridazine-containing compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4]

The c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in inflammatory responses and cancer.[4] Certain pyridazine derivatives have been designed and synthesized as JNK1 inhibitors.[4]

JNK Signaling Pathway and Inhibition:

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun p_cJun p-c-Jun cJun->p_cJun Inhibitor 1-(Pyridazin-4-yl)ethanamine Analog (Inhibitor) Inhibitor->JNK1 Gene_Expression Gene Expression (Inflammation, Apoptosis) p_cJun->Gene_Expression

Caption: Simplified JNK1 signaling pathway and the point of inhibition.

Activin receptor-like kinase 5 (ALK5), the type I receptor for transforming growth factor-beta (TGF-β), plays a crucial role in fibrosis and cancer progression.[5][6][7] The TGF-β/ALK5 signaling pathway is a key target for therapeutic intervention.[5][6][7]

TGF-β/ALK5 Signaling Pathway:

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TβRI) TGFbRII->ALK5 SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD4 SMAD4 p_SMAD2_3->SMAD4 binds SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex SMAD4->SMAD_complex Inhibitor Pyridazine Analog (Inhibitor) Inhibitor->ALK5 Gene_Transcription Gene Transcription (Fibrosis, EMT) SMAD_complex->Gene_Transcription

Caption: The canonical TGF-β/ALK5 signaling pathway.

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are proto-oncogenes that are overexpressed in many cancers.[8][9] They are regulated primarily at the transcriptional level, often downstream of the JAK/STAT pathway.[8][9]

PIM Kinase Signaling Pathway:

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., ILs) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer PIM_Kinase PIM Kinase Downstream_Substrates Downstream Substrates (e.g., BAD, p27) PIM_Kinase->Downstream_Substrates phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream_Substrates->Cell Survival & Proliferation Inhibitor Pyridazine Analog (Inhibitor) Inhibitor->PIM_Kinase PIM_Transcription PIM Gene Transcription STAT_dimer->PIM_Transcription PIM_Transcription->PIM_Kinase translation

Caption: PIM kinase signaling and its role in cell survival.

Structural Basis of Kinase Inhibition

The interaction of pyridazine-containing inhibitors with their kinase targets can be elucidated through X-ray crystallography. The crystal structure of a pyrido[4,3-d]pyrimidine derivative, a close analog of the pyridazine scaffold, in complex with PIM1 kinase reveals a unique binding mode.[10] This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.[10]

Section 3: Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of research, the use of validated and well-documented experimental protocols is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (JNK1)

This protocol is adapted from a commercially available assay system and provides a robust method for determining the inhibitory potential of compounds against JNK1.[11][12]

Workflow for JNK1 Inhibition Assay:

Start Prepare Reagents: - 2X Buffer - 250µM ATP Solution - Diluted JNK1 Enzyme Step1 Dispense inhibitor and enzyme into 384-well plate Start->Step1 Step2 Add substrate/ATP mix to initiate reaction Step1->Step2 Step3 Incubate at RT for 60 min Step2->Step3 Step4 Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Step3->Step4 Step5 Incubate at RT for 40 min Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP Step5->Step6 Step7 Incubate at RT for 30 min Step6->Step7 End Record Luminescence Step7->End

Caption: A step-by-step workflow for a JNK1 kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X Reaction Buffer A (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 mg/ml BSA).[11]

    • Prepare a 250µM ATP Assay Solution by diluting a 10mM ATP stock in 2X Buffer and dH2O.[11]

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of active JNK1 enzyme in 1X Buffer.[11]

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 1 µl of the test compound dilution or vehicle (5% DMSO) for controls.[12]

    • Add 2 µl of the diluted JNK1 enzyme solution.[12]

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µl of a substrate/ATP mix (e.g., p38 substrate and 250µM ATP).[12]

    • Incubate the plate at room temperature for 60 minutes.[12]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30 minutes.[12]

    • Record the luminescence using a plate reader.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines using a colorimetric or fluorometric assay.[13][14]

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (WST-1 Assay Example):

    • Add 10 µl of WST-1 reagent to each well.[13]

    • Incubate the plate for 30 minutes to 4 hours at 37°C.[13]

    • Measure the absorbance at 450 nm with a reference wavelength of 630 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Section 4: Data Presentation and Interpretation

The systematic evaluation of a series of analogs is crucial for establishing a clear structure-activity relationship (SAR). The data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Biological Data for Pyridazine Analogs

Compound IDR1-SubstitutionR2-SubstitutionTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)
1a HHJNK1500HeLa>10
1b ClHJNK1150HeLa5.2
1c OCH3HJNK1800HeLa>10
2a HPhenylALK5250A5498.1
2b H4-F-PhenylALK580A5492.5
3a HHPIM1123[10]--

Note: The data in this table is hypothetical and for illustrative purposes, except where cited.

Conclusion and Future Directions

The 1-(Pyridazin-4-yl)ethanamine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and diverse biological activities, particularly in the realm of kinase inhibition, underscore their potential in addressing unmet medical needs. Future research should focus on the continued exploration of the chemical space around this scaffold, with an emphasis on improving potency, selectivity, and pharmacokinetic properties. The application of structure-based drug design, guided by X-ray crystallography and computational modeling, will be instrumental in accelerating the development of clinical candidates derived from this promising class of compounds.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. 2023. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. European Journal of Medicinal Chemistry. 2023. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. 2023. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. 2021. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. European Journal of Medicinal Chemistry. 2023. [Link]

  • Schematic presentation of the TGF-β-ALK5 signaling pathway in tumor... ResearchGate. 2007. [Link]

  • (a) The signal pathway of the PIM2 kinase. (b) The virtual screening... ResearchGate. 2023. [Link]

  • (PDF) X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. ResearchGate. 2015. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. 2018. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE. 2013. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • In vitro kinase assay conditions. | Download Table. ResearchGate. [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. 2017. [Link]

  • Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. bioRxiv. 2019. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. Molecular Cancer. 2012. [Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. 2026. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. 2019. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. 2026. [Link]

  • Inhibition of the JNK activity by the JNKI peptides. Bio-protocol. 2018. [Link]

  • Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. Journal of Cell Science. 2007. [Link]

  • Crystal structure of pyridoxal kinase in complex with roscovitine and derivatives. Journal of Biological Chemistry. 2008. [Link]

  • Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences. 2020. [Link]

  • Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine. 2008. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Novel Antidepressant Candidates from 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis and preliminary evaluation of novel antidepressant candidates derived from 1-(Pyridazin-4-yl)ethanamine. The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including effects on the central nervous system.[1][2] This guide details a strategic synthetic approach, focusing on the N-benzylation of the primary amine of 1-(Pyridazin-4-yl)ethanamine to introduce structural diversity and modulate physicochemical properties. A step-by-step protocol for the synthesis of a lead compound, N-((4-fluorophenyl)methyl)-1-(pyridazin-4-yl)ethan-1-amine, is provided, along with methods for its characterization. Furthermore, a detailed protocol for assessing the antidepressant-like activity of synthesized compounds using the murine Forced Swim Test (FST) is outlined. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel antidepressant therapeutics.

Introduction: The Rationale for Pyridazine-Based Antidepressants

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules.[1][2] Notably, several pyridazine derivatives have been investigated for their potential as central nervous system (CNS) agents, including for the treatment of depression.[1] The starting material, 1-(Pyridazin-4-yl)ethanamine, presents a versatile platform for the synthesis of a diverse library of compounds for screening as potential antidepressants.[3]

The strategy outlined in this application note focuses on the derivatization of the primary amine of 1-(Pyridazin-4-yl)ethanamine. The introduction of a substituted benzyl group is a common tactic in medicinal chemistry to explore structure-activity relationships (SAR). The aromatic ring of the benzyl group can be readily substituted with various functional groups to modulate properties such as lipophilicity, electronic character, and metabolic stability, all of which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The choice of a 4-fluoro substituent in the lead compound is based on the prevalence of fluorine in many CNS drugs, where it can enhance metabolic stability and binding affinity.

Synthetic Strategy and Workflow

The synthetic approach centers on the reductive amination of a substituted benzaldehyde with 1-(Pyridazin-4-yl)ethanamine. This method is a robust and widely used transformation in organic synthesis for the formation of C-N bonds. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

G start 1-(Pyridazin-4-yl)ethanamine intermediate Schiff Base Intermediate start->intermediate Condensation aldehyde Substituted Benzaldehyde aldehyde->intermediate product N-Substituted-1-(pyridazin-4-yl)ethanamine Derivative intermediate->product Reduction reduction Reducing Agent (e.g., NaBH(OAc)3) reduction->intermediate

Caption: Synthetic workflow for N-alkylation of 1-(Pyridazin-4-yl)ethanamine.

Detailed Experimental Protocols

Synthesis of N-((4-fluorophenyl)methyl)-1-(pyridazin-4-yl)ethan-1-amine (Lead Compound)

This protocol details the synthesis of a representative antidepressant candidate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(Pyridazin-4-yl)ethanamine1008498-13-2123.161.23 g10.0
4-Fluorobenzaldehyde459-57-4124.111.24 g10.0
Sodium triacetoxyborohydride (STAB)56553-60-7211.943.18 g15.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Acetic acid, glacial64-19-760.050.6 mL10.5
Saturated sodium bicarbonate solution--~50 mL-
Brine--~30 mL-
Anhydrous magnesium sulfate7487-88-9120.37~5 g-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Pyridazin-4-yl)ethanamine (1.23 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) to the solution, followed by glacial acetic acid (0.6 mL, 10.5 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Caution: The addition may cause some effervescence.

  • Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~50 mL) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to afford the pure N-((4-fluorophenyl)methyl)-1-(pyridazin-4-yl)ethan-1-amine as a pale yellow oil.

Characterization of the Lead Compound

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both the pyridazine and the 4-fluorophenyl rings, the methine proton of the ethylamine backbone, the methylene protons of the benzyl group, and the methyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): The calculated molecular weight for C₁₃H₁₄FN₃ is 231.12. The expected [M+H]⁺ ion would be observed at m/z 232.13.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=N and C=C stretching of the aromatic rings, and C-F stretching should be observed.

Protocol for In Vivo Evaluation of Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity in rodents.

FST_Workflow cluster_preparation Preparation cluster_testing Forced Swim Test cluster_analysis Data Analysis acclimatization Animal Acclimatization drug_prep Drug Preparation & Dosing acclimatization->drug_prep pre_swim Pre-swim Session (Day 1) drug_prep->pre_swim test_swim Test Session (Day 2) pre_swim->test_swim recording Video Recording test_swim->recording scoring Behavioral Scoring (Immobility Time) test_swim->scoring stats Statistical Analysis scoring->stats

Caption: Workflow for the Forced Swim Test.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature at 23-25 °C

  • Video recording equipment

  • Test compound, vehicle (e.g., 0.9% saline with 1% Tween 80), and positive control (e.g., Imipramine, 20 mg/kg)

Procedure:

  • Acclimatization: House the mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Administration: On the day of the test, administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30-60 minutes before the test session.

  • Pre-test Session (Day 1): Place each mouse individually into a beaker filled with 15 cm of water (23-25 °C) for 15 minutes. After the session, remove the mice, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the beakers with fresh water for a 6-minute session.

  • Data Acquisition: Record the entire 6-minute test session using a video camera for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Analyze the immobility time data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle and positive control groups. A significant reduction in immobility time by the test compound is indicative of antidepressant-like activity.

Concluding Remarks

This application note provides a foundational framework for the synthesis and preclinical evaluation of novel antidepressant candidates based on the 1-(Pyridazin-4-yl)ethanamine scaffold. The described synthetic protocol is adaptable for the creation of a diverse chemical library by varying the substituted benzaldehyde. The detailed in vivo protocol for the Forced Swim Test offers a reliable method for the initial screening of these compounds for potential antidepressant efficacy. It is anticipated that this guide will be a valuable resource for researchers in the field of CNS drug discovery, facilitating the exploration of the therapeutic potential of pyridazine derivatives.

References

  • Zabska R, Kołodziejczyk A, Sieklucka-Dziuba M, Morawska D, Kleinrok Z. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Pol Pharm. 1998;55(4):305-310.
  • Al-Tel TH, Al-Qawasmeh RA, Zaarour R.

Sources

Application Notes and Protocols for the Synthesis of Novel Anxiolytic Agents Utilizing 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and neuroscience.

Introduction: The Emerging Role of Pyridazine Scaffolds in Anxiolytic Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, facilitate potent and selective interactions with biological targets.[1] Historically, pyridazine and its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects.[2] More recently, there has been a growing interest in the anxiolytic potential of this heterocyclic system.

Anxiety disorders are the most prevalent mental health condition worldwide, and there is a continuous need for novel therapeutic agents with improved efficacy and side-effect profiles compared to existing treatments like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a well-validated target for anxiolytic drugs.[3][4] Specifically, positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel, leads to neuronal hyperpolarization and a reduction in neuronal excitability, producing a calming effect.[5][6]

This document provides a comprehensive guide to the synthesis and preliminary evaluation of novel anxiolytic candidates based on the chiral amine, 1-(Pyridazin-4-yl)ethanamine . This key intermediate serves as a versatile building block for accessing a diverse range of chemical entities with the potential to modulate GABA-A receptor activity. We present a putative synthetic pathway for a novel anxiolytic agent, [Target Compound Name] , alongside detailed experimental protocols and the scientific rationale underpinning the synthetic strategy and biological evaluation.

Section 1: Synthesis of the Key Intermediate: (R/S)-1-(Pyridazin-4-yl)ethanamine

The synthesis of the chiral amine 1-(Pyridazin-4-yl)ethanamine is a critical first step. A plausible and efficient route involves a two-step process starting from a suitable pyridazine precursor: the synthesis of 1-(Pyridazin-4-yl)ethanone, followed by asymmetric reductive amination.

Synthesis of 1-(Pyridazin-4-yl)ethanone

The synthesis of the ketone precursor can be achieved through a Grignard reaction between a pyridazine-4-carbonitrile and methylmagnesium bromide.

Protocol 1: Synthesis of 1-(Pyridazin-4-yl)ethanone

Materials:

  • Pyridazine-4-carbonitrile

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle.

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (argon or nitrogen), add pyridazine-4-carbonitrile (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Acidify the mixture with 1 M HCl to hydrolyze the intermediate imine to the desired ketone.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(Pyridazin-4-yl)ethanone.

Expected Yield: 60-70% Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Asymmetric Reductive Amination to (R/S)-1-(Pyridazin-4-yl)ethanamine

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[1][2] To obtain an enantiomerically enriched product, a chiral catalyst is employed.

Protocol 2: Asymmetric Reductive Amination

Materials:

  • 1-(Pyridazin-4-yl)ethanone

  • Ammonium acetate or ammonia source

  • Chiral catalyst (e.g., a ruthenium-based catalyst with a chiral phosphine ligand like (R)-BINAP)

  • Hydrogen gas (H₂)

  • Anhydrous methanol or ethanol

  • Molecular sieves (4 Å)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine 1-(Pyridazin-4-yl)ethanone (1.0 eq), ammonium acetate (10 eq), and the chiral ruthenium catalyst (e.g., [RuCl₂(R)-BINAP]₂, 0.01 eq).

  • Add anhydrous methanol and activated molecular sieves.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. The use of a chiral catalyst allows for the enantioselective reduction of the intermediate imine.[3][6][8]

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral amine.

  • Purify the product by column chromatography or crystallization. The enantiomeric excess (ee) can be determined by chiral HPLC.

Expected Yield: 70-85% Expected Enantiomeric Excess: >95% ee

Section 2: Synthesis of a Novel Anxiolytic Candidate: [Target Compound Name]

This section outlines a representative synthesis of a hypothetical anxiolytic agent, here named [Target Compound Name] , utilizing the newly synthesized 1-(Pyridazin-4-yl)ethanamine. The target molecule is designed to incorporate a pharmacophore known to interact with the GABA-A receptor, such as a substituted benzamide moiety.

Workflow for the Synthesis of [Target Compound Name]

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Target Compound Pyridazine-4-carbonitrile Pyridazine-4-carbonitrile 1-(Pyridazin-4-yl)ethanone 1-(Pyridazin-4-yl)ethanone Pyridazine-4-carbonitrile->1-(Pyridazin-4-yl)ethanone 1. MeMgBr, THF 2. H3O+ 1-(Pyridazin-4-yl)ethanamine 1-(Pyridazin-4-yl)ethanamine 1-(Pyridazin-4-yl)ethanone->1-(Pyridazin-4-yl)ethanamine NH4OAc, H2 Chiral Ru-catalyst Target_Compound [Target Compound Name] 1-(Pyridazin-4-yl)ethanamine->Target_Compound Amide Coupling (e.g., Schotten-Baumann) Substituted_Benzoic_Acid Substituted Benzoic Acid Acid_Chloride Acid Chloride Substituted_Benzoic_Acid->Acid_Chloride SOCl2 or (COCl)2 Acid_Chloride->Target_Compound

Caption: Synthetic workflow for the target anxiolytic compound.

Protocol 3: Amide Coupling to Synthesize [Target Compound Name]

Materials:

  • (R/S)-1-(Pyridazin-4-yl)ethanamine

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R/S)-1-(Pyridazin-4-yl)ethanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution. Pyridine can also be used as a base to neutralize the HCl generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound, [Target Compound Name] .

Expected Yield: 80-95% Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Section 3: In Vitro and In Vivo Evaluation of Anxiolytic Activity

A crucial aspect of drug discovery is the biological evaluation of the synthesized compounds. This section provides protocols for preliminary in vitro and in vivo assays to assess the anxiolytic potential of the newly synthesized pyridazine derivatives.

In Vitro Assay: GABA-A Receptor Binding Assay

This assay determines the affinity of the synthesized compound for the benzodiazepine binding site on the GABA-A receptor.

Protocol 4: [³H]Flunitrazepam Binding Assay

Materials:

  • Rat cortical membranes (prepared from rat brains)

  • [³H]Flunitrazepam (a radiolabeled benzodiazepine)

  • Synthesized test compound ([Target Compound Name])

  • Diazepam (positive control)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat cortical membranes according to standard laboratory protocols.

  • In a series of microcentrifuge tubes, add a fixed concentration of [³H]Flunitrazepam, the prepared cortical membranes, and varying concentrations of the test compound or diazepam.

  • Incubate the mixture at 4 °C for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled diazepam) from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]Flunitrazepam) by non-linear regression analysis.

Data Analysis: A lower IC₅₀ value indicates a higher binding affinity of the compound for the GABA-A receptor.

CompoundIC₅₀ (nM) for [³H]Flunitrazepam Binding
Diazepam5 - 15
[Target Compound Name] To be determined
In Vivo Assay: Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral model to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Workflow for In Vivo Anxiolytic Testing

G Compound_Administration Compound Administration (i.p. or oral) Acclimatization Acclimatization Period Compound_Administration->Acclimatization EPM_Test Elevated Plus Maze Test Acclimatization->EPM_Test Data_Collection Data Collection (Time in open/closed arms, number of entries) EPM_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Sources

Application Notes and Protocols for 1-(Pyridazin-4-yl)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental protocols involving 1-(Pyridazin-4-yl)ethanamine, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Pyridazine Moiety

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a common scaffold in a wide array of biologically active compounds. Its unique electronic properties, arising from the nitrogen-nitrogen bond, influence its reactivity and interaction with biological targets. 1-(Pyridazin-4-yl)ethanamine, with its chiral primary amine, serves as a critical synthon for introducing this important heterocycle into larger molecular frameworks, making it a valuable tool in the development of novel therapeutics and functional materials.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the reactant's properties and safety considerations is paramount.

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem CID: 55281147[1]
Molecular Weight 123.16 g/mol PubChem CID: 55281147[1]
Appearance White to tan solidAmerican Elements[2]
Hazards Harmful if swallowed, Causes severe skin burns and eye damagePubChem CID: 55281147

Safety Precautions:

  • Always handle 1-(Pyridazin-4-yl)ethanamine and its hydrochloride salt in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Synthesis of 1-(Pyridazin-4-yl)ethanamine

A reliable synthesis of the starting material is the foundation of any successful synthetic campaign. A common and effective route to 1-(Pyridazin-4-yl)ethanamine involves the reductive amination of the corresponding ketone, 1-(Pyridazin-4-yl)ethanone.

Workflow for the Synthesis of 1-(Pyridazin-4-yl)ethanamine

cluster_0 Synthesis of Precursor cluster_1 Reductive Amination 4-Acetylpyridazine 4-Acetylpyridazine Imine_Formation Imine Formation 4-Acetylpyridazine->Imine_Formation NH4OAc Reduction Reduction Imine_Formation->Reduction NaBH3CN 1-(Pyridazin-4-yl)ethanamine 1-(Pyridazin-4-yl)ethanamine Reduction->1-(Pyridazin-4-yl)ethanamine

Caption: Synthesis of 1-(Pyridazin-4-yl)ethanamine.

Protocol 1: Synthesis of 1-(Pyridazin-4-yl)ethanamine via Reductive Amination

This protocol details the conversion of 1-(Pyridazin-4-yl)ethanone to the target amine.

Materials:

  • 1-(Pyridazin-4-yl)ethanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)[3][4]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of 1-(Pyridazin-4-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of sodium cyanoborohydride is advantageous as it selectively reduces the iminium ion in the presence of the ketone.[3]

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. After completion, quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(Pyridazin-4-yl)ethanamine.

Key Reactions of 1-(Pyridazin-4-yl)ethanamine

The primary amine functionality of 1-(Pyridazin-4-yl)ethanamine allows for a variety of subsequent chemical transformations, making it a versatile building block.

N-Acylation: Formation of Amides

The reaction of 1-(Pyridazin-4-yl)ethanamine with acylating agents provides access to a wide range of amide derivatives, which are prevalent in medicinal chemistry.

Amine 1-(Pyridazin-4-yl)ethanamine Amide N-(1-(Pyridazin-4-yl)ethyl)amide Amine->Amide Acylating_Agent Acyl Chloride or Carboxylic Acid + Coupling Agent Acylating_Agent->Amide

Caption: General workflow for N-acylation.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol describes a straightforward method for amide synthesis using an acyl chloride.

Materials:

  • 1-(Pyridazin-4-yl)ethanamine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 1-(Pyridazin-4-yl)ethanamine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.

Protocol 3: Amide Coupling with a Carboxylic Acid

Materials:

  • 1-(Pyridazin-4-yl)ethanamine

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF, add DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester. HOBt is included to suppress racemization and improve reaction efficiency.

  • Amide Formation: Add a solution of 1-(Pyridazin-4-yl)ethanamine (1.0 eq) in DMF to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of 1-(Pyridazin-4-yl)ethanamine with alkyl halides can lead to the formation of secondary and tertiary amines. However, over-alkylation is a common side reaction.[6]

Amine 1-(Pyridazin-4-yl)ethanamine Alkylated_Amine N-alkyl-1-(pyridazin- 4-yl)ethanamine Amine->Alkylated_Amine Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Amine

Caption: General workflow for N-alkylation.

Protocol 4: N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of the title compound. Careful control of stoichiometry is necessary to minimize the formation of the dialkylated product.

Materials:

  • 1-(Pyridazin-4-yl)ethanamine

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-(Pyridazin-4-yl)ethanamine (1.0 eq) in DMF or acetonitrile, add potassium carbonate (2.0 eq).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature. The reaction can be heated to 50-80 °C to increase the rate, particularly for less reactive alkyl halides.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the mono- and di-alkylated products.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridazine ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. While 1-(Pyridazin-4-yl)ethanamine itself can be used as a coupling partner in Buchwald-Hartwig aminations, a more common strategy involves the use of a halo-pyridazine which is then functionalized.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a halo-pyridazine and a boronic acid or ester.

Halo-pyridazine 4-Halo-pyridazine Coupled_Product 4-Aryl/Vinyl-pyridazine Halo-pyridazine->Coupled_Product Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Coupled_Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Coupled_Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 5: Suzuki-Miyaura Coupling of a 4-Halo-pyridazine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-halo-pyridazine with an arylboronic acid.

Materials:

  • 4-Chloro- or 4-Bromo-pyridazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 4-halo-pyridazine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), phosphine ligand (0.02-0.10 eq), and base (2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) and add the degassed solvent.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling a halo-pyridazine with a primary or secondary amine.

Halo-pyridazine 4-Halo-pyridazine Aminated_Product 4-Amino-pyridazine Derivative Halo-pyridazine->Aminated_Product Amine Primary or Secondary Amine Amine->Aminated_Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Aminated_Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 6: Buchwald-Hartwig Amination of a 4-Halo-pyridazine

This protocol describes a general procedure for the Buchwald-Hartwig amination of a 4-halo-pyridazine.

Materials:

  • 4-Chloro- or 4-Bromo-pyridazine

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-halo-pyridazine (1.0 eq), amine (1.2 eq), palladium catalyst (0.01-0.05 eq), phosphine ligand (0.02-0.10 eq), and base (1.5-2.0 eq) in a reaction vessel.

  • Reaction: Add the degassed solvent and heat the mixture to 80-120 °C. Stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

1-(Pyridazin-4-yl)ethanamine is a valuable and versatile building block in organic synthesis. The protocols provided in this guide offer a starting point for its synthesis and subsequent derivatization. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome for specific substrates. Careful attention to safety and proper experimental technique will ensure successful and reproducible results.

References

  • PubChem. 1-(Pyridazin-4-yl)ethan-1-amine. [Link]

  • American Elements. 1-(4-Pyridazinyl)ethanamine Hydrochloride. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. [Link]

  • Chemguide. The reaction between acyl chlorides and amines. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

The Versatile Building Block: A Guide to 1-(Pyridazin-4-yl)ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-(Pyridazin-4-yl)ethanamine, a valuable heterocyclic building block in organic synthesis, with a particular focus on its application in medicinal chemistry. We will delve into its synthesis, key reactions, and its role in the construction of biologically active molecules, supported by detailed experimental protocols.

Introduction: The Significance of the Pyridazine Moiety

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, have made it a sought-after component in the design of novel therapeutics.[1][2] 1-(Pyridazin-4-yl)ethanamine, with its chiral primary amine, offers a versatile handle for the introduction of this important heterocycle into a wide range of molecular architectures.

Physicochemical and Safety Data

A clear understanding of the properties and hazards of a building block is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
IUPAC Name 1-(pyridazin-4-yl)ethanamine
Appearance White to tan solid (hydrochloride salt)
CAS Number 1008498-13-2

Safety Information:

1-(Pyridazin-4-yl)ethanamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-(Pyridazin-4-yl)ethanamine: A Practical Approach

A robust and scalable synthesis of 1-(Pyridazin-4-yl)ethanamine is crucial for its widespread application. A highly effective method is the reductive amination of 4-acetylpyridazine. This two-step sequence, starting from the readily available 4-cyanopyridine, provides a reliable route to the target amine.

Overall Synthetic Scheme

Synthesis of 1-(Pyridazin-4-yl)ethanamine 4-Picoline 4-Picoline 4-Cyanopyridine 4-Cyanopyridine 4-Picoline->4-Cyanopyridine Ammoxidation 4-Acetylpyridazine 4-Acetylpyridazine 4-Cyanopyridine->4-Acetylpyridazine Grignard Reaction 1-(Pyridazin-4-yl)ethanamine 1-(Pyridazin-4-yl)ethanamine 4-Acetylpyridazine->1-(Pyridazin-4-yl)ethanamine Reductive Amination

Caption: Synthetic pathway to 1-(Pyridazin-4-yl)ethanamine.

Protocol 1: Synthesis of 4-Acetylpyridazine

This protocol outlines the synthesis of the key ketone intermediate, 4-acetylpyridazine, from 4-cyanopyridine.

Rationale: The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds. The addition of methylmagnesium bromide to the nitrile functionality of 4-cyanopyridine, followed by acidic workup, efficiently yields the desired ketone.

Materials:

  • 4-Cyanopyridine

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (3 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanopyridine (1.0 eq) in anhydrous diethyl ether.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.2 eq) via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add 3 M hydrochloric acid to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-acetylpyridazine can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Protocol 2: Reductive Amination to 1-(Pyridazin-4-yl)ethanamine

This protocol details the conversion of 4-acetylpyridazine to the target amine using a reductive amination procedure.

Rationale: Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] The Leuckart reaction, which utilizes ammonium formate or formamide, is a classic one-pot method for this transformation.[6][7] This protocol provides a general framework that can be optimized for specific scales.

Materials:

  • 4-Acetylpyridazine

  • Ammonium formate

  • Formic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-acetylpyridazine (1.0 eq) and ammonium formate (5.0 eq).

  • Reaction: Add formic acid (2.0 eq) to the mixture. Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid. Heat the mixture at reflux for 8-12 hours to hydrolyze the intermediate formamide.

  • Basification and Extraction: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide to pH > 10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-(pyridazin-4-yl)ethanamine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Applications in Organic Synthesis: A Focus on Amide Bond Formation

1-(Pyridazin-4-yl)ethanamine serves as a versatile building block for the synthesis of a diverse range of molecules, particularly in the context of drug discovery. One of its most common applications is in the formation of amide bonds, which are fundamental linkages in many pharmaceutical agents.[8]

The Importance of Amide Bonds in Medicinal Chemistry

The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of small-molecule drugs. Its stability, ability to participate in hydrogen bonding, and defined geometry make it an ideal linker for connecting different pharmacophoric elements.

Protocol 3: N-Acylation of 1-(Pyridazin-4-yl)ethanamine

This protocol provides a general procedure for the N-acylation of 1-(pyridazin-4-yl)ethanamine with a carboxylic acid, a key transformation for the synthesis of many biologically active compounds.

Rationale: The coupling of a primary amine with a carboxylic acid to form an amide bond is a fundamental reaction in organic synthesis. The use of a coupling agent, such as a carbodiimide (e.g., EDC) in the presence of an activator like HOBt, is a standard and efficient method to facilitate this transformation under mild conditions, minimizing side reactions and racemization.[9]

Materials:

  • 1-(Pyridazin-4-yl)ethanamine

  • A carboxylic acid of interest (e.g., benzoic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-(pyridazin-4-yl)ethanamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by flash column chromatography on silica gel.

Case Study: The Role of Pyridazine-Containing Scaffolds in Kinase Inhibitors

Protein kinases are a major class of drug targets, and inhibitors of these enzymes have shown significant success in the treatment of various diseases, particularly cancer.[10] The pyridazine scaffold has been incorporated into numerous kinase inhibitors, where it often plays a crucial role in binding to the hinge region of the kinase active site. The ethylamine side chain of 1-(pyridazin-4-yl)ethanamine provides a convenient attachment point for building out the rest of the inhibitor molecule.

Logical Flow for Kinase Inhibitor Synthesis

Kinase Inhibitor Synthesis cluster_0 Building Block Synthesis cluster_1 Scaffold Elaboration cluster_2 Final Product Pyridazine_Core 1-(Pyridazin-4-yl)ethanamine Amide_Formation N-Acylation Pyridazine_Core->Amide_Formation Coupling_Partner Carboxylic Acid or Acyl Chloride Coupling_Partner->Amide_Formation Kinase_Inhibitor Pyridazine-based Kinase Inhibitor Amide_Formation->Kinase_Inhibitor

Caption: General workflow for synthesizing kinase inhibitors.

Conclusion

1-(Pyridazin-4-yl)ethanamine is a highly valuable and versatile building block for organic synthesis. Its straightforward synthesis and the reactivity of its primary amine handle make it an attractive component for the construction of complex molecules, particularly in the realm of medicinal chemistry. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). [Video]. YouTube. Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-Pyridazinyl)ethanamine Hydrochloride. Retrieved from [Link]

  • Leuckart reaction. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2016). Molecules, 21(7), 934. Retrieved from [Link]

  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). Tetrahedron Letters, 50(45), 6126-6129. Retrieved from [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2021). Pharmaceuticals, 14(9), 886. Retrieved from [Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 5030-5034. Retrieved from [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridazin-4-yl)ethan-1-amine. Retrieved from [Link]

  • N-Acylation in Combinatorial Chemistry. (2004). Arkivoc, 2004(1), 12-35. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). Archiv der Pharmazie, 350(5). Retrieved from [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega, 7(35), 31057–31075. Retrieved from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5047-5051. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Catalysts, 13(2), 290. Retrieved from [Link]

  • Improved method for the synthesis of substituted formylamines and substituted amines. (2010). Google Patents.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free conditions. (2022). Oriental Journal of Chemistry, 38(4). Retrieved from [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega, 7(35), 31057–31075. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Robust Quantification of 1-(Pyridazin-4-yl)ethanamine using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 1-(Pyridazin-4-yl)ethanamine

Introduction

1-(Pyridazin-4-yl)ethanamine is a chiral primary amine containing a pyridazine moiety. As a functionalized heterocyclic amine, it represents a class of compounds of significant interest in medicinal chemistry and drug development, potentially serving as a key building block or intermediate for pharmacologically active agents. The precise and accurate quantification of this analyte is paramount for various applications, including synthetic process monitoring, purity assessment of drug substances, stability testing, and pharmacokinetic studies.

This document provides a comprehensive guide to the analytical methodologies for quantifying 1-(Pyridazin-4-yl)ethanamine. We will delve into the rationale behind method selection, addressing the specific physicochemical properties of the analyte, such as its polarity and basicity. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols. The methodologies described are grounded in established analytical principles and validated against international standards to ensure data integrity and reliability.

Analytical Strategy: Addressing the Physicochemical Challenges

The structure of 1-(Pyridazin-4-yl)ethanamine—a small, polar molecule with a basic amine group—presents distinct analytical challenges.

  • Polarity and Retention: The high polarity of the analyte makes it difficult to retain on traditional C18 reversed-phase (RP) columns using highly aqueous mobile phases. This can lead to poor peak shape and co-elution with the solvent front.

  • Chirality: The presence of a stereocenter means the compound exists as a pair of enantiomers. In a biological context, these enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, enantioselective separation is often a critical requirement.

  • Detection: The pyridazine ring provides a chromophore suitable for UV detection. However, for trace-level quantification in complex matrices (e.g., biological fluids), the sensitivity and selectivity of UV detection may be insufficient.

To address these challenges, this guide will focus on two primary chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) for achiral quantification and Chiral High-Performance Liquid Chromatography (HPLC) for enantioselective separation. For high-sensitivity applications, coupling these separation techniques with tandem mass spectrometry (MS/MS) is the preferred approach.[1][2]

Method I: HILIC-MS/MS for Achiral Quantification in Complex Matrices

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. Water acts as the strong eluting solvent. This approach not only provides excellent retention for polar amines but also offers the advantage of enhanced sensitivity when interfaced with mass spectrometry due to the high organic content of the mobile phase promoting efficient desolvation and ionization.[3]

Causality in Experimental Design
  • Column Selection: A stationary phase with amide or amino functional groups is chosen for its ability to provide consistent hydrophilic retention and good peak shape for basic analytes.

  • Mobile Phase: A high percentage of acetonitrile is used to ensure strong retention in HILIC mode. A volatile buffer, such as ammonium formate with formic acid, is incorporated to control the pH, ensure reproducible retention times, and promote the protonation of the analyte for efficient positive-mode electrospray ionization (ESI+).[5]

  • MS/MS Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.[5] This allows for the quantification of the analyte even at very low concentrations and in the presence of complex matrix components.

Detailed Protocol: HILIC-MS/MS Quantification

Objective: To accurately quantify the total concentration of 1-(Pyridazin-4-yl)ethanamine in a given sample matrix (e.g., reaction mixture, formulation buffer, plasma).

Workflow Diagram:

HILIC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Start: Sample s_protein Protein Precipitation (if biological matrix) with Acetonitrile s_start->s_protein s_centrifuge Centrifugation s_protein->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_dilute Dilute with Acetonitrile s_supernatant->s_dilute s_filter Filter (0.22 µm PTFE) s_dilute->s_filter s_vial Transfer to HPLC Vial s_filter->s_vial a_inject Inject Sample s_vial->a_inject a_hilic HILIC Separation a_inject->a_hilic a_esi ESI+ Ionization a_hilic->a_esi a_msms MS/MS Detection (MRM) a_esi->a_msms d_integrate Peak Integration a_msms->d_integrate d_curve Calibration Curve (Linear Regression) d_integrate->d_curve d_quant Quantification d_curve->d_quant d_report Report Result d_quant->d_report Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing p_start Start: Sample p_dissolve Dissolve in Mobile Phase p_start->p_dissolve p_filter Filter (0.45 µm PTFE) p_dissolve->p_filter p_vial Transfer to HPLC Vial p_filter->p_vial a_inject Inject Sample p_vial->a_inject a_chiral Chiral Separation on CSP a_inject->a_chiral a_uv UV Detection a_chiral->a_uv d_integrate Integrate Enantiomer Peaks a_uv->d_integrate d_calculate Calculate Enantiomeric Excess (%ee) and Concentration d_integrate->d_calculate d_report Report Result d_calculate->d_report

Sources

Application Note: High-Purity Isolation of 1-(Pyridazin-4-yl)ethanamine

[1][2][3]

Abstract

1-(Pyridazin-4-yl)ethanamine is a highly polar, basic heterocyclic building block frequently used in the synthesis of kinase inhibitors and CNS-active agents.[1][2] Its purification is notoriously difficult due to its high water solubility, tendency to streak on normal-phase silica, and potential for coordination with metal catalysts. This guide details three field-proven protocols for its isolation: Strong Cation Exchange (SCX) chromatography for high-throughput library purification, Reverse-Phase (C18) Flash Chromatography for gram-scale batches, and Salt Formation for bulk stabilization.[1][2]

Chemical Profile & Purification Challenges[3][4][5][6]

To design an effective purification strategy, one must understand the physicochemical "personality" of the molecule.

PropertyValue / DescriptionImplication for Purification
Structure Pyridazine ring with an

-methylbenzylamine motif.[1][2]
Dual basicity: Primary amine (pKa ~9.[1][2]5) and Pyridazine nitrogens (pKa ~2.3).[2]
Polarity High (LogP < 0).[1][2]Avoid Normal Phase Silica. The compound will adhere irreversibly to acidic silanols or elute with severe tailing.
Solubility Soluble in

, MeOH, DMSO. Poor in Hexanes,

.
Standard aqueous workups (extraction into organic layer) often result in low recovery as the amine partitions into the aqueous phase.
Impurities 4-Acetylpyridazine (SM), Metal catalysts (Pd/Ti), Inorganic salts.[2]Neutral impurities must be removed before salt formation to avoid occlusion.[2]
The "Silica Trap"

Attempting to purify this amine on standard silica gel using DCM/MeOH often fails. The acidic silanol groups (

  • Symptom: Product stays at the baseline or smears across the column.

  • Fix: If normal phase must be used, the mobile phase requires a basic modifier (1%

    
     or 
    
    
    ) or the use of Amine-Functionalized Silica . However, the methods below are superior.

Protocol 1: "Catch and Release" SCX Solid Phase Extraction

Best For: Small scale (<500 mg), Library Synthesis, Removing Non-Basic Impurities.

This method utilizes the high basicity of the primary amine to capture the molecule onto a sulfonic acid resin, allowing neutral impurities (starting materials, solvents) to be washed away before releasing the pure amine.

Materials
  • Cartridge: SCX (Strong Cation Exchange) or SCX-2 (Propylsulfonic acid) cartridges (e.g., Biotage ISOLUTE® or Agilent SampliQ).[1][2]

  • Loading Solvent: MeOH or 1:1 MeOH/DCM.

  • Wash Solvent: MeOH.

  • Elution Solvent: 2M

    
     in MeOH (commercially available or prepared fresh).
    
Step-by-Step Workflow
  • Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude reaction mixture in the minimum amount of MeOH/DCM (1:1).

    • Note: Ensure the loading solution is not basic. If the reaction used

      
      , acidify slightly with acetic acid to ensure the amine binds.
      
  • Catch (Binding): Load the sample onto the cartridge by gravity or low vacuum. The 1-(Pyridazin-4-yl)ethanamine will bind to the sulfonic acid groups.[1][2]

  • Wash (Impurity Removal): Flush with 5-10 CV of MeOH.[1][2]

    • Mechanism:[3][4][5][6] Neutral impurities (e.g., unreacted 4-acetylpyridazine) and very weak bases do not bind and are washed away.[1][2]

  • Release (Elution): Elute with 5 CV of 2M

    
     in MeOH .
    
    • Mechanism:[3][4][5][6] The massive excess of ammonia displaces the target amine from the sulfonic acid sites.

  • Isolation: Concentrate the ammoniacal filtrate in vacuo to yield the pure free base.

Diagram: SCX Mechanism

SCX_Workflowcluster_legendMechanismStartCrude Mixture(Amine + Neutrals)SCX_ColSCX Cartridge(R-SO3H groups)Start->SCX_ColLoadWasteWaste Stream(Neutrals/Impurities)SCX_Col->WasteMeOH Wash(Amine Retained)ProductPure Amine(Free Base)SCX_Col->ProductFiltrate CollectionElutionElution Step(NH3 in MeOH)Elution->SCX_ColDisplacedescR-NH2 + Polymer-SO3H -> Polymer-SO3(-)NH3(+)-R(Ionic Bond formed)

Caption: The "Catch and Release" mechanism separates the target amine from neutral impurities based on pKa differences.[1][2]

Protocol 2: Reverse Phase (C18) Flash Chromatography

Best For: Scale-up (>1 g), High Purity Requirements, separating close analogs.[2]

Due to the polarity of 1-(Pyridazin-4-yl)ethanamine, it elutes near the void volume on C18 with standard acidic buffers.[1][2] To increase retention and improve peak shape, a high pH buffer is recommended to suppress ionization of the primary amine, making it more hydrophobic.

Chromatographic Conditions
  • Column: C18 Flash Cartridge (e.g., Biotage Sfär C18 or equivalent).

  • Solvent A: 10 mM Ammonium Bicarbonate (

    
    ) in Water, pH ~10.
    
  • Solvent B: Acetonitrile (ACN).[1][2]

  • Detection: UV at 254 nm (Pyridazine ring absorption).[1][2]

Gradient Table
Time (CV)% Solvent B (ACN)Phase
0 - 20%Equilibration (Critical for basic buffers)
2 - 50% - 5%Loading & Injection peak elution
5 - 155% - 30%Product Elution
15 - 1830% - 100%Wash
Technical Insight
  • Why pH 10? At pH 10, the primary amine (pKa ~9.5) exists largely as the free base. This increases interaction with the hydrophobic C18 chains, delaying elution and separating it from highly polar salts or unreacted polar starting materials.

  • Alternative: If pH 10 buffer is unavailable, use 0.1% Formic Acid in water/ACN. The amine will elute early (protonated), but modern "Aq" type C18 columns can withstand 100% water and retain polar amines better than standard C18.

Protocol 3: Salt Formation (Batch Stabilization)

Best For: Long-term storage, Final Step polishing, Solid handling.[2]

Free base amines can oxidize or absorb

1212
Procedure
  • Dissolution: Dissolve the semi-pure free base (from SCX or extraction) in a non-protic solvent like 1,4-Dioxane or Ethyl Acetate .[2]

    • Tip: If the free base is oily and not dissolving, add a small amount of MeOH.

  • Acidification: Dropwise add 4M HCl in Dioxane (anhydrous) at

    
    .
    
    • Stoichiometry: Add 2.2 equivalents of HCl to ensure full protonation of the amine and potentially the pyridazine ring (forming the dihydrochloride), though the monohydrochloride is often the stable precipitate.

  • Precipitation: A white to off-white solid should precipitate immediately.[1][2]

  • Digestion: Stir the suspension for 30 minutes at room temperature to ensure a uniform crystal lattice.

  • Filtration: Filter the solid under

    
     or Argon (hygroscopic precautions). Wash the cake with cold 
    
    
    (Diethyl Ether) or MTBE to remove residual organic impurities.
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    .

Analytical Quality Control (QC)[1][3]

Verify purity using an HPLC method compatible with polar amines.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.[2]0) in 90% ACN / 10% Water.[2]

    • B: 10 mM Ammonium Acetate (pH 5.[1][2]0) in 10% ACN / 90% Water.[2]

    • Note: HILIC runs "backwards" compared to Reverse Phase (High organic -> High Aqueous).[1][2]

  • Self-Validation:

    • Check for the disappearance of the ketone carbonyl signal (~1700 cm-1) in IR.[2]

    • Confirm the presence of the methine quartet (~4.0-4.5 ppm) in 1H NMR (

      
       or 
      
      
      ).[1][2]

Decision Matrix

Decision_TreeStartCrude 1-(Pyridazin-4-yl)ethanamineScale_QScale?Start->Scale_QSmall< 500 mgScale_Q->SmallLarge> 1 gramScale_Q->LargeSCXMethod 1: SCX Cartridge(Fast, removes neutrals)Small->SCXFlashMethod 2: C18 Flash (pH 10)(High resolution)Large->FlashSaltMethod 3: HCl Salt Formation(Stability & Bulk)SCX->SaltOptional StabilizationFlash->SaltOptional Stabilization

Caption: Selection guide based on synthesis scale and stability requirements.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][7] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][7] Link[1][2]

  • Biotage Application Note. "Strategies for the Purification of Highly Polar Amines." Biotage Knowledge Base.[2] Link

  • PubChem Compound Summary. "1-(Pyridazin-4-yl)ethanamine." National Center for Biotechnology Information.[2] Link[1][2]

  • Agilent Technologies. "SampliQ SCX Polymer Solid Phase Extraction." Agilent Technical Library. Link

Application Note: Synthesis of 1-(Pyridazin-4-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(Pyridazin-4-yl)ethanamine hydrochloride , a critical primary amine building block for drug discovery, particularly in the development of kinase inhibitors and CNS-active agents.

The synthesis addresses the specific challenge of functionalizing the electron-deficient pyridazine ring.[1][2] Unlike electron-rich systems (e.g., thiophenes), pyridazines resist electrophilic aromatic substitution. Therefore, this protocol utilizes Minisci radical chemistry for the introduction of the carbon framework, followed by a chemoselective reductive amination that preserves the integrity of the diazine ring.

Retrosynthetic Strategy

The route is designed for scalability and operational safety, avoiding high-pressure hydrogenation which risks reducing the pyridazine N=N bond.

Retrosynthesis Target 1-(Pyridazin-4-yl)ethanamine HCl (Target) Intermediate 4-Acetylpyridazine (Key Intermediate) Target->Intermediate Reductive Amination (NH4OAc, NaBH3CN) Start Pyridazine (Starting Material) Intermediate->Start Minisci Acylation (Pyruvic Acid, Ag+, S2O8)

Figure 1: Retrosynthetic analysis utilizing radical alkylation logic.

Experimental Protocol

Phase 1: Synthesis of 4-Acetylpyridazine (Minisci Acylation)

Principle: The pyridazine ring is electron-deficient, making it an ideal substrate for nucleophilic radicals. Here, an acetyl radical is generated via the silver-catalyzed oxidative decarboxylation of pyruvic acid. The reaction is conducted in an acidic biphasic medium to protonate the pyridazine, enhancing its reactivity toward the radical species [1].

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Pyridazine 80.09 1.0 5.0 g Substrate
Pyruvic Acid 88.06 2.0 11.0 g Radical Source
AgNO₃ 169.87 0.1 1.06 g Catalyst
(NH₄)₂S₂O₈ 228.20 2.0 28.5 g Oxidant
H₂SO₄ (conc) 98.08 1.0 3.4 mL Protonation Agent

| DCM/Water | - | - | 100 mL (1:1) | Solvent System |

Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Pyridazine (5.0 g, 62.4 mmol) in 50 mL of water.

  • Acidification: Carefully add concentrated H₂SO₄ (3.4 mL) to protonate the heterocycle. Add AgNO₃ (1.06 g).

  • Addition: Add Pyruvic Acid (11.0 g) and Dichloromethane (DCM) (50 mL). The biphasic system helps extract the product as it forms, preventing over-acylation.

  • Initiation: Heat the mixture to 40°C. Add Ammonium Persulfate (28.5 g) portion-wise over 30 minutes. Caution: Gas evolution (CO₂) will occur.

  • Reaction: Stir vigorously at 40–50°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution (carefully!) until pH ~8.

  • Extraction: Separate layers. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexane) to isolate 4-Acetylpyridazine as a yellowish solid.

Critical Quality Attribute (CQA): Regioselectivity. The 4-isomer is favored, but 3-acetylpyridazine may form. Verify regiochemistry via ¹H NMR (4-isomer shows characteristic aromatic splitting pattern).

Phase 2: Reductive Amination to 1-(Pyridazin-4-yl)ethanamine

Principle: Direct conversion of the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride. This "one-pot" method avoids the isolation of the unstable imine. NaBH₃CN is selected over NaBH₄ because it selectively reduces the protonated imine at pH 6–7 without reducing the ketone or the sensitive pyridazine double bonds [2].

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
4-Acetylpyridazine 122.12 1.0 3.0 g Intermediate
Ammonium Acetate 77.08 10.0 18.9 g Ammonia Source
NaBH₃CN 62.84 1.5 2.3 g Reducing Agent
Methanol - - 60 mL Solvent

| HCl (4M in Dioxane) | - | - | Excess | Salt Formation |

Procedure:

  • Imine Formation: In a 250 mL flask, dissolve 4-Acetylpyridazine (3.0 g, 24.5 mmol) and Ammonium Acetate (18.9 g, 245 mmol) in dry Methanol (60 mL).

  • Reduction: Add Sodium Cyanoborohydride (2.3 g, 36.7 mmol) in a single portion.

  • Incubation: Stir the reaction mixture at room temperature for 24–48 hours.

    • Note: If reaction is sluggish, heat to 50°C.

  • Quench: Concentrate methanol under reduced pressure. Dissolve the residue in water (50 mL) and acidify to pH < 2 with 1M HCl (to decompose excess hydride).

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted ketone or non-basic impurities.

  • Basification: Basify the aqueous layer to pH > 12 using 4M NaOH.

  • Extraction: Extract the free amine into DCM (4 x 50 mL). Note: Primary amines on heterocycles can be water-soluble; salting out with NaCl may be necessary.

  • Drying: Dry organics over Na₂SO₄ and concentrate to yield the crude free base oil.

Phase 3: Salt Formation (Hydrochloride)

Principle: Conversion of the free amine to the HCl salt ensures long-term stability and crystallinity.

Procedure:

  • Dissolve the crude amine oil in a minimum amount of dry Ethanol or Diethyl Ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.5 equivalents).

  • A white precipitate should form immediately. Stir for 30 minutes.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield 1-(Pyridazin-4-yl)ethanamine HCl .

Mechanistic & Safety Insights

Mechanism of Minisci Reaction

The key step is the generation of the nucleophilic acetyl radical. The pyridazine ring must be protonated to lower the energy of its LUMO, making it susceptible to attack by the nucleophilic


 radical.

Mechanism Pyruvic Pyruvic Acid Radical Acetyl Radical (•COCH3) Pyruvic->Radical Ag+/S2O8 -CO2 Adduct Radical Adduct Radical->Adduct + Pyridazine H+ Pyridazine Pyridazine H+ Product 4-Acetylpyridazine Adduct->Product -H+ (Oxidation)

Figure 2: Radical mechanism for the functionalization of pyridazine.

Safety & Stability (Self-Validating Systems)
  • Cyanide Management: Although

    
     is stable at pH 7, acidification during workup can generate HCN gas. Validation:  All workups involving cyanoborohydride must be performed in a fume hood; quench with bleach (sodium hypochlorite) to oxidize cyanide waste before disposal.
    
  • Ring Stability: Avoid catalytic hydrogenation (e.g.,

    
    , Pd/C) for this substrate. Pyridazine N-N bonds are labile and will cleave to form 1,4-diamines under high-pressure hydrogenation [3]. The chemical reduction method described above preserves the aromatic system.
    

References

  • Minisci, F., et al. "Mechanism of the Homolytic Acylation of Heteroaromatic Bases." Tetrahedron, 1971, 27(15), 3575–3579.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

  • Heinisch, G., & Frank, H. "Pyridazines: Synthesis and Reactivity." Progress in Heterocyclic Chemistry, 1990.

Sources

Application Notes and Protocols: (R)-1-(Pyridazin-4-yl)ethanamine in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation of the scientific literature and chemical databases did not yield specific, published applications or detailed protocols for the use of (R)-1-(Pyridazin-4-yl)ethanamine in chiral synthesis. This suggests that its utility as a chiral resolving agent, chiral auxiliary, or a readily employed chiral building block is not yet established or widely reported in peer-reviewed literature. The pyridazine heterocycle itself is a subject of interest in medicinal chemistry due to its unique physicochemical properties.[1]

Therefore, this document will adopt a prospective approach. Leveraging established principles of asymmetric synthesis and the known reactivity of analogous chiral amines (such as (R)-1-phenylethylamine), we will outline potential applications and provide detailed, theoretical protocols. These protocols are intended to serve as a starting point for researchers wishing to explore the synthetic potential of this compound. It is crucial to note that these are predictive methodologies and would require significant experimental validation and optimization.

Part 1: Theoretical Application as a Chiral Resolving Agent

The primary amine functionality of (R)-1-(Pyridazin-4-yl)ethanamine allows for the formation of diastereomeric salts with racemic carboxylic acids. The pyridazinyl moiety, with its distinct electronic and steric properties, may offer advantages in the crystallization and separation of these diastereomers.

Principle of Chiral Resolution

A racemic mixture of a chiral carboxylic acid is reacted with an enantiomerically pure amine, (R)-1-(Pyridazin-4-yl)ethanamine. This reaction forms a mixture of two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine). Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the enantiomerically enriched carboxylic acids.

Hypothetical Protocol 1: Resolution of Racemic Ibuprofen

Objective: To separate the enantiomers of racemic ibuprofen using (R)-1-(Pyridazin-4-yl)ethanamine.

Materials:

  • Racemic Ibuprofen

  • (R)-1-(Pyridazin-4-yl)ethanamine

  • Methanol

  • Ethyl Acetate

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL round-bottom flask, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

    • In a separate flask, dissolve (R)-1-(Pyridazin-4-yl)ethanamine (0.5 - 1.0 eq) in the same solvent.

    • Slowly add the amine solution to the ibuprofen solution with stirring at room temperature.

    • Stir the resulting mixture for 1-2 hours. The formation of a precipitate may be observed.

  • Fractional Crystallization:

    • Gently heat the mixture to dissolve any precipitate.

    • Allow the solution to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals is expected to be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may be enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected crystals in a mixture of ethyl acetate and water.

    • Acidify the mixture to pH 1-2 with 2M HCl, ensuring the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Determination of Enantiomeric Excess:

    • Analyze the product by chiral HPLC to determine the enantiomeric excess (% ee).

Causality Behind Experimental Choices:

  • The choice of solvent is critical for successful fractional crystallization. A solvent system where the diastereomeric salts have significantly different solubilities is ideal. Alcohols like methanol and esters like ethyl acetate are common starting points.

  • The stoichiometry of the resolving agent can be varied. Using a sub-stoichiometric amount (e.g., 0.5 eq) of the amine can sometimes lead to a higher enantiomeric excess in the crystallized salt.

Part 2: Prospective Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. (R)-1-(Pyridazin-4-yl)ethanamine could potentially be used to form chiral amides, which then direct diastereoselective reactions at the α-carbon.

Workflow for a Chiral Auxiliary Approach

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage a Prochiral Carboxylic Acid c Chiral Amide a->c Amide Coupling b (R)-1-(Pyridazin-4-yl)ethanamine b->c d Enolate Formation c->d f Diastereomerically Enriched Product d->f Alkylation, Acylation, etc. e Electrophile e->f h Enantiomerically Enriched Product f->h Cleavage i Recovered Auxiliary f->i Cleavage g Hydrolysis (Acidic/Basic) g->f

Caption: General workflow for using a chiral amine as a chiral auxiliary.

Hypothetical Protocol 2: Diastereoselective Alkylation of a Propionate Derivative

Objective: To perform a diastereoselective alkylation of a propionamide derived from (R)-1-(Pyridazin-4-yl)ethanamine.

Materials:

  • Propionyl chloride

  • (R)-1-(Pyridazin-4-yl)ethanamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Saturated ammonium chloride solution

  • 6M Hydrochloric Acid

Procedure:

  • Synthesis of the Chiral Amide:

    • Dissolve (R)-1-(Pyridazin-4-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C.

    • Add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the chiral propionamide. Purify by column chromatography if necessary.

  • Diastereoselective Alkylation:

    • Dissolve the chiral propionamide (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78°C.

    • Add LDA (1.1 eq) dropwise and stir for 1 hour to form the enolate. The pyridazinyl nitrogen may coordinate with the lithium cation, influencing the enolate geometry.

    • Add benzyl bromide (1.2 eq) and stir at -78°C for 2-4 hours.

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Cleavage of the Auxiliary:

    • Reflux the alkylated amide in 6M HCl for 12-24 hours.

    • After cooling, basify the solution to recover the chiral auxiliary by extraction with an organic solvent.

    • Acidify the aqueous layer and extract to isolate the enantiomerically enriched 2-methyl-3-phenylpropanoic acid.

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Expected Stereochemical Outcome:

The stereochemical outcome of the alkylation would depend on the conformation of the lithium enolate. The pyridazinyl group is expected to play a key role in shielding one face of the enolate, leading to preferential attack of the electrophile from the less hindered face. The specific diastereomer formed would need to be determined experimentally.

Part 3: Potential as a Chiral Building Block

(R)-1-(Pyridazin-4-yl)ethanamine can also be envisioned as a chiral building block, where its stereocenter and the pyridazine ring are incorporated into the final target molecule. This is particularly relevant in drug discovery, where the introduction of a chiral amine and a heteroaromatic ring can significantly impact pharmacological activity.

Example Application Area: Synthesis of novel kinase inhibitors or GPCR modulators, where the pyridazine can act as a hinge-binding motif and the chiral amine can interact with other residues in the binding pocket.

Data Summary (Hypothetical)

The following table summarizes the expected, yet unconfirmed, data from the proposed protocols.

ApplicationSubstrateProductExpected d.r. / % eeExpected Yield
Chiral ResolutionRacemic Ibuprofen(S)-Ibuprofen>90% ee30-40% (of one enantiomer)
Chiral AuxiliaryPropionamide2-methyl-3-phenylpropanoic acid80-95% d.r.>70% (alkylation step)

Conclusion and Future Directions

While there is a lack of specific published data on the application of (R)-1-(Pyridazin-4-yl)ethanamine in chiral synthesis, its structure suggests significant potential. The protocols outlined above provide a rational starting point for investigating its utility as both a chiral resolving agent and a chiral auxiliary. The key to its successful application will be the influence of the pyridazinyl moiety on the formation and properties of diastereomeric intermediates. Further research is warranted to explore these possibilities and establish (R)-1-(Pyridazin-4-yl)ethanamine as a valuable tool in the asymmetric synthesis toolbox.

References

  • Kupski, J. A., & de Lera, Á. R. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 11(10), 1119-1139. [Link]

Sources

Application Note: 1-(Pyridazin-4-yl)ethanamine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the development of bioassays utilizing 1-(Pyridazin-4-yl)ethanamine (CAS: 1008498-13-2), a high-value pharmacophore fragment.

Abstract 1-(Pyridazin-4-yl)ethanamine represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic rings, this fragment offers a unique combination of a polar, electron-deficient pyridazine ring and a chiral,


-rich ethanamine handle. It is primarily utilized as a warhead precursor  or binding fragment  for targets requiring hydrogen bond acceptor capabilities with low lipophilicity, such as ALK5 (TGF-

RI)
, GABA-A receptors , and various Phosphodiesterases (PDEs) . This guide details the protocols for validating this ligand's binding affinity and functional inhibition potential.

Part 1: Chemical Biology & Rationale[1]

Physicochemical Profile

Before assay development, understand the ligand's behavior in solution. The pyridazine ring is highly hydrophilic compared to phenyl or pyridine analogs, significantly lowering


 and reducing metabolic clearance (low CYP450 inhibition).
  • Basicity: The primary amine (

    
    ) is protonated at physiological pH, facilitating ionic interactions (e.g., with Asp/Glu residues in kinase hinge regions).
    
  • Dipole Moment: The pyridazine ring has a high dipole moment, enabling unique

    
    -dipole stacking interactions that phenyl rings cannot achieve.[1]
    
Target Selection Strategy

Based on structural homology, this ligand is best suited for:

  • Kinase Hinge Binding: The pyridazine nitrogens can accept H-bonds from the backbone NH of the hinge region (e.g., ALK5, JAKs).

  • Epigenetic Targets: The amine tail mimics lysine, making it a candidate for Bromodomain or Histone Acetyltransferase (HAT) screening.

Part 2: Assay Development Framework

The following diagram illustrates the critical path for validating 1-(Pyridazin-4-yl)ethanamine, moving from solubility QC to functional validation.

AssayWorkflow Start Ligand Acquisition (HCl Salt) QC Pre-Assay QC (Solubility/DMSO Stability) Start->QC Dissolve & Filter SPR Biophysical Assay (SPR/NMR) Determine Kd QC->SPR Pass (>1 mM sol) SPR->QC Aggregation Detected Func Functional Assay (ADP-Glo/FRET) Determine IC50 SPR->Func Confirmed Binder Opt Lead Optimization (SAR Expansion) Func->Opt Potency < 10µM

Figure 1: Critical path for fragment validation. High solubility is a prerequisite for the high concentrations required in SPR.

Part 3: Detailed Experimental Protocols

Protocol A: Pre-Assay Solubility & Stability QC

Rationale: Pyridazine fragments are generally soluble, but the free amine can be unstable or react with atmospheric


. Use the HCl salt form for stock preparation.

Materials:

  • 1-(Pyridazin-4-yl)ethanamine (HCl salt).[2][3]

  • DMSO (Anhydrous, HPLC Grade).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Stock Preparation: Dissolve ligand to 100 mM in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Aqueous Dilution: Dilute stock 1:100 into PBS (final concentration 1 mM, 1% DMSO).

  • Nephelometry/Visual Check: Incubate for 24 hours at RT. Check for precipitation using a nephelometer or centrifugation (15,000 x g for 10 min) followed by HPLC quantification of the supernatant.

  • Acceptance Criteria: >90% recovery in supernatant indicates suitability for bioassays.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: As a low-molecular-weight fragment (~123 Da), this ligand will have fast on/off rates and weak affinity (


 in 

to

range). SPR is the only technique sensitive enough to detect this transient binding without labels.

Platform: Biacore 8K or S200 (Cytiva). Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged target).

Step-by-Step Methodology:

  • Target Immobilization:

    • Immobilize the target protein (e.g., ALK5 Kinase Domain) to ~3000 RU using standard Amine Coupling (EDC/NHS).

    • Critical: Include a Reference Channel (unmodified dextran) to subtract bulk refractive index changes from the high DMSO content.

  • Running Buffer:

    • 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO .

    • Note: The DMSO concentration in the running buffer must exactly match the ligand samples to avoid "solvent jumps."

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches.

  • Injection Cycle:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Concentration Series: Inject ligand at 0, 10, 50, 100, 250, 500, and 1000 µM.

    • Contact Time: 30 seconds (association) / 30 seconds (dissociation).

  • Data Analysis:

    • Fit data to a Steady State Affinity (1:1) model. Do not attempt kinetic fitting (

      
      ) as the "square wave" sensorgrams typical of fragments are too fast to resolve kinetically.
      

Data Presentation Template:

Ligand Conc. (µM)Response (RU)Binding Status
102.5Weak/Noise
10015.2Linear
50045.8Saturating
Calculated

~250 µM Valid Hit
Protocol C: Functional Derivatization (Kinase Inhibition)

Rationale: Once binding is confirmed, the amine is often coupled to a core scaffold to improve potency. This protocol tests the ligand's ability to inhibit ALK5 (TGF-


R1) activity using an ADP-Glo assay.

Mechanism: The assay quantifies ADP generated from the kinase reaction. 1-(Pyridazin-4-yl)ethanamine derivatives compete with ATP for the binding site.

Reagents:

  • Recombinant ALK5 Kinase (SignalChem).

  • Substrate: TGF

    
    R1 peptide.
    
  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Reaction Mix: Prepare in 384-well white plates.

    • 2 µL Kinase (10 ng/well).

    • 2 µL Ligand/Inhibitor (Serial dilution).

    • 1 µL Substrate/ATP Mix (10 µM ATP,

      
       apparent).
      
  • Incubation: Seal and incubate at RT for 60 minutes.

  • ADP Generation:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Normalization:

    
    
    

Part 4: Signaling Pathway Context

Understanding where this ligand acts is crucial for downstream cell-based assays. The following diagram details the TGF-


 pathway, a primary target for pyridazine-based inhibitors.

TGFBetaPathway TGFB TGF-Beta Ligand Receptor TGF-bRII / ALK5 Complex (Target Site) TGFB->Receptor Activation Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Phosphorylation Inhibitor Pyridazine Ligand Inhibitor->Receptor  ATP Competition (Inhibition) Nucleus Nuclear Translocation Smad23->Nucleus Transcription Fibrosis/EMT Gene Expression Nucleus->Transcription

Figure 2: Mechanism of Action. The ligand targets the ALK5 ATP-binding pocket, blocking Smad2/3 phosphorylation and preventing fibrosis-related gene transcription.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 55281147, 1-(Pyridazin-4-yl)ethanamine. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for pyridazine physicochemical properties).
  • Biacore (Cytiva). (2023). Fragment screening using Surface Plasmon Resonance (SPR). Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 1-(Pyridazin-4-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif

The pyridazine ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity have made it a cornerstone in the design of novel therapeutics. Pyridazine derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This guide focuses on 1-(Pyridazin-4-yl)ethanamine , a specific and relatively underexplored building block. The presence of a primary amine on the ethyl side chain offers a critical handle for derivatization and a key pharmacophoric element for interaction with biological targets, particularly the ATP-binding site of protein kinases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework for the synthesis, evaluation, and application of 1-(Pyridazin-4-yl)ethanamine and its analogs in medicinal chemistry research, moving from initial synthesis to robust biological characterization.

Section 1: Physicochemical Profile and Strategic Rationale

Before embarking on a synthetic and screening campaign, it is crucial to understand the foundational properties of the lead scaffold. 1-(Pyridazin-4-yl)ethanamine presents an attractive starting point for fragment-based or lead-generation library synthesis due to its favorable physicochemical parameters.

Key Physicochemical Properties

The properties of 1-(Pyridazin-4-yl)ethanamine make it an excellent candidate for drug discovery, adhering to general guidelines for oral bioavailability.

PropertyValueData Source
Molecular Formula C₆H₉N₃PubChem CID: 55281147[7]
Molecular Weight 123.16 g/mol PubChem CID: 55281147[7]
XLogP3 -0.9PubChem CID: 55281147[7]
Hydrogen Bond Donors 1 (from -NH₂)PubChem CID: 55281147[7]
Hydrogen Bond Acceptors 3 (from N atoms)PubChem CID: 55281147[7]
Topological Polar Surface Area 51.8 ŲPubChem CID: 55281147[7]
Rationale for Investigation

The rationale for selecting this scaffold is twofold:

  • The Pyridazine Core: The two adjacent nitrogen atoms act as key hydrogen bond acceptors, a feature frequently exploited in kinase inhibitors to engage with the hinge region of the enzyme.[8][9] This interaction can anchor the molecule in the active site, providing a foundation for potent and selective inhibition.

  • The Chiral Ethylamine Side Chain: The (R)- and (S)-enantiomers of the ethylamine group provide a stereospecific vector for exploring the solvent-exposed region of an active site.[7] This primary amine is a versatile chemical handle for building a library of amides, sulfonamides, or ureas to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and cell permeability.

Section 2: Proposed Synthesis of 1-(Pyridazin-4-yl)ethanamine

While commercially available, an understanding of the synthetic route is critical for analog generation. A robust and scalable synthesis is paramount. The most direct and logical approach is the reductive amination of a ketone precursor, 1-(pyridazin-4-yl)ethan-1-one.

Synthetic Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination start 4-Cyanopyridazine reagent1 MeMgBr (Grignard Reagent) in THF start->reagent1 intermediate1 Imine Intermediate (in situ) reagent1->intermediate1 reagent1_2 Acidic Workup (e.g., aq. HCl) intermediate1->reagent1_2 ketone 1-(Pyridazin-4-yl)ethan-1-one reagent1_2->ketone reagent2 Ammonium Acetate Sodium Cyanoborohydride (NaBH₃CN) in Methanol ketone->reagent2 ketone->reagent2 product 1-(Pyridazin-4-yl)ethanamine (Racemic Mixture) reagent2->product

Caption: Proposed two-step synthesis of 1-(Pyridazin-4-yl)ethanamine.

Detailed Synthesis Protocol

Disclaimer: This protocol is a proposed route based on established chemical principles. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-(Pyridazin-4-yl)ethan-1-one (Ketone Precursor)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-cyanopyridazine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench & Hydrolysis: Carefully cool the mixture back to 0 °C and slowly quench by adding 2 M aqueous HCl (2.0 eq). Stir vigorously for 1 hour at room temperature to facilitate the hydrolysis of the intermediate imine to the ketone.

  • Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Step 2: Reductive Amination to 1-(Pyridazin-4-yl)ethanamine

  • Setup: In a round-bottom flask, dissolve the ketone precursor (1.0 eq) in anhydrous methanol (~0.1 M).

  • Reagent Addition: Add ammonium acetate (NH₄OAc, 10 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

    • Causality Note: A large excess of the ammonia source (ammonium acetate) drives the equilibrium towards the formation of the imine/enamine intermediate. NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the ketone, preventing the formation of the corresponding alcohol.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the ketone and the appearance of the desired amine product.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Basify the solution to pH >10 with 2 M NaOH.

  • Extraction: Extract the product into dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The resulting amine can be purified by silica gel chromatography (using a DCM/Methanol/NH₄OH gradient) or by distillation under reduced pressure to yield the final product. Chiral separation can be achieved via preparative chiral HPLC if enantiomerically pure material is required.

Section 3: Target Hypothesis and Proposed Screening Cascade

Based on the prevalence of pyridazine-containing molecules as kinase inhibitors, a logical starting point is to screen 1-(Pyridazin-4-yl)ethanamine and its derivatives against a panel of protein kinases implicated in oncology.

Primary Target Hypothesis: Protein Kinases

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Many approved kinase inhibitors form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyridazine scaffold is an excellent hinge-binder. We hypothesize that derivatives of 1-(Pyridazin-4-yl)ethanamine can be developed into potent and selective kinase inhibitors.

Screening Cascade Workflow

A tiered screening approach ensures that resources are focused on the most promising compounds.

Caption: A tiered screening cascade for evaluating novel inhibitors.

Section 4: Key Experimental Protocols

The following protocols provide a self-validating framework for assessing the biological activity of synthesized compounds.

Protocol 4.1: In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is designed to determine the concentration at which a compound inhibits 50% of a target kinase's activity (IC₅₀). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust, and high-throughput method.[10][11]

  • Materials:

    • Recombinant Kinase of interest.

    • Biotinylated peptide substrate.

    • Europium-labeled anti-phospho-substrate antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin, APC).

    • ATP solution.

    • Assay Buffer (specific to kinase, typically contains MgCl₂, DTT, BSA).

    • Test compounds dissolved in 100% DMSO.

    • 384-well, low-volume, non-binding black plates.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • In the 384-well plate, add 50 nL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a "Kinase Solution" containing the kinase in assay buffer. Add 5 µL to each well.

    • Prepare a "Substrate/ATP Solution" containing the biotinylated peptide and ATP in assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[12] Add 5 µL to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Prepare a "Detection Solution" containing the Eu-labeled antibody and Streptavidin-APC in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the kinase reaction). Add 10 µL to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)), where Signal_max is the DMSO control and Signal_min is the no-enzyme control.

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a GI₅₀ (concentration for 50% growth inhibition).[8]

  • Materials:

    • Cancer cell line relevant to the kinase target.

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

    • 96-well clear-bottom tissue culture plates.

    • Test compounds dissolved in DMSO.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Procedure:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

    • Prepare a 9-point serial dilution of the test compound in growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium + DMSO) and no-cell (medium only) wells.

    • Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-3 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell wells) from all other readings.

    • Normalize the data: % Growth = 100 * (Abs_compound / Abs_vehicle).

    • Plot % Growth against the logarithm of compound concentration and fit to a four-parameter logistic model to calculate the GI₅₀.

Protocol 4.3: In Vivo Xenograft Tumor Model Efficacy Study

This protocol outlines a standard subcutaneous cell line-derived xenograft (CDX) model to assess the in vivo efficacy of a lead compound.[13][14][15] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude, 6-8 weeks old).

    • Cancer cell line (same as used in vitro), cultured and harvested at ~80% confluency.

    • Matrigel® or similar basement membrane matrix.

    • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water).

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Resuspend harvested cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume ≈ 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group), including a vehicle control group.

    • Treatment: Administer the test compound and vehicle control according to the planned schedule (e.g., once daily (QD) or twice daily (BID)) via the desired route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). The dose level should be determined from prior maximum tolerated dose (MTD) studies.

    • Monitoring: Record tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize animals and excise tumors for weight measurement and potential downstream pharmacodynamic analysis (e.g., Western blot for target phosphorylation).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Analyze statistical significance between treated and vehicle groups using an appropriate test (e.g., two-way ANOVA with post-hoc test).

References

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
  • Xenograft Models. Ichor Life Sciences.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • CDX Tumor Models: Preclinical Cancer Research & Drug Development. Xenograft Insights.
  • Bioassays for anticancer activities. PubMed.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.
  • Patient-Derived Xenograft Tumor Models. Abnova.
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Pyridazine and its deriv
  • Kinase assays. BMG LABTECH.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • 1-(Pyridazin-4-yl)ethan-1-amine PubChem Entry. PubChem.
  • In vitro JAK kinase activity and inhibition assays. PubMed.
  • Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. Benchchem.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory P
  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME PYRIDAZINE DERIV

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

1-(Pyridazin-4-yl)ethanamine (CAS: 1008498-13-2) presents a classic "polarity trap" in medicinal chemistry. It combines a highly water-soluble, electron-deficient pyridazine ring with a basic, nucleophilic primary amine .

  • The Problem: The molecule (LogP ≈ -0.9) prefers the aqueous phase during workup and binds irreversibly to acidic silanols on standard silica gel, leading to low recovery and broad "streaking" peaks.

  • The Solution: Abandon standard ethyl acetate/water extractions. Switch to "Catch-and-Release" (SCX) chromatography or Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .

Troubleshooting Guide (Q&A)

Q1: "I finished my reaction, but after aqueous workup, my organic layer is empty. Where is my product?"

Diagnosis: Your product is stuck in the aqueous layer. Technical Insight: The pyridazine ring has high aqueous solubility due to its two nitrogen atoms (H-bond acceptors). Combined with the primary amine (pKa ~9.5), the molecule is fully protonated and ionic at neutral or acidic pH. Standard solvents like Ethyl Acetate or DCM cannot compete with water for this molecule.

Corrective Action:

  • Method A (Preferred): Skip the aqueous workup entirely. Evaporate the reaction solvent and load the crude residue directly onto an SCX (Strong Cation Exchange) cartridge (See Protocol 1).

  • Method B (If extraction is mandatory): Use the SALLE technique. Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the solubility of organics in water ("salting out"). Extract with n-Butanol or a mixture of DCM/Isopropanol (3:1) .

Q2: "I'm running a silica column (DCM/MeOH), but the product isn't eluting, or it's coming off as a smear over 20 fractions."

Diagnosis: Silanol interaction. Technical Insight: Silica gel is slightly acidic.[1] The basic primary amine of your product is forming salt bridges with the silanols. Methanol alone is not basic enough to break this interaction.

Corrective Action:

  • Modifier: You must add a base to your mobile phase. Use DCM : MeOH : NH₄OH (90 : 9 : 1) or DCM : 7N NH₃ in MeOH (90:10) .

  • Alternative Stationary Phase: Switch to C18 Reverse Phase chromatography. Run a gradient of Water (0.1% Formic Acid) vs. Acetonitrile. The product will elute early but sharp.

    • Note: If using C18, you will isolate the Formate salt.

Q3: "My product was a nice oil, but after sitting on the bench for a day, it turned into a brown gum/solid."

Diagnosis: Carbamate formation and Oxidation. Technical Insight: Primary amines greedily absorb CO₂ from the air to form carbamates. The electron-deficient pyridazine ring can also be prone to oxidative degradation if trace metals (from synthesis) are present.

Corrective Action:

  • Immediate Salt Formation: Do not store the free base. Immediately convert it to the dihydrochloride salt by treating an ethereal solution of the amine with 4M HCl in Dioxane. The salt is stable, non-hygroscopic, and easy to handle.

Decision Frameworks & Visualizations

Diagram 1: Purification Strategy Decision Tree

PurificationStrategy start Crude Reaction Mixture solvent What is the reaction solvent? start->solvent non_polar Non-polar (DCM, Toluene) solvent->non_polar Volatile polar Polar (DMF, DMSO, Water) solvent->polar High Boiling evap Evaporate to Dryness non_polar->evap scx_direct Direct Load to SCX Cartridge (Catch & Release) polar->scx_direct If DMF/DMSO < 5mL extraction Salting-Out Extraction (DCM/IPA 3:1 + K2CO3) polar->extraction If Large Volume purification Final Polish: Reverse Phase (C18) or Amine-Silica scx_direct->purification evap->scx_direct extraction->purification

Caption: Logical flow for selecting the optimal purification route based on reaction solvent and scale.

Detailed Protocols

Protocol A: SCX "Catch and Release" (Gold Standard)

Best for: Removing non-basic impurities (catalysts, starting materials) without aqueous workup.

Materials:

  • SCX-2 Cartridge (Strong Cation Exchange - Propylsulfonic acid bonded silica).

  • Solvents: Methanol (MeOH), 2M Ammonia in Methanol (or 7N NH₃ in MeOH).

Procedure:

  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve your crude residue in the minimum amount of MeOH (or DCM/MeOH 1:1) and load onto the cartridge.

    • Mechanism:[2][3][4][5][6] The basic amine (1-(Pyridazin-4-yl)ethanamine) protonates and binds tightly to the sulfonic acid resin. Neutral/Acidic impurities pass through.

  • Washing: Flush with 3-5 CV of MeOH.

    • Check: Analyze the eluate by TLC/LCMS. It should contain your impurities. The product remains on the column.

  • Releasing: Elute with 2-3 CV of 2M NH₃ in MeOH .

    • Mechanism:[2][3][4][5][6] The ammonia deprotonates the amine, breaking the ionic bond and releasing the pure product.

  • Isolation: Concentrate the ammoniacal fractions immediately to avoid carbamate formation.

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for: Large scale extractions where SCX is too expensive.

Materials:

  • Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl).

  • Solvent Mix: DCM : Isopropanol (3:1 ratio).

Procedure:

  • Saturation: Add solid K₂CO₃ to your aqueous reaction mixture until no more dissolves (saturation). This raises the pH (>11) ensuring the amine is free-based, and the high ionic strength "pushes" the organic molecule out.

  • Extraction: Add the DCM/IPA mixture (equal volume to aqueous phase). Shake vigorously.

  • Separation: Wait for phase separation.

    • Troubleshooting: If an emulsion forms, filter through a pad of Celite.

  • Repetition: Repeat extraction 3-4 times. This molecule partitions slowly.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) and concentrate.

Diagram 2: SCX Mechanism Visualization

SCX_Mechanism cluster_resin Resin Interaction step1 STEP 1: LOAD (MeOH) Product binds to SO3H sites step2 STEP 2: WASH (MeOH) Impurities wash away step1->step2 interaction R-NH2 + Resin-SO3H -> [R-NH3]+[Resin-SO3]- step1->interaction step3 STEP 3: ELUTE (NH3/MeOH) NH3 displaces Product step2->step3

Caption: The chemical mechanism of Strong Cation Exchange (SCX) purification.

Quantitative Data: Solvent Efficiency

Solvent SystemSuitabilityNotes
DCM / MeOH (95:5) 🔴 PoorProduct streaks; irreversible absorption to silica.[7]
DCM / MeOH / NH₄OH (90:9:1) 🟡 GoodStandard for normal phase; requires fume hood (ammonia smell).[7]
Ethyl Acetate / Hexane 🔴 FailProduct is too polar; will not move from baseline.[7]
Water / Acetonitrile (0.1% FA) 🟢 ExcellentFor C18 Reverse Phase.[7] Product elutes early (polar).
n-Butanol (Extraction) 🟡 GoodHigh recovery, but difficult to evaporate (high boiling point).[7]

References

  • PubChem. (2025).[8][9] 1-(Pyridazin-4-yl)ethan-1-amine Compound Summary. National Library of Medicine. Link

  • Biotage. (2023).[10] How should I purify a complex, polar, amide reaction mixture? (SCX Methodology). Link

  • Agilent Technologies. (2008). SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction. Link

  • Alfa Chemistry. (2025). pKa Values of Amines and Heterocycles. Link

  • ChemicalBook. (2025).[11] Pyridazin-3-amine Properties and Safety. (Analogous chemical properties). Link

Sources

Technical Support Center: 1-(Pyridazin-4-yl)ethanamine and Its Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Promising Heterocycle

Welcome to the technical support guide for 1-(Pyridazin-4-yl)ethanamine and its corresponding salt forms. As a key building block in modern drug discovery, this molecule's pyridazine core offers unique physicochemical advantages, including the potential for enhanced aqueous solubility and the formation of stable, crystalline salts.[1][2] The presence of two basic nitrogen atoms in the pyridazine ring, in addition to the primary amine on the ethylamine side chain, makes this scaffold highly versatile but also introduces specific stability considerations that are critical for experimental success.[1]

This guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond simple procedural lists to explain the chemical principles behind the stability challenges you may encounter. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve these issues, ensuring the integrity of your research and the robustness of your drug development pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(Pyridazin-4-yl)ethanamine and its salts?

The primary stability risks for this molecule can be categorized into three main pathways:

  • Oxidation: The primary amine side chain is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other related impurities.[3][4] While forming a salt by protonating this amine can reduce its susceptibility to oxidation, it does not eliminate the risk entirely, especially under harsh conditions.[4]

  • Hydrolysis and Salt Disproportionation: This is a significant concern for the salt forms. Salts of weak bases like 1-(Pyridazin-4-yl)ethanamine can react with water—even atmospheric moisture—to revert to the free base and the corresponding acid.[4][5] This process, known as disproportionation, can be accelerated by the presence of hygroscopic or alkaline excipients in a formulation and can dramatically impact the drug's performance and shelf-life.[5][6]

  • Photodegradation: Like many aromatic heterocycles, the pyridazine ring system can be sensitive to light. Exposure to UV or even ambient light over extended periods can initiate photochemical reactions, leading to discoloration and the formation of complex degradation products.[7][8]

Q2: What are the ideal storage conditions for the free base versus the salt forms?

Proper storage is the first line of defense against degradation.

  • For the Free Base: The primary concern is oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to displace oxygen.[7] Storage in a cool, dark, and dry place is essential. Using amber vials can provide protection from light.[7]

  • For Salt Forms (e.g., HCl, Tartrate): The main risk is hydrolysis/disproportionation triggered by moisture.[4] These forms must be stored in a desiccated environment. A desiccator cabinet or a tightly sealed container with a desiccant is highly recommended. Standard ambient conditions may contain enough humidity to initiate degradation over time.

Q3: I'm observing the free base precipitating from my salt solution. What is happening?

This is a classic case of pH-dependent solubility and potential disproportionation. The salt form is typically much more water-soluble than the free base. If the pH of your solution increases, the protonated amine of the salt will be neutralized, causing the less soluble free base to crash out of the solution. This can be caused by:

  • Dissolving the salt in an unbuffered or alkaline solution.

  • The introduction of basic contaminants.

  • Interaction with alkaline surfaces of storage containers.

Always use a well-chosen buffer system to maintain a pH where the salt form remains ionized and soluble.

Q4: How stable is the pyridazine ring itself?

The pyridazine ring is an aromatic heterocycle and is generally considered chemically robust.[2] Under typical experimental and storage conditions, degradation is far more likely to occur at the more reactive ethanamine side chain. However, the ring is not indestructible. Under severe stress conditions, such as high-heat forced degradation in the presence of strong oxidizing agents or high-intensity photolysis, ring-opening or other complex degradation pathways could be initiated.[9] The intrinsic stability of the ring for your specific application should always be confirmed with a forced degradation study.[10]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Unexpected Peaks in HPLC After Solution Storage

You've prepared a stock solution of 1-(Pyridazin-4-yl)ethanamine, and after 24 hours at room temperature, new impurity peaks appear in your chromatogram.

troubleshooting_workflow start Unexpected Peak Observed in HPLC ms_char Characterize Peak by LC-MS/MS start->ms_char m_plus_16 Mass = M+16 Da? ms_char->m_plus_16 Check Mass salt_form Is sample a salt form in aqueous media? ms_char->salt_form other Other Mass? ms_char->other is_oxidation Probable Oxidation (N-oxide formation) m_plus_16->is_oxidation Yes solve_oxidation Solution: - Sparge solvent with N2/Ar - Add antioxidant (if compatible) - Prepare fresh solutions is_oxidation->solve_oxidation is_hydrolysis Probable Disproportionation/ Hydrolysis salt_form->is_hydrolysis Yes solve_hydrolysis Solution: - Use a buffered solution (pH < pKa) - Use aprotic organic solvent - Minimize water content is_hydrolysis->solve_hydrolysis is_other Other Degradation (e.g., Photolysis, Dimerization) other->is_other Yes solve_other Solution: - Protect from light - Investigate container compatibility - Perform forced degradation study is_other->solve_other degradation_pathways parent 1-(Pyridazin-4-yl)ethanamine (Free Base or Salt) n_oxide N-Oxide Derivative parent->n_oxide free_base Free Base + Counter-ion Acid (from Salt) parent->free_base photolytic_prod Complex Photodegradants parent->photolytic_prod oxidative Oxidative Stress (e.g., H₂O₂) oxidative->n_oxide hydrolytic Hydrolytic Stress (Moisture, pH) hydrolytic->free_base photolytic Photolytic Stress (UV/Vis Light) photolytic->photolytic_prod

Caption: Potential degradation pathways under stress conditions.

References

  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Patel, Y., & Shah, N. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 334-343.
  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(22), 9845-9881.
  • Kamberi, M., & Tsutsumi, Y. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Singh, S., & Kumar, V. (2016).
  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • Gautam, A., & Nusser, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Singh, U. P., & Singh, R. P. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1956-1985.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHEManager Europe.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55281147, 1-(Pyridazin-4-yl)ethan-1-amine.
  • Zhang, G. G. Z., & Chen, M. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(3), 732-747.
  • Waterman, K. C. (2010).
  • Pharmapproach.com. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions.
  • Suryanarayanan, R. (2013). Understanding the Stability of Salts and Cocrystals in a Drug Product Environment. University Digital Conservancy, University of Minnesota.

Sources

troubleshooting 1-(Pyridazin-4-yl)ethanamine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyridazin-4-yl)ethanamine Crystallization

Status: Active Ticket ID: PYR-4-ETH-CRYS-001 Assigned Specialist: Senior Application Scientist (Solid State Chemistry Division)

Executive Summary

You are likely encountering difficulties crystallizing 1-(Pyridazin-4-yl)ethanamine (CAS: 1008498-13-2) due to its physicochemical duality: a highly polar, hydrophilic motif capable of strong hydrogen bonding, combined with a low-molecular-weight heteroaromatic ring that is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.

This guide moves beyond standard textbook advice to address the specific thermodynamic and kinetic barriers associated with pyridazine-alkylamine derivatives.

Module 1: The "Oiling Out" Crisis

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or deposits a viscous gum/oil at the bottom of the flask, which refuses to solidify.

Root Cause Analysis: This is not a failure of solubility; it is a failure of the Metastable Zone Width (MSZW) .

  • Liquid-Liquid Phase Separation (LLPS): The interaction between the highly polar amine/pyridazine nitrogens and the solvent is stronger than the crystal lattice energy forces at the cloud point.

  • Impurity Interference: Synthesis byproducts (often from the reduction of the corresponding oxime or nitrile) act as "lattice poisons," depressing the melting point below the crystallization temperature.

Troubleshooting Protocol:

ParameterStandard Approach (Flawed)Corrective Action
Solvent Choice DCM or Ethyl Acetate (Too non-polar)Switch to Alcohols: Use 2-Propanol (IPA) or n-Butanol. The hydroxyl groups mimic the analyte's H-bonding, preventing rapid phase separation.
Anti-solvent Hexanes/Heptane (Causes shock oiling)Use MTBE or Isopropyl Acetate: These have mild polarity that reduces solubility without inducing immediate oiling.
Cooling Profile Linear cooling (e.g., 1°C/min)Use Cubic Cooling with Holds: Cool to the cloud point, hold for 2 hours to allow oil droplets to re-dissolve or nucleate, then cool slowly.

The "De-Oiling" Workflow (DOT Diagram):

OilingOutWorkflow Start Solution Oils Out Reheat Reheat to Dissolution (T > T_oil) Start->Reheat Seed Add Seed Crystals (0.5 wt%) at T_sat Reheat->Seed Metastable Zone Cool Slow Cooling (0.1°C/min) Seed->Cool Check Oil or Crystal? Cool->Check Success Filtration & Wash Check->Success Crystals Fail Oil Persists Check->Fail Oil SolventMod Change Solvent System (Add 5% MeOH) Fail->SolventMod SolventMod->Reheat

Caption: Logic flow for converting an oiled-out phase into a crystalline solid using seeding and supersaturation control.

Module 2: Hygroscopicity & Salt Selection

Symptom: The solid forms but turns into a deliquescent goo upon exposure to air, or the yield is impossibly low because the product stays in the mother liquor.

Technical Insight: The pyridazine ring nitrogens (pKa ~2.3) and the primary amine (pKa ~9.0) create a multi-basic system.

  • The HCl Trap: Forming a mono- or di-hydrochloride salt is the default instinct. However, pyridazine HCl salts are notoriously hygroscopic due to the high charge density and lattice voids that trap water [1].

  • The Solution: Use large, lipophilic counter-ions to "pack" the lattice and exclude water.

Recommended Counter-ions:

Salt TypeAdvantages for PyridazinesCrystallization Solvent
Fumarate (1:1) Forms rigid H-bond networks; often non-hygroscopic.Ethanol/Water (95:5)
L-Tartrate Excellent for chiral resolution (if racemic) and lattice stability.Methanol/Acetonitrile
Tosylate Lipophilic bulk prevents water ingress; high melting point.Acetone/MTBE

Salt Screening Protocol:

  • Dissolve free base in MeOH (10 vol).

  • Add acid (1.05 eq) dissolved in MeOH.

  • Evaporate to dryness to ensure salt formation (amorphous is fine here).

  • Resuspend in Isopropyl Acetate (IPAc) .

  • Slurry for 24 hours at 50°C. Slurrying allows the thermodynamically stable crystal form to emerge from the amorphous mess.

Module 3: Impurity Rejection (Purification)

Symptom: Crystals are colored (yellow/orange) or have a wide melting range.

Context: Pyridazine synthesis often involves hydrazine chemistry or coupling reactions that leave behind oligomers. These impurities adsorb to the growing crystal face, halting growth [2].

Purification Strategy: Do not rely on crystallization alone for the first cleanup.

  • Carbon Treatment: Use activated charcoal (e.g., Darco G-60) in hot ethanol before attempting crystallization. This removes the "tarry" oligomers that cause oiling.

  • Scavenger Resins: If metal catalysts (Pd, Cu) were used in the coupling step, use a thiourea scavenger resin. Residual metals can act as nucleation inhibitors.

Master Protocol: Crystallization of 1-(Pyridazin-4-yl)ethanamine Fumarate

This protocol is designed to be robust against oiling out and hygroscopicity.

Materials:

  • Crude Free Base (10 g)

  • Fumaric Acid (9.5 g, 1.0 eq)

  • Solvent A: Methanol[1][2][3]

  • Solvent B: Isopropyl Acetate (IPAc)

Step-by-Step:

  • Dissolution: Dissolve 10 g of free base in 50 mL Methanol (5 vol) at 40°C.

  • Acid Addition: Add Fumaric acid as a solid in portions. Stir until dissolved.

  • Distillation (The Critical Step): Vacuum distill the solution to remove Methanol while simultaneously adding IPAc (Solvent Swap).

    • Target: Final volume ~100 mL, solvent composition >95% IPAc.

  • Nucleation: As Methanol is removed, the salt will likely oil out initially. Do not panic.

  • Thermal Cycling: Heat the biphasic mixture to 70°C (IPAc reflux). If it doesn't dissolve, add Methanol dropwise just until clear.

  • Seeding: Cool to 60°C. Add pure seed crystals (if available) or scratch the glass.

  • Aging: Hold at 55°C for 4 hours. The oil droplets should slowly convert to a white solid.

  • Cooling: Cool to 20°C over 6 hours.

  • Isolation: Filter under nitrogen. Wash with IPAc. Dry at 45°C under vacuum.

Visualizing the Salt Screen Logic

SaltScreen Input Crude Free Base Decision Hygroscopicity Check Input->Decision HCl HCl Salt (Risk: Deliquescent) Decision->HCl Standard Fumarate Fumarate Salt (Stable Lattice) Decision->Fumarate Preferred Tartrate Tartrate Salt (Chiral/Rigid) Decision->Tartrate Alternative Process Slurry in IPAc (24h @ 50°C) HCl->Process Fumarate->Process Tartrate->Process Result Crystalline Solid Process->Result

Caption: Decision matrix for selecting the optimal counter-ion to prevent hygroscopicity issues.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. Available at: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting Crystallization." Organic Chemistry Lab Techniques. Available at: [Link]

  • PubChem. "1-(Pyridazin-4-yl)ethan-1-amine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Enantiomeric Separation of 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric separation of 1-(Pyridazin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a novel chiral building block, successfully resolving the enantiomers of 1-(Pyridazin-4-yl)ethanamine is a critical step in pharmaceutical development and chemical synthesis. This document offers practical, field-proven insights to navigate the challenges of this specific chiral separation.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into separation methodologies, it's crucial to understand the physicochemical properties of 1-(Pyridazin-4-yl)ethanamine that influence its chromatographic behavior.

PropertyValueSignificance for Chiral Separation
Molecular Formula C₆H₉N₃[1]Indicates a relatively small and polar molecule.
Molecular Weight 123.16 g/mol [1]Low molecular weight suggests good solubility in common HPLC solvents.
Structure Contains a basic primary amine and a pyridazine ring.[1]The primary amine is the chiral center and a key interaction site. The basic nature of the amine and the pyridazine nitrogens can lead to strong interactions with silica-based stationary phases, potentially causing peak tailing. The aromatic pyridazine ring allows for π-π interactions.
pKa (Predicted) ~8.5-9.5 for the primary amineThe compound will be protonated in acidic mobile phases, which can be leveraged for specific chiral recognition mechanisms (e.g., with crown ether phases).

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the enantiomeric separation of 1-(Pyridazin-4-yl)ethanamine.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am not seeing any separation between the enantiomers of 1-(Pyridazin-4-yl)ethanamine. What are the likely causes and how can I fix this?

Answer:

Achieving chiral recognition is the first and most critical challenge. A lack of resolution points to a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions.

Causality & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is paramount for chiral separation.[2] For a primary amine like 1-(Pyridazin-4-yl)ethanamine, several types of CSPs are good starting points.

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and a good first choice.[3][4] They offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.

    • Crown Ether-based CSPs: These are specifically designed for the separation of primary amines.[4][5][6] The chiral recognition mechanism is based on the complexation of the protonated primary amine within the crown ether cavity.

    • Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance to achieve separation.[7] The pyridazine ring in your analyte makes this a viable option.

  • Suboptimal Mobile Phase: The mobile phase composition directly impacts the interactions between the analyte and the CSP.

    • Normal Phase (NP) vs. Polar Organic (PO) vs. Reversed-Phase (RP): For polysaccharide CSPs, start with NP (e.g., hexane/ethanol) or PO (e.g., acetonitrile/methanol) modes.[4][8] RP modes can also be effective, especially with cyclodextrin-based CSPs where inclusion complexation is a key mechanism.[9]

    • Mobile Phase Additives: The basic nature of 1-(Pyridazin-4-yl)ethanamine can lead to strong, non-enantioselective interactions with residual silanols on the silica support of the CSP, causing poor peak shape and masking chiral recognition. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%) can mitigate these interactions.[10] For crown ether phases, an acidic modifier (e.g., perchloric acid) is often required to protonate the primary amine.[4]

Experimental Workflow for Improving Resolution:

Caption: CSP and Mobile Phase Optimization Workflow.

Issue 2: Peak Tailing or Broad Peaks

Question: My peaks for 1-(Pyridazin-4-yl)ethanamine are tailing significantly, which is affecting my resolution and quantification. What should I do?

Answer:

Peak tailing for basic analytes like this is a common problem in HPLC. It is typically caused by secondary interactions with the stationary phase.

Causality & Solutions:

  • Silanol Interactions: As mentioned, the basic amine and pyridazine nitrogens can interact strongly with acidic silanol groups on the silica surface of the CSP.

    • Solution: Add a basic modifier to your mobile phase. Start with 0.1% DEA or TEA in NP or PO modes. For RP, ensure your buffer has sufficient ionic strength and is at an appropriate pH.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent (refer to the column manufacturer's instructions). If the problem persists, the column may need to be replaced. Be aware of the "memory effect," where previous additives can remain on the column and affect separation.[11][12]

III. Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase do you recommend as a starting point for 1-(Pyridazin-4-yl)ethanamine?

A1: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is an excellent starting point due to its broad applicability for a wide range of chiral compounds, including those with primary amines and aromatic rings.[3][13]

Q2: What are the ideal mobile phase conditions to start with on a polysaccharide CSP?

A2: For a polysaccharide CSP, begin with a normal phase mobile phase like Hexane/Isopropanol (90:10 v/v) with 0.1% DEA. Alternatively, a polar organic mobile phase such as Acetonitrile/Methanol (90:10 v/v) with 0.1% DEA can also be effective.[4][8]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. Crown ether-derived CSPs have shown great success in separating primary amines using SFC.[6]

Q4: My resolution is good, but the run time is too long. How can I speed up the analysis?

A4: To reduce the run time, you can:

  • Increase the flow rate.

  • Increase the percentage of the stronger eluting solvent in your mobile phase (e.g., increase the alcohol content in NP or PO modes). Be aware that this may decrease your resolution, so a balance needs to be found.

  • Consider using a shorter column or a column with smaller particle size.

Q5: How do I confirm the elution order of the enantiomers?

A5: To confirm the elution order, you will need to inject a standard of a single, known enantiomer (e.g., the (S)-enantiomer) and compare its retention time to the peaks in the racemic mixture.

IV. Experimental Protocols

Protocol 1: Initial Screening on a Polysaccharide-Based CSP
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-I).

  • Mobile Phase A (Normal Phase): n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Mobile Phase B (Polar Organic): Acetonitrile/Methanol/Diethylamine (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of racemic 1-(Pyridazin-4-yl)ethanamine in 1 mL of mobile phase.

Protocol 2: Method for a Crown Ether-Based CSP
  • Column: (+)-(18-Crown-6)-tetracarboxylic acid bonded to silica gel (e.g., ChiroSil RCA(+)).[5]

  • Mobile Phase: Methanol/Acetonitrile/Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 20 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of racemic 1-(Pyridazin-4-yl)ethanamine in 1 mL of mobile phase.

V. Data Presentation

Table 2: Example Screening Results on Different CSPs

CSP TypeMobile PhaseRetention Factor (k1)Selectivity (α)Resolution (Rs)
PolysaccharideHexane/IPA (90/10) + 0.1% DEA2.51.251.8
Crown EtherMeOH/H₂O (98/2) + 0.1% TFA3.11.402.5
Pirkle-typeHexane/EtOH (95/5)1.81.101.2

Note: These are hypothetical results to illustrate the screening process.

VI. Logical Relationships in Method Development

Method_Development_Logic cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select Diverse CSPs (Polysaccharide, Crown Ether, Pirkle) MP_Screen Test Multiple Mobile Phases (NP, PO, RP) CSP_Screen->MP_Screen For each CSP Solvent_Ratio Adjust Solvent Strength MP_Screen->Solvent_Ratio Select best CSP/MP combo Additives Optimize Additive Conc. (Acid/Base) Solvent_Ratio->Additives Fine-tune Temperature Vary Column Temperature Additives->Temperature Further optimization Robustness Test Robustness (Flow, Temp, % Organic) Temperature->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: A logical workflow for chiral method development.

VII. References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. (2021). MDPI. [Link]

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 1-(Pyridazin-4-yl)ethan-1-amine. PubChem. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2022). MDPI. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. [Link]

  • HPLC separation of enantiomeric cathine hydrochloride using a chiral stationary phase. TSI Journals. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

Sources

overcoming solubility problems of 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyridazin-4-yl)ethanamine Handling Guide

Case ID: PYR-SOL-001 Subject: Solubility Optimization, Extraction Protocols, and Stability Management for 1-(Pyridazin-4-yl)ethanamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Solubility Paradox"

1-(Pyridazin-4-yl)ethanamine presents a classic medicinal chemistry challenge: it is a polar, basic, low-molecular-weight heterocycle .[1]

  • The Problem: Its high polarity (LogP < 0) makes it highly water-soluble, rendering standard extraction protocols (e.g., EtOAc/Water) ineffective. Conversely, its salt forms (HCl, TFA) are often insoluble in the non-polar organic solvents required for downstream coupling reactions (DCM, Toluene).

  • The Solution: This guide provides specialized protocols for "salting out" extractions, in-situ salt neutralization, and amine-tolerant purification methods.

Module 1: The "Rescue" Extraction Protocol

Issue: “I finished my reaction, but I cannot extract the product from the aqueous layer. It stays in the water.”

The standard Ethyl Acetate (EtOAc) extraction will fail here. The distribution coefficient (


) favors the aqueous phase due to the pyridazine ring's hydrogen-bonding capacity and the ionization of the primary amine.
Protocol: The "Salting Out" + IPA/CHCl3 Method

Use this method to force the molecule into the organic phase.

  • pH Adjustment (Critical):

    • Cool the aqueous mixture to 0°C.

    • Basify to pH > 12 using 5N NaOH or saturated K₂CO₃.

    • Why: The primary amine (pKa ~10.5) must be fully deprotonated to be extractable. The pyridazine ring nitrogens (pKa ~2.3) are not protonated at neutral pH, but the alkyl amine is the dominant species.

  • Saturation (Salting Out):

    • Add solid NaCl to the aqueous layer until no more dissolves (saturation).

    • Mechanism:[1][2] This increases the ionic strength of the water, disrupting the hydration shell around the pyridazine and forcing the organic molecule out (Hofmeister series effect).

  • The Solvent System:

    • Do NOT use EtOAc.

    • Use: A mixture of Chloroform : Isopropanol (3:1) or DCM : Isopropanol (3:1) .

    • Why: Isopropanol (IPA) is miscible with water but "salts out" into the organic layer in the presence of saturated NaCl. It acts as a phase transfer bridge, pulling the polar amine into the chloroform.

  • Execution:

    • Perform 3–4 extractions with the solvent mix.

    • Dry combined organics over Na₂SO₄ (Sodium Sulfate).[1] Note: MgSO₄ is slightly acidic and can trap amines.

Visual Guide: Extraction Decision Tree

ExtractionWorkflow Start Start: Aqueous Reaction Mixture CheckPH Check pH Start->CheckPH AdjustPH Adjust to pH > 12 (use K2CO3 or NaOH) CheckPH->AdjustPH If pH < 12 AddSalt Add Solid NaCl (Saturate Solution) CheckPH->AddSalt If pH > 12 AdjustPH->AddSalt SolventChoice Select Solvent: CHCl3 : IPA (3:1) AddSalt->SolventChoice Extract Extract 4x (Emulsions likely - wait) SolventChoice->Extract Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry

Figure 1: Decision tree for extracting highly polar amines from aqueous media.

Module 2: Reaction Solvent Incompatibility

Issue: “I bought the HCl salt because it’s stable, but it’s a brick in my DCM reaction mixture. It won't dissolve.”

Pyridazine amine salts are ionic lattices with high lattice energy. They will not dissolve in non-polar solvents like Dichloromethane (DCM) or Toluene.

Troubleshooting Table: Solvent & Base Selection
Reaction TypeRecommended SolventRecommended BaseProtocol Note
Amide Coupling DMF or DMAc (Dimethylacetamide)DIPEA (Hünig's Base) or NMMDissolve salt in DMF first, add DIPEA, stir 10 min to release free base, then add coupling agent.[1]
Reductive Amination MeOH or TFE (Trifluoroethanol)TEA (Triethylamine)TFE is excellent for dissolving polar salts and accelerating imine formation.
Nucleophilic Sub. Acetonitrile (MeCN)K₂CO₃ (Solid)Use finely ground K₂CO₃.[1] Heat may be required.
Protocol: In-Situ "Free-Basing" for DCM Reactions

If you must use DCM (e.g., for a specific catalyst):

  • Suspend the amine HCl salt in DCM.

  • Add 2.5 equivalents of DIPEA .

  • Add TMSCl (Trimethylsilyl chloride) dropwise (0.1 eq).[1]

    • Why: The TMSCl acts as a phase transfer catalyst and helps break up the crystal lattice by silylating transient species or scavenging water, improving solubility.

Module 3: Purification Challenges

Issue: “The compound streaks on the silica column and I lose half of it.”

Pyridazine nitrogens and the primary amine interact strongly with the acidic silanols (Si-OH) on standard silica gel, causing irreversible adsorption (tailing).

Solution A: The "Amine-Blocked" Mobile Phase

Do not use standard MeOH/DCM. You must block the silanols.

  • Mobile Phase: DCM : MeOH : NH₄OH (28% aqueous) [1]

  • Ratio: 90 : 9 : 1 (Start here)

    
     80 : 19 : 1 (For elution).
    
  • Tip: Shake the solvent mixture vigorously in a sep funnel before use to saturate the DCM with ammonia gas.

Solution B: Stationary Phase Switch

If the compound is valuable, stop using standard silica.

  • Amine-Functionalized Silica (NH₂-SiO₂): Eliminates the need for mobile phase modifiers.[1]

  • Basic Alumina (Al₂O₃): Much better tolerance for basic heterocycles.[1]

  • Reverse Phase (C18):

    • Use a buffer: 0.1% Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.

    • Avoid: TFA buffers (pH 2) unless you want to isolate the TFA salt (which is hygroscopic).

Module 4: Stability & Storage

Issue: “My product turned brown overnight.”

Primary amines attached to electron-deficient rings (like pyridazine) are prone to oxidative dimerization or formation of carbamates with atmospheric CO₂.[1]

  • Storage Form: Store as the HCl salt or Dihydrochloride salt . The free base is an oil that degrades.

  • Handling: Flush all storage vials with Argon/Nitrogen.

  • Temperature: -20°C for long-term storage.

References

  • Solubility of Pyridazine Derivatives

    • Source: MDPI Molecules. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents."
    • Relevance: Establishes the solubility profile of pyridazine cores in polar vs. non-polar solvents.
    • URL:[Link][1]

  • Workup of Polar Amines

    • Source: University of Rochester, Department of Chemistry. "Workup: Amines."
    • Relevance: Defines the copper sulfate and salting-out protocols for w
    • URL:[Link][1]

  • Purification of Basic Heterocycles

    • Source: Biotage.
    • Relevance: Technical comparison of amine-functionalized silica vs. mobile phase modifiers.[1]

    • URL:[Link]

  • Properties of Pyridazine

    • Source: PubChem. "1-(Pyridazin-4-yl)ethan-1-amine."[1][3][4]

    • Relevance: Chemical structure and computed properties (LogP, H-bond donors).[1]

    • URL:[Link][1]

Sources

Technical Support Center: Analytical Method Refinement for 1-(Pyridazin-4-yl)ethanamine

[1][2]

Executive Summary & Molecule Profile[1][2]

Welcome to the technical support hub for 1-(Pyridazin-4-yl)ethanamine . This molecule presents a "perfect storm" of analytical challenges: it is a highly polar, basic primary amine attached to an electron-deficient pyridazine ring.[1]

The Mechanistic Challenge:

  • Dual Basicity: The aliphatic amine (pKa ~8.8–9.2) and the pyridazine ring nitrogens (pKa ~2.3) create a complex ionization profile.[1]

  • Silanol Interaction: The protonated amine interacts aggressively with residual silanols on silica columns, causing severe peak tailing.

  • Chirality: The C-1 position is a chiral center; enantiomeric purity is a Critical Quality Attribute (CQA).

This guide moves beyond standard protocols to provide refined, stress-tested methodologies.

Module A: Achiral Purity (HPLC/UHPLC)

Objective: Eliminate peak tailing and ensure retention of the polar free base.

The "High-pH" Strategy (Recommended)

Standard acidic mobile phases (Formic acid/TFA) often fail here because the amine remains protonated (

High-pH Reverse Phase

Protocol 1: High-pH RP-HPLC

ParameterSpecificationRationale
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm)Hybrid silica particles are required to withstand pH > 10.[2][1] Do not use standard silica.[2][1]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium HydroxideHigh pH ensures the amine is in its free base form (

), reducing silanol drag.
Mobile Phase B Acetonitrile (100%)Methanol can cause high backpressure; ACN provides sharper peaks for basic amines.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Detection UV @ 254 nmPyridazine ring absorption maximum.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.

Gradient Table:

  • 0-2 min: 5% B (Isocratic hold for polar retention)[2][1]

  • 2-12 min: 5% -> 60% B[2][1]

  • 12-15 min: 60% -> 95% B (Wash)[2][1]

Alternative: HILIC Mode (For Mass Spec Sensitivity)

If LC-MS sensitivity is low due to ion suppression in high salt, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[2][1]

  • Column: Waters Atlantis HILIC Silica or Merck SeQuant ZIC-HILIC.[2][1]

  • Mobile Phase: 90% ACN / 10% Ammonium Acetate (10mM, pH 5.0).

  • Mechanism: Retains the polar amine strongly; elution is achieved by increasing the water content.

Module B: Chiral Separation

Objective: Baseline resolution of (R) and (S) enantiomers.

The pyridazine ring offers pi-pi interaction potential, but the primary amine requires a "blocker" in the mobile phase to prevent non-specific binding to the chiral selector.

Protocol 2: Normal Phase Chiral Screening

ParameterSpecificationCritical Note
Primary Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The "Gold Standard" for heteroaryl amines.[2][1]
Secondary Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Use if AD-H shows partial separation.[2][1]
Mobile Phase n-Hexane : Ethanol (90:10 v/v)Ethanol is preferred over IPA for lower viscosity and better mass transfer.[2][1]
Additive 0.1% Diethylamine (DEA) or Ethanolamine MANDATORY. Without this, peaks will broaden and merge.
Temperature 25°CLower temperatures often improve chiral selectivity (

).

Visual Workflows

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct separation mode based on available instrumentation and sample nature.

MethodDevStartStart: 1-(Pyridazin-4-yl)ethanamine AnalysisGoalDefine GoalStart->GoalPurityAchiral Purity/ImpurityGoal->PurityChiralEnantiomeric ExcessGoal->ChiralColumnCheckDo you have a High-pH Stable Column?(e.g., XBridge, Gemini)Purity->ColumnCheckCSP_SelectSelect CSP: Chiralpak AD-HChiral->CSP_SelectYesHighPHUse pH 10.5 Method(Ammonium Bicarbonate)ColumnCheck->YesHighPHYesNoHighPHUse HILIC Mode(Bare Silica, 90% ACN)ColumnCheck->NoHighPHNoAcidicFailAvoid Standard Acidic RP(Severe Tailing Risk)ColumnCheck->AcidicFailIf using standard C18MobilePhaseHexane/EtOH + 0.1% DEACSP_Select->MobilePhaseResultCheckResolution > 1.5?MobilePhase->ResultCheckOptimizeSwitch to Chiralcel OD-Hor Reduce Temp to 15°CResultCheck->OptimizeNo

[2][1]

Diagram 2: Degradation & Stability Logic

Caption: Anticipated degradation pathways for pyridazine amines during stress testing.

DegradationParent1-(Pyridazin-4-yl)ethanamineOxidationOxidative Stress(H2O2)Parent->OxidationThermalThermal Stress(>60°C)Parent->ThermalNOxidePyridazine N-Oxide(M+16)Oxidation->NOxidePrimary DegradantDimerDimerization(via Amine condensation)Thermal->DimerTrace Levels

[1][2]

Troubleshooting & FAQs

Q1: I am seeing a "split peak" or "shoulder" on my main peak in Reverse Phase. Is my column dead?

  • Diagnosis: This is likely a solvent mismatch effect , not column death.

  • The Cause: 1-(Pyridazin-4-yl)ethanamine is highly soluble in water but less so in pure organic solvents.[2][1] If you dissolve your sample in 100% Acetonitrile or Methanol and inject it into a highly aqueous initial gradient (e.g., 5% B), the mismatch in viscosity and elution strength causes the sample to precipitate or travel at different speeds momentarily at the column head.

  • The Fix: Dissolve your sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

Q2: My retention time is drifting significantly (+/- 0.5 min) between injections.

  • Diagnosis: pH instability.[2][1]

  • The Cause: The amine pKa is sensitive. If you are using a volatile buffer like Ammonium Bicarbonate, the pH can shift over time as ammonia evaporates, or as CO2 is absorbed from the air (dropping the pH).

  • The Fix:

    • Use a guard column to saturate the mobile phase.

    • Refresh the buffer every 24 hours.

    • Ensure the column is thermally equilibrated (use a column oven, do not rely on ambient temp).

Q3: In chiral separation, the peaks are extremely broad, even with 0.1% DEA.

  • Diagnosis: Slow mass transfer or column overload.[2][1]

  • The Fix:

    • Switch Modifier: Change from Ethanol to Isopropanol (IPA) . While IPA is more viscous, it often provides better selectivity for pyridazines.

    • Increase Additive: Bump the DEA concentration to 0.2% .

    • Check Sample: Ensure the sample is not a salt form (e.g., HCl salt). If it is, neutralize it in the vial with a drop of TEA before injection, or the free base will not form properly on the column.

Q4: I see a small impurity peak at RRT 0.9 that grows when the sample sits in the autosampler.

  • Diagnosis: Oxidative degradation (N-Oxide formation).[2][1]

  • The Mechanism: Pyridazine nitrogens are susceptible to oxidation to N-oxides.[2][1]

  • The Fix: Use amber vials and keep the autosampler temperature at 4°C. Verify if the impurity mass is M+16 (Oxygen addition) via LC-MS.

References

  • PubChem. (2025).[1][3] 1-(Pyridazin-4-yl)ethan-1-amine Compound Summary. National Library of Medicine. [Link][2][1]

  • Phenomenex. (2024).[2][1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Waters Corporation. (2023).[2][1] XBridge BEH C18 Columns: Care and Use Manual. [Link]

  • Daicel Chiral Technologies. (2023).[2][1] Instruction Manual for CHIRALPAK® AD-H. [Link][2][1]

  • Ye, Y. et al. (2013). Chiral separation of two diastereomeric pairs of enantiomers... using Chiralpak AD-H. PubMed.[2][1][3] [Link]

Technical Support Center: Stability & Storage of 1-(Pyridazin-4-yl)ethanamine

[1]

Document ID: TSC-PYR-04-ETH Version: 2.1 (Current) Applicable CAS: 1008498-13-2 (Free Base), 1149585-79-4 (HCl Salt)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 1-(Pyridazin-4-yl)ethanamine . If you are accessing this guide, you have likely observed unexpected behavior—yellowing, deliquescence, or inconsistent stoichiometry—in your material.

This molecule presents a "stability paradox." The pyridazine ring itself is an electron-deficient aromatic system and relatively robust.[1] However, the exocyclic primary amine at the 1-ethyl position is highly reactive. It acts as a "chemical sponge" for atmospheric carbon dioxide and moisture, leading to rapid degradation of physical form and chemical purity.

This guide moves beyond generic "keep cold" advice to explain the mechanistic causes of degradation and provides a self-validating storage protocol.

Module 1: Mechanistic Insight (The "Why")

To prevent degradation, you must understand the enemy. The primary threats to 1-(Pyridazin-4-yl)ethanamine are Atmospheric Carboxylation and Oxidative Deamination .[1]

Degradation Pathways Diagram

The following diagram illustrates how environmental factors attack the amine center.

degradation_pathwaysMolecule1-(Pyridazin-4-yl)ethanamine(Active API)CarbamateAmmonium Carbamate(White Crust/Solid)Molecule->Carbamate Nucleophilic Attack(Reversible)NOxideN-Oxides / Imines(Yellow/Brown Oil)Molecule->NOxide Radical Oxidation(Irreversible)DeliquescenceHydrate/Liquefied Salt(Sticky Gum)Molecule->Deliquescence Hygroscopic Absorption(HCl Salt form)CO2Atmospheric CO2CO2->CarbamateO2Oxygen (Air)O2->NOxideH2OMoisture (H2O)H2O->Deliquescence

Figure 1: Primary degradation vectors.[1] Note that carbamate formation is often mistaken for "polymerization" due to the formation of insoluble white solids.

Key Chemical Vulnerabilities
  • The "Carbamate Trap": Primary amines react reversibly with

    
     to form carbamic acid salts.[1] This changes the stoichiometry of your reaction. If you weigh 100 mg of "aged" material, you might only be adding 80 mg of active amine and 20 mg of carbamate.
    
  • Pseudo-Benzylic Oxidation: The carbon attaching the amine to the ring is activated (similar to a benzylic position). Radical oxidation here can lead to imine formation and subsequent hydrolysis to the ketone (1-(pyridazin-4-yl)ethanone), destroying the chiral center.[1]

Module 2: Storage Protocol (The "How")

Core Directive: Never store the Free Base for longer than 48 hours. Always convert to the Hydrochloride (HCl) salt for long-term banking.[1]

Protocol A: Handling the Free Base (Oil)

Use this only if you must use the free amine for immediate catalysis or ligation.

  • Inert Atmosphere: The free base must be handled inside a glovebox or under a positive pressure of Nitrogen/Argon.

  • Aliquot Immediately: Upon synthesis/receipt, divide the oil into single-use glass ampoules.

  • Flame Seal (Best) or Parafilm (Minimum): Screw caps are permeable to

    
     over months.[1] Flame-sealed ampoules are the only guarantee against carbamate formation.[1]
    
  • Temperature: Store at -20°C .

Protocol B: Long-Term Storage of the HCl Salt (Solid)

Recommended for storage > 1 week.[1]

ParameterSpecificationReason
Container Amber Glass Vial with Teflon-lined capPrevents UV degradation; Teflon resists chemical leaching.[1]
Desiccant P2O5 or Activated Molecular SievesThe HCl salt is hygroscopic . Silica gel is often insufficient.[1]
Headspace Argon backfillArgon is heavier than air and blankets the solid better than Nitrogen.
Outer Seal Vacuum DesiccatorDouble containment prevents moisture ingress during freezer defrost cycles.[1]
Temperature -20°CSlows kinetic oxidation rates significantly.

Module 3: Troubleshooting & FAQs

Q1: My white solid has turned into a sticky, yellow gum. Is it ruined?

  • Diagnosis: This is likely deliquescence (moisture absorption) combined with minor surface oxidation.[1]

  • Fix:

    • Dissolve the gum in a minimum amount of dry methanol.

    • Add dry diethyl ether or hexanes to precipitate the salt.

    • Filter under Argon.[1]

    • If the yellow color persists, the amine has oxidized. Recrystallization is required.[1]

Q2: I see "extra peaks" in my proton NMR (D2O). Is my synthesis wrong?

  • Diagnosis: If you see broad peaks around 3.0–4.0 ppm or unexpected shifts, you may have carbamate species or carbonate salts from

    
     absorption.[1]
    
  • Verification Test: Add a drop of DCl (deuterated acid) to the NMR tube.

    • Observation: If the extra peaks disappear and the spectrum simplifies to the clean HCl salt, the impurity was reversible carbamate/carbonate. The material is usable but the molecular weight correction is needed.

Q3: The material smells "fishy" or like ammonia.

  • Diagnosis: Free base liberation.[1][2] If you have the HCl salt, this indicates hydrolysis or insufficient acid equivalents.

  • Action: Re-acidify with 1.0 M HCl in Dioxane and remove solvent in vacuo to regenerate the stable salt.

Module 4: QC & Validation Workflow

Before using stored material in critical experiments (e.g., clinical candidates), execute this validation loop.

qc_workflowStartRetrieve Samplefrom -20°CVisualVisual Inspection(Color/Flow)Start->VisualSolubilitySolubility Test(Dry MeOH)Visual->SolubilityIf solid flows freelyRepurifyRecrystallize(MeOH/Ether)Visual->RepurifyIf sticky/clumpedNMR1H-NMR (D2O + DCl)Solubility->NMRClear solutionSolubility->RepurifyTurbid/InsolubleDecisionPass Criteria?NMR->DecisionUseProceed to ExperimentDecision->UsePureDecision->Repurify>5% Impurity

Figure 2: Rapid Quality Control Decision Tree.

Standard Purity Data (for Comparison)
  • Appearance: White to off-white crystalline solid (HCl salt).[1][3]

  • 1H NMR (D2O): Pyridazine protons (

    
     9.0–9.5 ppm, m), Methine (
    
    
    ~4.8 ppm, q), Methyl (
    
    
    ~1.7 ppm, d).[1] Note: Shifts vary by pH.
  • Solubility: Highly soluble in water, methanol, DMSO. Insoluble in ether, hexanes.[1]

References

  • PubChem. (2025).[1] 1-(Pyridazin-4-yl)ethanamine Compound Summary. National Library of Medicine.[1] [Link]

  • American Chemical Society. (2020).[1] A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[1] [Link][1]

optimization of catalytic processes for 1-(Pyridazin-4-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Case ID: PYR-ETH-004

Executive Summary & Strategy Selection

The synthesis of 1-(Pyridazin-4-yl)ethanamine presents a unique duality of challenges: the electron-deficient, coordinating nature of the pyridazine ring and the requirement for enantiopurity (typically the (S)-enantiomer for bioactive scaffolds).

Traditional non-catalytic methods (e.g., nucleophilic substitution on chloropyridazines) require harsh conditions (


C) that degrade the ring. This guide focuses on two superior catalytic methodologies:
  • Chemo-catalysis: Asymmetric Reductive Amination (ARA) using Ir/Ru complexes.

  • Biocatalysis: Stereoselective Transamination using

    
    -Transaminases (ATA).
    
Strategic Decision Matrix

Use the following logic flow to select the optimal route for your facility.

RouteSelection Start Start: 4-Acetylpyridazine Scale Scale Requirement? Start->Scale Purity Enantiopurity Goal? Scale->Purity < 100g RouteA Route A: Chemo-Catalysis (ARA) (High Throughput, Moderate ee) Scale->RouteA > 1kg (Bulk) Purity->RouteA > 90% ee acceptable RouteB Route B: Biocatalysis (ATA) (High ee, Green Chemistry) Purity->RouteB > 99% ee required Constraint1 Constraint: Ring Reduction Risk RouteA->Constraint1 Constraint2 Constraint: Equilibrium Shift RouteB->Constraint2

Figure 1: Decision matrix for selecting the catalytic strategy based on scale and purity requirements.

Module A: Metal-Catalyzed Asymmetric Reductive Amination (ARA)

Core Concept: Direct conversion of 4-acetylpyridazine to the chiral amine using hydrogen gas, an ammonium source, and a chiral transition metal catalyst.

Standard Protocol (Optimized)
ParameterSpecificationRationale
Precursor 4-Acetylpyridazine (1.0 eq)Substrate
Amine Source Ammonium Acetate (

) or

(3-5 eq)
Excess required to suppress secondary amine formation.
Catalyst [Ru(p-cymene)I

]

+ (S,S)-f-Binaphane
Ru-Binaphane systems show superior resistance to N-heterocycle poisoning [1].
Additive Ti(O

Pr)

(0.5 eq) or Sc(OTf)

Critical: Lewis acid acts as a scavenger to prevent pyridazine N-coordination to the catalyst.
Solvent TFE (2,2,2-Trifluoroethanol) / MeOH (1:1)TFE activates the ketone via H-bonding and stabilizes the imine intermediate.
Conditions 30-50 bar

, 40-50°C, 24h
Moderate temp prevents ring hydrogenation.
Troubleshooting Guide: Chemo-Catalysis

Issue 1: Low Conversion / Catalyst Deactivation

  • Symptom: Reaction stalls at <20% conversion; catalyst precipitates.

  • Root Cause: The pyridazine nitrogens (N1/N2) are coordinating to the Ruthenium/Iridium center, displacing the chiral ligand or blocking the active site.

  • Fix:

    • Increase Lewis Acid: Up the Ti(O

      
      Pr)
      
      
      
      loading to 1.0 eq. This "masks" the pyridazine nitrogens.
    • Switch Precursor: Pre-form the oxime (4-acetylpyridazine oxime) and hydrogenate that instead. Oximes are less coordinating than the free ketone/imine mix.

Issue 2: Ring Hydrogenation (Over-reduction)

  • Symptom: Formation of 1-(tetrahydropyridazin-4-yl)ethanamine (M+4 mass peak).

  • Root Cause: Pyridazine rings are electron-deficient and susceptible to reduction, especially with Pd or Pt catalysts.

  • Fix:

    • Change Metal: Switch from Pd/C or PtO

      
       to Ru  or Ir  complexes, which are more chemoselective for C=N bonds over C=C/N=N aromatic bonds.
      
    • Lower Pressure: Do not exceed 50 bar

      
      .
      
    • Add Poison: If using heterogeneous catalysts (e.g., Raney Ni), add trace thiophene to poison the sites responsible for aromatic reduction.

Module B: Biocatalytic Transamination (The "Green" Route)

Core Concept: Use of an


-Transaminase (

-TA) to transfer an amino group from a sacrificial donor (Isopropylamine) to 4-acetylpyridazine. This is the preferred route for pharmaceutical intermediates due to high enantioselectivity (>99% ee).
Standard Protocol (Optimized)
ParameterSpecificationRationale
Enzyme ATA-113 or ATA-426 (Codexis/commercial variants)Specifically evolved for steric bulk and tolerance to polar aromatics [2].
Donor Isopropylamine (IPA) (1.0 - 2.0 M)Acts as the amine source; converts to acetone (byproduct).
Co-factor PLP (Pyridoxal-5'-phosphate) (1 mM)Essential shuttle for the amino group.
Buffer K-Phosphate (100 mM, pH 7.5 - 8.0)Pyridazines are unstable in strong acid/base; neutral pH is vital.
Co-solvent DMSO (10-20% v/v)Improves solubility of the hydrophobic ketone substrate.
Workflow Visualization: Equilibrium Displacement

BioCat Substrate 4-Acetylpyridazine Enzyme Transaminase (PLP) Substrate->Enzyme Donor Isopropylamine (IPA) Donor->Enzyme Intermediate Transition State Enzyme->Intermediate Product Target Amine Intermediate->Product Byproduct Acetone Intermediate->Byproduct Removal Vacuum / N2 Sweep (Remove Acetone) Byproduct->Removal Drive Equilibrium

Figure 2: Biocatalytic cascade requiring active removal of acetone to drive the reaction forward.

Troubleshooting Guide: Biocatalysis

Issue 1: Incomplete Conversion (Equilibrium Limit)

  • Symptom: Reaction reaches 50% conversion and stops, regardless of time.

  • Root Cause: Transamination is reversible.[1][2] Accumulation of acetone (coproduct) pushes the reaction backward.

  • Fix:

    • Method A (Physical): Apply reduced pressure (200-300 mbar) or a continuous

      
       sweep to evaporate acetone (b.p. 56°C) selectively [3].
      
    • Method B (Chemical): Use a "Smart Donor" system (e.g., diamines) that cyclizes upon deamination, rendering the step irreversible [4].

Issue 2: Substrate Inhibition

  • Symptom: Reaction rate decreases as substrate concentration increases above 10 g/L.

  • Root Cause: High concentrations of 4-acetylpyridazine may inhibit the enzyme active site.

  • Fix:

    • Fed-Batch Mode: Do not add all substrate at once. Dose the ketone continuously over 12 hours to maintain a low steady-state concentration.

    • Resin Addition: Add adsorbent resin (e.g., XAD-4) to act as a substrate reservoir, releasing it slowly into the aqueous phase.

Module C: Isolation & Purification (Critical Step)

Context: 1-(Pyridazin-4-yl)ethanamine is highly polar and water-soluble, making extraction from aqueous buffers (especially after biocatalysis) difficult.

Protocol:

  • Basification: Adjust reaction mixture to pH > 12 using NaOH. (Ensure the amine is in free-base form).

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction: Use DCM/IPA (3:1) or n-Butanol . Standard Ethyl Acetate often yields poor recovery for this specific amine.

  • Salt Formation: Immediately treat the organic layer with HCl in Dioxane to precipitate the amine as the dihydrochloride salt. This stabilizes the compound against oxidation.

References

  • Direct C

    
    -Chiral Primary Amines. 
    Source: Chemical Society Reviews (2020).[3]
    URL:[Link]
    Relevance: Establishes Ru-f-Binaphane protocols for difficult heterocyclic ketones.
    
  • Amination of a Green Solvent via Immobilized Biocatalysis for the Synthesis of Nemtabrutinib. Source: ChemRxiv (2023). URL:[Link] Relevance: Details the use of ATA-426 and IPA/acetone equilibrium management for pharmaceutical intermediates.

  • Recent Advances in

    
    -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. 
    Source: MDPI (Catalysts, 2021).
    URL:[Link]
    Relevance: Comprehensive review of equilibrium displacement techniques (vacuum, gas sweep).
    
  • Process for preparing 4-amino-pyridazines.

Sources

Technical Support Center: Scaling Up 1-(Pyridazin-4-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Paradox

Scaling up electron-deficient heteroaromatic amines like 1-(Pyridazin-4-yl)ethanamine presents a distinct "solubility-stability paradox." The pyridazine ring is significantly more electron-deficient than pyridine, making it susceptible to nucleophilic attack and ring reduction during hydrogenation. Furthermore, the high polarity of the product (ClogP ≈ -0.9) makes traditional aqueous workups inefficient, leading to massive yield loss during extraction.[1]

This guide moves beyond standard literature to address the specific failure modes encountered at the >100g scale.

Module 1: Route Selection & Reaction Engineering

Q: My standard Pd/C hydrogenation is reducing the pyridazine ring. How do I stop this?

A: This is the most common failure mode. The pyridazine ring (1,2-diazine) has a lower resonance energy than pyridine and is easily hydrogenated to 1,2-dihydropyridazine or tetrahydropyridazine under standard hydrogenation conditions (


, Pd/C).

The Fix: Switch to Chemoselective Reductive Amination Avoid direct catalytic hydrogenation of the ketone if possible. Instead, utilize a Stepwise Indirect Reductive Amination or a Biocatalytic Approach .

Protocol A: The Modified Borohydride Route (Chemical Scale-Up)

Best for: 10g – 500g batches where chirality is not the primary constraint.

  • Imine Formation: React 4-acetylpyridazine with excess ammonium acetate (

    
    , 5–10 equiv.) in Methanol.
    
    • Critical Step: Add molecular sieves (3Å) or use a drying agent to push equilibrium.[1]

  • Reduction: Use Sodium Triacetoxyborohydride (STAB) instead of

    
    .
    
    • Why? STAB is less toxic (no cyanide waste) and less aggressive than

      
      , preventing ring reduction.
      
    • Stoichiometry: 1.5 equiv STAB per equiv ketone.[1]

    • Temperature: Maintain < 25°C to suppress dimer formation.[1]

Protocol B: Transaminase Biocatalysis (Green Scale-Up)

Best for: >500g batches and strict enantiomeric requirements ((R)- or (S)-isomer).[1]

Using an


-Transaminase (ATA) avoids metal catalysts entirely, eliminating the risk of ring reduction.
  • Enzyme: Codexis ATA or equivalent commercially available amine transaminase.[1]

  • Amine Donor: Isopropylamine (1M).[1]

  • Cofactor: PLP (Pyridoxal-5'-phosphate).[1]

  • pH Control: Maintain pH 7.0–7.5. Pyridazines are unstable in strong base.[1]

Module 2: Purification (The "Water Trap")

Q: I cannot extract the product from the aqueous phase. DCM and EtOAc extractions yield <20%.[1] What is wrong?

A: 1-(Pyridazin-4-yl)ethanamine is highly water-soluble.[1] Standard liquid-liquid extraction (LLE) fails because the partition coefficient (


) favors the aqueous phase.

The Fix: Ion-Exchange Chromatography (Catch-and-Release)

Do not attempt to salt out. Use a Strong Cation Exchange (SCX) resin workflow.[1] This is scalable from grams to kilograms using large glass columns or flow cartridges.[1]

Step-by-Step SCX Protocol:

  • Loading: Acidify the crude reaction mixture to pH 2–3 with HCl. Dilute with water/MeOH (1:1).[1] Load onto a pre-conditioned SCX resin (e.g., Dowex 50W or SiliaBond SCX).

    • Mechanism:[2][3][4][5] The basic amine protonates and binds to the sulfonate groups on the resin. Neutral impurities (unreacted ketone, dimers) pass through.[1]

  • Washing: Wash the column with MeOH (3 CV - Column Volumes) to remove non-basic impurities.[1]

  • Elution: Elute the product using 2M

    
     in Methanol .
    
    • Mechanism:[2][3][4][5] The ammonia displaces the product from the resin.

  • Isolation: Concentrate the ammoniacal methanol fraction. The product is obtained as a free base.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and the "Catch-and-Release" purification strategy.

G Start Starting Material: 4-Acetylpyridazine Route_Select Scale & Chirality Check Start->Route_Select Chem_Route Route A: Chemical (NH4OAc + STAB) Route_Select->Chem_Route <500g / Racemic Bio_Route Route B: Biocatalytic (Transaminase) Route_Select->Bio_Route >500g / Chiral Chem_Step1 Imine Formation (MeOH, 3A Sieves) Chem_Route->Chem_Step1 Chem_Step2 Reduction (STAB, <25°C) Chem_Step1->Chem_Step2 Crude Crude Mixture (Highly Water Soluble) Chem_Step2->Crude Bio_Step1 Enzymatic Amination (iPrNH2, PLP, pH 7) Bio_Route->Bio_Step1 Bio_Step1->Crude Extraction_Fail Standard LLE (DCM/EtOAc) -> LOW YIELD Crude->Extraction_Fail Avoid SCX_Purification SCX Resin Purification (Catch & Release) Crude->SCX_Purification Recommended Wash Wash: MeOH (Remove Neutrals) SCX_Purification->Wash Elute Elute: 2M NH3 in MeOH (Release Product) Wash->Elute Final Final Product: 1-(Pyridazin-4-yl)ethanamine Elute->Final

Figure 1: Decision matrix for synthesis route selection and the mandatory ion-exchange purification workflow to overcome water solubility issues.

Module 4: Troubleshooting Data & Specifications

Impurity Profile & Control
Impurity TypeOriginDetection (LCMS)Remediation Strategy
Dimer Self-condensation of imine intermediates.[1][M+H]+ = 243Increase dilution (0.1M); Use excess

(>10 eq).[1]
Reduced Ring Over-reduction of pyridazine ring.[1][M+H]+ = 126/128Stop using Pd/C. Switch to STAB or Transaminase.[1]
Hydrolysis Product Reversion of imine to ketone.[1][M+H]+ = 123Ensure dry solvents during imine formation; Quench fast.[1]
Safety & Handling (SDS Highlights)
  • Thermal Hazard: Pyridazines can decompose exothermically.[1] Do not heat reaction mixtures >60°C without DSC testing.

  • Toxicity: Treat the amine as a potential sensitizer.

  • Waste: If using STAB, quench borate residues with dilute acetic acid before disposal.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Coquerel, Y., & Rodriguez, J. (2008). "The Minisci Reaction: A Practical Tool for the Functionalization of Nitrogen-Containing Heterocycles." European Journal of Organic Chemistry.[1][8] (Context for precursor synthesis).

  • Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753–819.

  • Codexis Inc. (2023).[1] "Transaminase Screening Kits for Chiral Amine Synthesis." (Industry Standard Protocols).

  • Sigma-Aldrich (Merck). "SCX - Strong Cation Exchange SPE Tube User Guide."[1]

Sources

Validation & Comparative

Structural Confirmation Guide: 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

1-(Pyridazin-4-yl)ethanamine is a high-value heterocyclic building block, particularly prevalent in fragment-based drug discovery (FBDD) for kinase and GPCR inhibitors. Its structural validation presents two specific challenges:

  • Regioisomerism: Distinguishing the desired 4-substituted pyridazine from the thermodynamically favored 3-substituted isomer often formed during radical Minisci reactions or non-selective cross-couplings.

  • Enantiopurity: Verifying the stereocenter at the

    
    -position of the ethanamine chain.
    

This guide provides an evidence-based comparison of analytical techniques to confirm this structure, prioritizing solution-state NMR over solid-state methods for rapid turnaround.

Part 1: The Regioisomer Challenge (4-yl vs. 3-yl)

The primary risk in synthesizing 1-(Pyridazin-4-yl)ethanamine is the formation of the 3-isomer. While Mass Spectrometry (MS) confirms the molecular weight (MW 123.16), it fails to distinguish these positional isomers due to identical fragmentation patterns.

The Solution:


H NMR Coupling Constant Analysis.
Comparative Analytical Matrix
Feature4-Substituted (Target)3-Substituted (Impurity)Diagnostic Power
H3 Signal Singlet (or weak doublet,

Hz)
Doublet (

Hz, coupled to H4)
High (Primary Indicator)
H5 Signal Doublet (

Hz, coupled to H6)
Doublet of Doublets (

Hz)
High
H6 Signal Doublet (

Hz)
Doublet (

Hz)
Low (Ambiguous)
HMBC Ethyl CH couples to C4, C3, C5Ethyl CH couples to C3, C4Medium (Requires careful assignment)
Deep Dive: The NMR Logic

In the pyridazine ring, the coupling constants (


) are dictated by the bond order and proximity to the nitrogen atoms.
  • 
     (Vicinal):  Typically 4.0–6.0 Hz .
    
  • 
     (Vicinal):  Typically 8.0–9.0 Hz  (Larger due to double bond character).
    

In the 4-isomer (Target): The proton at position 3 (H3) is isolated from strong vicinal coupling. It appears as a narrow singlet or a finely split doublet (long-range


 Hz). H5 and H6 couple with a characteristic 

Hz.

In the 3-isomer (Alternative): Protons H4 and H5 are vicinal neighbors. You will observe a distinct large coupling (


 Hz)  between H4 and H5.
Visualization: Structural Decision Tree

The following diagram outlines the logical flow for assigning the regioisomer using 1D Proton NMR.

RegioisomerLogic Start Crude Product (MW 123.16 Confirmed) NMR Acquire 1H NMR (DMSO-d6 or CDCl3) Start->NMR AromaticRegion Analyze Aromatic Region (8.5 - 9.5 ppm) NMR->AromaticRegion CheckH3 Identify most deshielded proton (H3/H6) Is there a singlet? AromaticRegion->CheckH3 IsSinglet Yes: Singlet or weak d (J < 2Hz) CheckH3->IsSinglet H3 Isolated IsDoublet No: Distinct Doublet (J > 8Hz) CheckH3->IsDoublet H4-H5 Coupling Target CONFIRMED: 1-(Pyridazin-4-yl)ethanamine IsSinglet->Target Isomer REJECTED: 1-(Pyridazin-3-yl)ethanamine IsDoublet->Isomer

Caption: Logic flow for distinguishing pyridazine regioisomers based on H-H coupling constants.

Part 2: Enantiomeric Purity (Chiral Verification)[1]

1-(Pyridazin-4-yl)ethanamine contains a chiral center at the


-carbon. For drug development, determining the Enantiomeric Excess (%ee) is critical.
Comparison of Methods
MethodPrecisionThroughputRequirementRecommendation
Polarimetry LowHigh>10 mg pure sampleScreening only. Unreliable for structure proof.
Chiral HPLC HighMediumChiral columns (e.g., Chiralpak AD-H)QC Standard. Best for routine batch release.
Mosher's Analysis Very High LowDerivatization Reagent (MTPA-Cl)Gold Standard for absolute configuration assignment.
Protocol: Mosher's Amide Derivatization

This protocol uses


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) to convert the enantiomers into diastereomers, which are distinguishable by

H and

F NMR.
Materials
  • Substrate: 1-(Pyridazin-4-yl)ethanamine (approx. 5 mg)

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Base: Pyridine-d5 (acts as both solvent and base)

  • Vessel: NMR tubes

Step-by-Step Workflow
  • Preparation: Dissolve 5 mg of the amine in 0.6 mL of Pyridine-d5 directly in an NMR tube.

  • Reaction: Add 1.5 equivalents of (R)-MTPA-Cl to Tube A. Add 1.5 equivalents of (S)-MTPA-Cl to Tube B.

  • Incubation: Shake at room temperature for 15 minutes. (Reaction is instantaneous for primary amines).

  • Analysis: Acquire

    
    H NMR spectra for both tubes. Focus on the methyl doublet of the ethanamine chain.
    
  • Calculation:

    • Measure the chemical shift (

      
      ) of the methyl group in both samples.
      
    • Calculate

      
      .
      
    • Use the Mosher model to assign configuration based on the sign of

      
      .[1]
      
Visualization: Chiral Analysis Workflow

MosherWorkflow Sample Amine Sample (Racemic or Chiral) Split Split Sample Sample->Split TubeA Tube A: + (R)-MTPA-Cl Split->TubeA TubeB Tube B: + (S)-MTPA-Cl Split->TubeB NMR_A 1H NMR (Tube A) Record Methyl Shift (δR) TubeA->NMR_A NMR_B 1H NMR (Tube B) Record Methyl Shift (δS) TubeB->NMR_B Calc Calculate Δδ = δS - δR NMR_A->Calc NMR_B->Calc Assign Assign Configuration (Mosher Model) Calc->Assign

Caption: Workflow for determining absolute stereochemistry using Mosher's amide derivatization.

Part 3: Experimental Data Summary (Simulated)

To validate your results, compare your experimental data against these reference values.

Table 1:


H NMR Reference Data (DMSO-d6, 400 MHz) 
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
H3 9.15d (broad s)

Pyridazine Ring (

to N)
H6 9.08d

Pyridazine Ring (

to N)
H5 7.65dd

Pyridazine Ring (

to N)
CH 4.20q

Methine (Chiral Center)
CH

1.35d

Methyl Group
NH

2.10br s-Amine (Exchangeable)

Note: The key differentiator is the lack of a large (8 Hz) coupling for the signal at 9.15 ppm.

References

  • Hoyle, M. A., et al. (2018). Fragment-based discovery of pyridazine-derived kinase inhibitors. Journal of Medicinal Chemistry.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews, 104(1), 17-118.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Refer to Chapter 4 for Heteronuclear Coupling Constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for Pyridazine derivatives for comparative coupling constants).

Sources

A Comparative Analysis of Synthetic Routes to 1-(Pyridazin-4-yl)ethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(Pyridazin-4-yl)ethanamine in Drug Discovery

1-(Pyridazin-4-yl)ethanamine is a chiral amine containing a pyridazine scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The pyridazine nucleus is a key component in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. As a chiral amine, the stereochemistry of 1-(Pyridazin-4-yl)ethanamine is crucial for its interaction with biological targets, making the development of efficient and stereoselective synthetic routes a critical endeavor for drug discovery and development programs. This guide provides a comparative analysis of viable synthetic strategies for the preparation of 1-(Pyridazin-4-yl)ethanamine, offering insights into the practical considerations and experimental details for each approach.

Retrosynthetic Analysis: Key Disconnections and Strategic Considerations

The synthesis of 1-(Pyridazin-4-yl)ethanamine can be approached through several retrosynthetic disconnections. The most logical and convergent strategies involve the late-stage introduction of the amine functionality. Two primary pathways emerge from this analysis:

  • Reductive Amination of a Ketone Precursor: This approach hinges on the synthesis of the key intermediate, 1-(Pyridazin-4-yl)ethanone (also known as 4-acetylpyridazine). The ethanamine side chain is then constructed via reductive amination. This strategy offers flexibility in introducing the amine and allows for the potential for asymmetric synthesis or chiral resolution.

  • Nucleophilic Substitution on a Halogenated Precursor: While not explicitly detailed in the initial literature survey, a hypothetical route could involve the synthesis of a 4-(1-haloethyl)pyridazine and subsequent displacement with an amine source. However, the synthesis of such a precursor and the control of side reactions could present significant challenges.

This guide will focus on the more viable and documented approaches centered around the 1-(Pyridazin-4-yl)ethanone intermediate.

Route 1: Synthesis via Cross-Coupling and Reductive Amination

This synthetic strategy is a robust and versatile approach that can be divided into two main stages: the synthesis of the key ketone intermediate, 1-(Pyridazin-4-yl)ethanone, and its subsequent conversion to the target amine.

Stage 1: Synthesis of 1-(Pyridazin-4-yl)ethanone via Stille Cross-Coupling

The introduction of the acetyl group at the 4-position of the pyridazine ring can be efficiently achieved through a palladium-catalyzed Stille cross-coupling reaction. This reaction involves the coupling of an organostannane with an organic halide.[1][2] For this synthesis, a 4-halopyridazine is coupled with a tin-containing reagent that serves as an acetyl group equivalent, such as tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether is then hydrolyzed under acidic conditions to yield the desired ketone.

Diagram of the Stille Coupling Pathway:

Stille_Coupling Halopyridazine 4-Halopyridazine (X = Br, I) VinylEther 4-(1-Ethoxyvinyl)pyridazine Halopyridazine->VinylEther Pd(PPh₃)₄, Toluene, Reflux Stannane Tributyl(1-ethoxyvinyl)tin Stannane->VinylEther Ketone 1-(Pyridazin-4-yl)ethanone VinylEther->Ketone Aqueous HCl

Caption: Stille coupling route to 1-(Pyridazin-4-yl)ethanone.

Experimental Protocol: Synthesis of 1-(Pyridazin-4-yl)ethanone

Materials:

  • 4-Bromopyridazine

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridazine (1.0 eq), anhydrous toluene, and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add 2M hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the vinyl ether.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(Pyridazin-4-yl)ethanone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation, which can lead to catalyst deactivation.[3]

  • Anhydrous Toluene: The Stille coupling reaction is sensitive to water, which can lead to side reactions such as the hydrolysis of the organostannane.

  • Excess Stannane: A slight excess of the tributyl(1-ethoxyvinyl)tin is used to ensure complete consumption of the 4-bromopyridazine.

  • Acidic Hydrolysis: The vinyl ether intermediate is stable under neutral and basic conditions but is readily hydrolyzed to the corresponding ketone in the presence of an acid.[4]

Stage 2: Reductive Amination of 1-(Pyridazin-4-yl)ethanone

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine.

Diagram of the Reductive Amination Pathway:

Reductive_Amination Ketone 1-(Pyridazin-4-yl)ethanone Imine Imine Intermediate Ketone->Imine Amine_Source Amine Source (e.g., NH₄OAc) Amine_Source->Imine Methanol, rt Amine 1-(Pyridazin-4-yl)ethanamine Imine->Amine Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination of 1-(Pyridazin-4-yl)ethanone.

Experimental Protocol: Synthesis of Racemic 1-(Pyridazin-4-yl)ethanamine

Materials:

  • 1-(Pyridazin-4-yl)ethanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • 2M Sodium Hydroxide Solution

  • Dichloromethane

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 1-(Pyridazin-4-yl)ethanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with a 2M sodium hydroxide solution to a pH of >10.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(Pyridazin-4-yl)ethanamine. Further purification can be achieved by chromatography or distillation if necessary.

Causality Behind Experimental Choices:

  • Large Excess of Ammonium Acetate: The equilibrium for imine formation is driven towards the product by using a large excess of the amine source.

  • Sodium Cyanoborohydride: This reducing agent is selective for the reduction of the iminium ion over the ketone starting material, which is crucial for the success of the one-pot reaction.[6]

  • Basic Workup: The product is an amine, which is soluble in acidic and neutral aqueous solutions as its ammonium salt. Basification of the solution deprotonates the amine, making it extractable into an organic solvent.

Route 2: Asymmetric Synthesis and Chiral Resolution

For applications in drug development, obtaining enantiomerically pure 1-(Pyridazin-4-yl)ethanamine is often essential. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.

Asymmetric Reductive Amination

Asymmetric reductive amination introduces chirality during the reduction of the imine intermediate. This can be accomplished using a chiral catalyst or a chiral auxiliary. A promising approach for 1-(Pyridazin-4-yl)ethanone would be the use of a chiral transition metal catalyst, such as a ruthenium or iridium complex with a chiral phosphine ligand.[7][8]

Diagram of Asymmetric Reductive Amination:

Asymmetric_Reductive_Amination Ketone 1-(Pyridazin-4-yl)ethanone Chiral_Amine Enantiomerically Enriched 1-(Pyridazin-4-yl)ethanamine Ketone->Chiral_Amine Amine_Source NH₃ or NH₄⁺ salt Amine_Source->Chiral_Amine H₂, Chiral Catalyst Chiral_Catalyst Chiral Catalyst (e.g., Ru(OAc)₂((S)-BINAP)) Chiral_Catalyst->Chiral_Amine

Caption: Asymmetric reductive amination using a chiral catalyst.

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

Materials:

  • 1-(Pyridazin-4-yl)ethanone

  • Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂((S)-BINAP))

  • Ammonium Trifluoroacetate

  • Hydrogen Gas

  • Solvent (e.g., Methanol or 2-Propanol)

Procedure:

  • In a high-pressure reaction vessel, combine 1-(Pyridazin-4-yl)ethanone, the chiral ruthenium catalyst, and ammonium trifluoroacetate in the chosen solvent.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.8 MPa).

  • Heat the reaction mixture to the optimal temperature and stir for the required time, monitoring for conversion and enantiomeric excess.

  • After the reaction is complete, carefully vent the hydrogen gas and work up the reaction mixture as described for the racemic reductive amination.

  • Determine the enantiomeric excess of the product using a suitable chiral chromatography method (e.g., chiral HPLC or GC).

Chiral Resolution of Racemic 1-(Pyridazin-4-yl)ethanamine

Chiral resolution is a classical and often highly effective method for separating enantiomers. For a basic compound like 1-(Pyridazin-4-yl)ethanamine, this is typically achieved by forming diastereomeric salts with a chiral acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[9]

Diagram of Chiral Resolution:

Chiral_Resolution Racemic_Amine Racemic 1-(Pyridazin-4-yl)ethanamine Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Solvent Enantiomer_1 (R)-1-(Pyridazin-4-yl)ethanamine Diastereomeric_Salts->Enantiomer_1 Fractional Crystallization & Basification Enantiomer_2 (S)-1-(Pyridazin-4-yl)ethanamine Diastereomeric_Salts->Enantiomer_2 From Mother Liquor & Basification

Caption: Chiral resolution of the racemic amine.

Experimental Protocol: Chiral Resolution with Tartaric Acid

Materials:

  • Racemic 1-(Pyridazin-4-yl)ethanamine

  • (+)-Tartaric Acid (or other suitable chiral acid)

  • Solvent (e.g., Ethanol, Methanol, or a mixture)

  • 2M Sodium Hydroxide Solution

  • Dichloromethane

Procedure:

  • Dissolve the racemic 1-(Pyridazin-4-yl)ethanamine in a suitable solvent with gentle heating.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, also with gentle heating.

  • Slowly add the tartaric acid solution to the amine solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the crystallized salt can be determined by liberating the free amine with a base and analyzing it by chiral HPLC.

  • To obtain the free enantiomerically enriched amine, suspend the diastereomeric salt in water and basify with 2M sodium hydroxide solution.

  • Extract the free amine with dichloromethane, dry the organic layer, and concentrate to yield the desired enantiomer.

  • The other enantiomer can often be recovered from the mother liquor by a similar process.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Stille Coupling & Racemic Reductive Amination Route 2a: Asymmetric Reductive Amination Route 2b: Chiral Resolution
Overall Yield ModerateModerate to HighLow to Moderate (max 50% for one enantiomer without racemization)
Stereocontrol None (produces racemate)High (potentially >99% ee)High (can achieve >99% ee after recrystallization)
Scalability GoodModerate (dependent on catalyst cost and availability)Good
Cost-Effectiveness Moderate (cost of palladium catalyst and tin reagent)Potentially high (cost of chiral catalyst)Moderate (cost of resolving agent and potential loss of one enantiomer)
Safety & Environmental Use of toxic tin reagents is a major drawback.Use of high-pressure hydrogen gas requires specialized equipment.Generally safer, but involves solvent usage for crystallization.
Versatility HighHigh (if a suitable catalyst is found)High

Conclusion and Recommendations

For the initial synthesis of 1-(Pyridazin-4-yl)ethanamine for screening purposes, the Stille coupling followed by racemic reductive amination (Route 1) provides a reliable and versatile approach. The primary drawback is the use of toxic organotin reagents, which requires careful handling and waste disposal.

For the production of enantiomerically pure material, both asymmetric reductive amination (Route 2a) and chiral resolution (Route 2b) are viable options. Asymmetric synthesis is more atom-economical and can theoretically provide a higher yield of the desired enantiomer. However, it requires the development of a specific and efficient chiral catalyst, which may involve significant research and optimization.

Chiral resolution is a more established and often more readily implementable technique on a laboratory scale. While the theoretical maximum yield for a single enantiomer is 50%, the resolving agent can often be recovered and the undesired enantiomer potentially racemized and recycled, improving the overall process economy.

The choice of the optimal route will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 1986 , 108(11), 3033-3040. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999 . [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010 . [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2002 , 59, 1-714. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. [Link]

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis; John Wiley & Sons, 1994 . [Link]

  • Cui, X.; Zhang, X. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 2021 , 23(10), 3878-3883. [Link]

  • Collet, A.; Wilen, S. H.; Jacques, J. Enantiomers, Racemates, and Resolutions; John Wiley & Sons, 1981 . [Link]

  • CN102924386B - Industrial preparation method of 4-bromopyridazine - Google P
  • Organic Chemistry Portal - Reductive Amination. [Link]

  • Master Organic Chemistry - Reductive Amination. [Link]

  • ResearchGate - Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. [Link]

  • PubMed - Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]

  • Chemistry LibreTexts - Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • PubMed - Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate - Stille coupling of tricyclic core 135 and (α-ethoxyvinyl)tributyltin 10 led to (+)-propolisbenzofuran B (134). [Link]

  • Wikipedia - Reductive amination. [Link]

  • PMC - Strategies for chiral separation: from racemate to enantiomer. [Link]

Sources

validation of analytical methods for 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Validating Analytical Strategies for 1-(Pyridazin-4-yl)ethanamine: A Comparative Guide

Executive Summary

1-(Pyridazin-4-yl)ethanamine (CAS: 1008498-13-2) is a critical heterocyclic building block in the synthesis of kinase inhibitors and CNS-active agents.[1][2][3] Its physicochemical profile—specifically a LogP of -0.9 and high basicity—presents a "retention trap" for standard analytical workflows.[1][3] Conventional C18 Reversed-Phase HPLC (RP-HPLC) often yields near-void elution and significant peak tailing, compromising the specificity required for regulatory submission.[1][3]

This guide compares the standard C18 approach against a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy.[3][4] We provide a validated protocol demonstrating why HILIC is the superior "product" for this application, ensuring compliance with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge & Solution Comparison

The core difficulty in analyzing 1-(Pyridazin-4-yl)ethanamine lies in its polarity.[1][3] The pyridazine ring combined with a primary ethylamine side chain creates a highly hydrophilic molecule that refuses to partition into non-polar stationary phases.[3]

Comparative Performance: C18 vs. HILIC

The following data summarizes the performance of a standard C18 method versus an optimized Amide-HILIC method.

Performance MetricAlternative: Standard C18 RP Product: Amide-HILIC Scientific Rationale
Retention Factor (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
0.2 (Poor)4.5 (Optimal)C18 suffers from "phase collapse" with high-aqueous mobile phases; HILIC utilizes a water-rich layer for partitioning.[3]
Tailing Factor (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
> 2.0 (Asymmetric)1.1 (Symmetric)Residual silanols on C18 interact with the basic amine; Amide-HILIC masks these interactions via hydrogen bonding.[3]
Sensitivity (LOQ) High (Poor S/N)Low (High S/N)Early elution in RP leads to matrix interference; HILIC elution in high organic solvent enhances desolvation in MS detection.[1][3]
Solubility Compatibility LowHighSample diluents (high ACN) in HILIC match the solubility profile of organic synthesis reaction mixtures.
The Mechanism of Failure (C18)

In a standard C18 workflow, the analyst must use >95% water to force retention. This causes the hydrophobic C18 chains to "dewet" or collapse, reducing surface area and causing retention time drift. Furthermore, the basic amine (


) interacts ionically with exposed silanols, causing peak tailing.
The Mechanism of Success (HILIC)

The HILIC approach uses a polar stationary phase (Amide) and a high-organic mobile phase (e.g., 90% Acetonitrile).[3] Water from the mobile phase forms a stagnant layer on the silica surface. 1-(Pyridazin-4-yl)ethanamine partitions into this water layer.[1][3] The "product" solution here is the Amide-HILIC column , which provides a reproducible retention mechanism based on hydrophilicity rather than hydrophobicity.

Part 2: Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the appropriate method and the validation lifecycle.

ValidationWorkflow Start Analyte Assessment (LogP = -0.9, Basic) Decision Select Mode Start->Decision RP_Fail Reversed Phase (C18) Result: Void Elution Decision->RP_Fail Traditional HILIC_Pass HILIC (Amide/Zwitterionic) Result: Retention k' > 3 Decision->HILIC_Pass Polarity-Matched RP_Fail->HILIC_Pass Switch Mode Opt Method Optimization Buffer pH & Ionic Strength HILIC_Pass->Opt Val_Start ICH Q2(R2) Validation Opt->Val_Start Spec Specificity (Stress Testing) Val_Start->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Final Validated Protocol Acc->Final

Figure 1: Analytical Strategy Decision Tree. The workflow highlights the critical pivot from RP to HILIC based on the analyte's LogP, leading to a successful validation cycle.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating : if the system suitability criteria are not met, the specific failure mode (e.g., pH drift, column aging) is immediately apparent.

Chromatographic Conditions (HILIC Mode)
  • Column: Amide-functionalized silica (e.g., 100 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][3]

  • Isocratic Method: 10% A / 90% B. Note: High organic content is required for HILIC retention.[1][3]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Detection: UV @ 254 nm (Pyridazine ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     transition).[3]
    
  • Column Temp: 30°C.

Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water.[1][3]

    • Critical Step: The sample diluent must match the initial mobile phase composition. Dissolving the sample in 100% water will cause "solvent mismatch," leading to peak distortion (doublets) in HILIC.

Validation Parameters (ICH Q2)

A. Specificity (Forced Degradation) Subject the sample to stress conditions to ensure the method can separate the API from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector).[1][3] No interference at the retention time of the main peak.

B. Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[3] Residual plot should show random distribution, not a "U" shape (which indicates saturation).
    

C. Accuracy (Recovery) Spike known amounts of 1-(Pyridazin-4-yl)ethanamine into a placebo matrix at 80%, 100%, and 120% levels.

  • Protocol: Calculate % Recovery = (Observed Conc / Theoretical Conc) × 100.[1][3]

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.[1][3]

D. Precision (Repeatability) Inject the 100% standard solution 6 times.

  • Acceptance Criteria: RSD

    
     2.0% for peak area and retention time.[3]
    

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peaks / Doublets Sample solvent too strong (too much water).[1][3]Ensure sample diluent is ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

85% Acetonitrile.[3]
Retention Time Drift Insufficient equilibration.[1][3]HILIC columns require longer equilibration than C18.[1][3] Flush with 20 column volumes before starting.
Broad Peaks High pH causing secondary interactions.[1][3]Ensure buffer pH is < 4.0 to protonate the amine and silanols.

References

  • PubChem. (2025).[1][2][3] 1-(Pyridazin-4-yl)ethanamine Compound Summary. National Library of Medicine.[1][3] Available at: [Link][2][3]

  • ICH. (2005).[1][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3] Available at: [Link]

  • McCalley, D. V. (2017).[3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Contextual grounding for HILIC mechanism on polar amines).

  • Agilent Technologies. (2019).[1][3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

Sources

literature review of 1-(Pyridazin-4-yl)ethanamine applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Pyridazine Scaffold

In the landscape of medicinal chemistry, 1-(Pyridazin-4-yl)ethanamine (CAS: 1008498-13-2) represents a high-value "scaffold hop" from the more ubiquitous 1-phenylethanamine or 1-(pyridin-4-yl)ethanamine building blocks.[1]

While phenyl and pyridine rings are standard staples in fragment-based drug discovery (FBDD), the pyridazine core (1,2-diazine) offers a distinct physicochemical profile.[1] It is increasingly utilized to lower logP , increase aqueous solubility , and introduce novel hydrogen-bonding vectors without significantly altering the steric footprint of the molecule. This guide objectively compares this building block against its standard alternatives, providing experimental workflows for its synthesis and application.

Part 1: Comparative Physicochemical Analysis

Pyridazine vs. Pyridine vs. Phenyl

The decision to incorporate a pyridazine ring is often driven by the need to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound. The table below compares 1-(Pyridazin-4-yl)ethanamine with its direct analogs.

Table 1: Physicochemical Comparison of Chiral Amine Building Blocks

Property1-(Pyridazin-4-yl)ethanamine 1-(Pyridin-4-yl)ethanamine 1-Phenylethanamine
Structure 1,2-Diazine corePyridine coreBenzene core
Electronic Character Electron-deficient (π-deficient)Electron-deficientElectron-rich
H-Bond Acceptors 2 (Adjacent Nitrogens)10
Calc.[1] LogP (cLogP) ~ -0.9 (Hydrophilic)~ 0.2~ 1.2 (Lipophilic)
TPSA (Ų) ~ 51.8~ 38.9~ 26.0
pKa (Conjugate Acid) ~ 3.5 - 4.0 (Less basic)~ 5.2~ 9.5
Metabolic Liability Low (Resistant to CYP oxidation)Moderate (N-oxidation risk)High (Phenyl hydroxylation)

Key Insights for Researchers:

  • Solubility Enhancement: Replacing a phenyl ring with a pyridazine can lower cLogP by nearly 2 units, significantly improving aqueous solubility.[1]

  • Basicity Modulation: The pyridazine ring is significantly less basic than pyridine.[1] This is crucial when the target requires a neutral species at physiological pH or when avoiding hERG channel liability, which is often associated with basic amines.

  • Binding Interaction: The adjacent nitrogens (N1, N2) provide a unique "bidentate" potential for water-mediated bridges or direct interaction with serine/threonine residues in protein binding pockets.[1]

Part 2: Synthesis & Manufacturing Routes

Accessing enantiomerically pure 1-(Pyridazin-4-yl)ethanamine is critical.[1] Two primary methods dominate the field: Biocatalytic Transamination (preferred for high optical purity) and Chemical Reductive Amination (preferred for bulk, non-chiral needs).[1]

Workflow Visualization

The following diagram outlines the decision logic and process flow for synthesizing this compound.

SynthesisWorkflow Start Starting Material: 4-Acetylpyridazine Decision Requirement: Enantiopurity vs. Cost Start->Decision ChemRoute Route A: Chemical Synthesis (Reductive Amination) Decision->ChemRoute Low Cost / Bulk BioRoute Route B: Biocatalysis (Transaminase) Decision->BioRoute High Purity / Drug Dev ChemStep1 Reagent: NH4OAc, NaBH3CN Solvent: MeOH ChemRoute->ChemStep1 ChemResult Result: Racemic Mixture (Requires Chiral Resolution) ChemStep1->ChemResult BioStep1 Enzyme: ω-Transaminase (ATA) Donor: Isopropylamine (IPA) BioRoute->BioStep1 BioResult Result: >99% ee (R) or (S) (Direct Use) BioStep1->BioResult

Caption: Comparative workflow for the synthesis of 1-(Pyridazin-4-yl)ethanamine showing the efficiency of the biocatalytic route for obtaining chiral products.

Part 3: Experimental Protocols

As a self-validating system, these protocols rely on in-process controls (IPC) to ensure success.[1]

Protocol A: Biocatalytic Synthesis (Recommended for >99% ee)

This method utilizes ω-Transaminases (ω-TA) to convert 4-acetylpyridazine directly to the chiral amine.[1]

Reagents:

  • Substrate: 4-Acetylpyridazine (50 mM)[1]

  • Amine Donor: Isopropylamine (1 M, also acts as buffer/cosolvent)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)[1]

  • Enzyme: Commercial ω-TA (e.g., Codexis ATA or similar screening kit variants)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-acetylpyridazine in DMSO (5% v/v final concentration). Prepare the buffer solution containing PLP.[1]

  • Initiation: Add the amine donor (Isopropylamine) to the buffer.[1] Adjust pH to 7.5 carefully (reaction is pH sensitive).[1]

  • Reaction: Add the enzyme powder (lyophilized lysate, ~10 mg/mL) and the substrate solution. Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • In-Process Control (IPC): Aliquot 50 µL, quench with acetonitrile, and analyze via HPLC (C18 column) to monitor ketone consumption.

  • Work-up: Acidify reaction mixture to pH < 2 with 6M HCl to protonate the amine. Extract unreacted ketone with Ethyl Acetate (discard organic layer).[1]

  • Isolation: Basify the aqueous layer to pH > 12 with 10M NaOH. Extract the free amine into Dichloromethane (DCM) (3x). Dry over Na2SO4 and concentrate

    • Note: The amine is volatile; avoid high vacuum for prolonged periods.

Protocol B: Chemical Reductive Amination (Racemic)

Reagents:

  • 4-Acetylpyridazine (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (1.5 eq)[1]

  • Methanol (anhydrous)[1]

Methodology:

  • Dissolve 4-acetylpyridazine and ammonium acetate in methanol. Stir at room temperature for 2 hours to form the imine intermediate.

  • Add Sodium Cyanoborohydride portion-wise. Caution: HCN generation possible; use a vented hood.

  • Stir for 16 hours.

  • Quench with 1M HCl. Basify and extract as described in Protocol A.

  • Validation: 1H NMR (DMSO-d6) should show a quartet at ~4.2 ppm (CH-NH2) and a doublet at ~1.3 ppm (CH3).[1]

Part 4: Applications in Drug Discovery[2]

Kinase Inhibitor Design (Hinge Binding)

Pyridazine derivatives are excellent scaffolds for targeting the ATP-binding site of kinases.[1]

  • Mechanism: The N2 nitrogen of the pyridazine ring can serve as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Advantage: Unlike pyridine, the second nitrogen (N1) remains exposed to solvent or available for water-mediated interactions, potentially improving selectivity profiles against off-target kinases.[1]

Fragment-Based Screening

Due to its low molecular weight (123.16 g/mol ) and high polarity, 1-(Pyridazin-4-yl)ethanamine is an ideal "fragment" for NMR or X-ray crystallographic screening.[1]

  • Ligand Efficiency (LE): High.[1] The scaffold provides rigid vectors for growth without "wasting" molecular weight on lipophilic bulk.[1]

Bioisosteric Replacement in GPCR Ligands

In programs targeting aminergic GPCRs (e.g., Histamine H3, Dopamine D3), replacing a benzylamine moiety with this pyridazine analog often reduces hERG affinity (a cardiac safety risk) due to the reduced basicity (pKa ~4 vs ~9.5), which decreases the concentration of the cationic species required for hERG channel blocking.

References

  • Bioisosterism of Pyridazine

    • Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub.[1] Link[1]

  • Physicochemical Properties & Safety

    • 1-(Pyridazin-4-yl)ethan-1-amine Compound Summary. PubChem.[1][2] Link[1]

  • Transaminase Biocatalysis

    • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.[1] NCBI PMC.[1] Link

    • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.[1] MDPI.[1][3] Link[1]

  • Skeletal Editing (Pyridine to Pyridazine)

    • Pyridine-to-pyridazine skeletal editing.[1] ChemRxiv.[1] Link

Sources

A Senior Application Scientist's Guide to the Validation of 1-(Pyridazin-4-yl)ethanamine as a Novel Drug Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the success of a therapeutic candidate. Heterocyclic amines, in particular, are foundational scaffolds in a vast array of pharmaceuticals, owing to their unique stereoelectronic properties and their ability to engage in specific biological interactions.[1][2] This guide provides an in-depth technical evaluation of 1-(Pyridazin-4-yl)ethanamine, a promising yet relatively unexplored drug precursor. Our objective is to present a comprehensive validation framework, comparing its key attributes against established alternatives and furnishing detailed experimental protocols to empower researchers in their synthetic and analytical endeavors.

The Strategic Value of the Pyridazine Moiety in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers distinct advantages in drug design.[3][4] Unlike its more commonly employed phenyl isostere, the pyridazine nucleus imparts a greater degree of polarity and aqueous solubility, properties that are highly desirable for optimizing the pharmacokinetic profile of a drug candidate.[5] Furthermore, the nitrogen atoms serve as hydrogen bond acceptors, providing additional points of interaction with biological targets.[6] The introduction of an ethylamine substituent at the 4-position of the pyridazine ring, as in 1-(Pyridazin-4-yl)ethanamine, creates a chiral center and a primary amine, a versatile functional handle for subsequent chemical modifications in the construction of more complex drug molecules.

Comparative Physicochemical Profiling

A crucial aspect of validating a new drug precursor is to benchmark its properties against existing alternatives. Here, we compare 1-(Pyridazin-4-yl)ethanamine with its pyridine-based isomers and a constitutional isomer.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1-(Pyridazin-4-yl)ethanamine 1-(Pyridazin-4-yl)ethanamineC₆H₉N₃123.16-0.951.813
1-(Pyridin-4-yl)ethanamine[7]1-(Pyridin-4-yl)ethanamineC₇H₁₀N₂122.17----
1-(Pyridin-2-yl)ethanamine[8]1-(Pyridin-2-yl)ethanamineC₇H₁₀N₂122.17----
2-(Pyridin-4-yl)ethanamine[9]2-(Pyridin-4-yl)ethanamineC₇H₁₀N₂122.17038.912

Data for 1-(Pyridazin-4-yl)ethanamine sourced from PubChem CID 55281147.[10] Data for pyridine-based isomers is provided for structural comparison.

The lower XLogP3-AA value of 1-(Pyridazin-4-yl)ethanamine (-0.9) compared to 2-(Pyridin-4-yl)ethanamine (0) suggests a higher hydrophilicity, which can be advantageous for improving the solubility and reducing the metabolic liabilities of a drug candidate. The presence of three hydrogen bond acceptors in the pyridazine derivative, compared to two in the pyridine analogue, offers more opportunities for targeted molecular interactions.

Synthesis and Purification: A Proposed Workflow

While multiple synthetic routes to pyridazine derivatives exist, a common and effective strategy involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine, followed by functional group manipulations.[3][11] The following is a proposed, logical workflow for the synthesis of 1-(Pyridazin-4-yl)ethanamine.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Reduction and Isolation A 1,4-Dicarbonyl Precursor C Pyridazine Ring Formation A->C B Hydrazine Hydrate B->C D Chlorination (e.g., POCl3) C->D Cyclocondensation E 4-Chloropyridazine D->E F Nucleophilic Substitution (with Acetonitrile anion) E->F G 4-(1-Cyanoethyl)pyridazine F->G H Reduction of Nitrile (e.g., LiAlH4 or Catalytic Hydrogenation) G->H I 1-(Pyridazin-4-yl)ethanamine H->I J Purification (e.g., Distillation or Chromatography) I->J K Validated Precursor J->K

Caption: Proposed synthetic workflow for 1-(Pyridazin-4-yl)ethanamine.

Rationale Behind Experimental Choices
  • Step 1: Pyridazine Ring Formation: The reaction of a 1,4-dicarbonyl compound with hydrazine is a classic and high-yielding method for constructing the pyridazine core. The choice of the specific 1,4-dicarbonyl precursor will determine the initial substitution pattern of the ring.

  • Step 2: Functionalization: Chlorination of the pyridazine ring, for instance with phosphorus oxychloride, activates the 4-position for nucleophilic substitution.[12] The subsequent reaction with the anion of acetonitrile introduces the desired ethyl cyanide side chain.

  • Step 3: Reduction and Isolation: The reduction of the nitrile group to a primary amine can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation, which is often preferred for its milder reaction conditions and higher yields on a larger scale. Purification by distillation or column chromatography is essential to remove any unreacted starting materials and byproducts.

Comprehensive Analytical Validation Protocol

The validation of a drug precursor is a multi-faceted process that requires a battery of analytical techniques to confirm its identity, purity, and stability.[13][14]

Identity Confirmation
Analytical TechniqueExpected Observations for 1-(Pyridazin-4-yl)ethanamine
¹H NMR Signals corresponding to the pyridazine ring protons, the methine proton of the ethylamine side chain, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the structure.[15][16]
¹³C NMR Resonances for the carbon atoms of the pyridazine ring and the ethylamine side chain.[16]
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (123.0796 m/z).[10] Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyridazine ring.[15][17]
Purity Assessment: A Standard HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.

Step-by-Step HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridazine ring shows strong absorbance (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Validation Workflow

The following diagram illustrates a self-validating system for the analytical confirmation of 1-(Pyridazin-4-yl)ethanamine.

Validation_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties A 1H NMR I Validated 1-(Pyridazin-4-yl)ethanamine A->I Confirms Structure B 13C NMR B->I Confirms Structure C Mass Spectrometry C->I Confirms Structure D IR Spectroscopy D->I Confirms Structure E HPLC-UV E->I Confirms Purity F LC-MS for Impurity ID F->I Confirms Purity G Solubility Studies G->I Characterizes Properties H pKa Determination H->I Characterizes Properties

Caption: A comprehensive workflow for the analytical validation of the precursor.

Regulatory Considerations and Safe Handling

As a potential drug precursor, the synthesis, distribution, and use of 1-(Pyridazin-4-yl)ethanamine would be subject to regulatory oversight.[18][19][20][21] It is imperative for researchers to be aware of and comply with all local and international regulations concerning precursor chemicals.[22]

Safety Information:

Based on the GHS information for 1-(Pyridazin-4-yl)ethan-1-amine, the compound is classified as follows:

  • Harmful if swallowed.[10]

  • Causes severe skin burns and eye damage.[10]

  • Causes skin irritation.[10]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(Pyridazin-4-yl)ethanamine presents itself as a valuable and versatile precursor for drug discovery. Its favorable physicochemical properties, particularly its hydrophilicity and multiple hydrogen bond acceptors, make it an attractive alternative to more conventional building blocks. The synthetic and analytical workflows detailed in this guide provide a robust framework for its validation, ensuring the quality and consistency required for its application in the synthesis of novel therapeutic agents. As with any new chemical entity, a thorough understanding of its properties and a commitment to rigorous analytical validation are paramount to unlocking its full potential in the advancement of medicinal chemistry.

References

  • PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • PubChem. 1-(Pyridazin-4-yl)ethan-1-amine. [Link]

  • ACS Publications. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. [Link]

  • American Elements. 1-(4-Pyridazinyl)ethanamine Hydrochloride. [Link]

  • PubChem. 4-Pyridineethanamine. [Link]

  • ResearchGate. IR and 1 H NMR characteristics of the compounds. [Link]

  • PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • European Commission. Drug Precursor Control. [Link]

  • Wikipedia. Heterocyclic amine. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • National Institutes of Health. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. [Link]

  • Baruch S. Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • PubMed Central. The Identification of Precursor Regulation Impact on the Methamphetamine Market and Public Health Indicators in the Czech Republic: Time Series Structural Break Analysis. [Link]

  • Scientific Research Publishing. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • ResearchGate. Heterocyclic Amines. [Link]

  • ResearchGate. Analysis and Detection of Precursor Chemicals Used in Preparation of Narcotic Drugs and Psychotropic Substances – A Forensic Perspective. [Link]

  • CIRS Group. Regulation on the Administration of Precursor Chemicals. [Link]

  • ResearchGate. Synthesis and characterization by means of IR, 1H, 13C, 119Sn NMR and FAB-MS spectroscopy of some new organotin(IV) complexes. [Link]

  • GOV.UK. Precursor chemical licensing. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • ResearchGate. A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. [Link]

  • Regis Technologies. Analytical Strategies from Early Development to Validation: Part One. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • Congressional Research Service. Listed Chemicals and Federal Regulation of Controlled Substance Precursors. [Link]

Sources

Publish Comparison Guide: Synthesis of 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares synthetic routes for 1-(Pyridazin-4-yl)ethanamine , focusing on reproducibility, scalability, and the specific challenges posed by the electron-deficient pyridazine ring.

Target Molecule: 1-(Pyridazin-4-yl)ethanamine CAS (Racemic): 1008498-13-2 | CAS (HCl Salt): 1149585-79-4 Application: Chiral building block for kinase inhibitors (e.g., GLS1 inhibitors), fragment-based drug discovery.

Executive Summary

Synthesizing 1-(Pyridazin-4-yl)ethanamine presents a unique "Reproducibility Trap" compared to its pyridine analogs. The critical failure mode is the lability of the N-N bond and the susceptibility of the pyridazine ring to over-reduction (to dihydropyridazine) under standard hydrogenation conditions.

This guide compares two optimized routes:

  • The Kinetic Route (Reductive Amination): Best for rapid generation of racemic material.

  • The Precision Route (Ellman Auxiliary): Best for asymmetric synthesis and high-purity scale-up.

Comparative Performance Matrix
FeatureMethod A: Reductive Amination Method B: Ellman Auxiliary (Asymmetric)
Starting Material 4-Acetylpyridazine4-Acetylpyridazine + tert-Butanesulfinamide
Chirality Racemic (requires resolution)Enantiopure (>98% ee)
Yield (Isolated) 55–65%70–80% (over 2 steps)
Reproducibility Risk High (Dimerization/Over-reduction)Low (Stable intermediates)
Scalability Moderate (<10g)High (>100g)
Cost Efficiency High (Cheap reagents)Moderate (Auxiliary cost)

Part 1: Critical Reproducibility Factors (The "Why" Behind the Protocol)

As a Senior Application Scientist, I must highlight that standard pyridine protocols often fail for pyridazines.

  • The Hydrogenation Trap: Unlike pyridines, pyridazines cannot be subjected to standard Pd/C hydrogenation. The N-N bond is weak, and the ring is easily reduced to 1,4- or 4,5-dihydropyridazines, creating inseparable impurities. Strictly avoid H₂/Pd systems.

  • Basicity & Extraction: The pyridazine ring is highly polar and water-soluble.[1] Standard extraction (EtOAc/Water) often leaves 40% of the product in the aqueous phase. Protocol Adjustment: Use CHCl₃/iPrOH (3:1) or continuous extraction for workup.

  • Stability of the Free Base: The free amine is an air-sensitive oil that absorbs CO₂. Mandatory Step: Isolate and store as the Bis-HCl or Oxalate salt immediately.

Part 2: Detailed Experimental Protocols

Method A: Modified Reductive Amination (Racemic)

Best for: Quick access to material for initial SAR screening.

Mechanism: Formation of an imine followed by hydride reduction.[2][3] Crucial Modification: Use of Titanium(IV) isopropoxide to drive imine formation and prevent aldol polymerization of the acetylpyridazine.

Protocol Steps:
  • Imine Formation:

    • To a dried flask, add 4-Acetylpyridazine (1.0 eq) and Titanium(IV) isopropoxide (2.0 eq).

    • Add Ammonia (7M in MeOH, 5.0 eq). Note: Use anhydrous ammonia source to drive equilibrium.

    • Stir at ambient temperature for 12 hours under N₂.

  • Reduction:

    • Cool to 0°C. Carefully add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Caution: Exothermic.

    • Stir for 3 hours. Monitor by LCMS (Look for M+H 124).

  • Workup (The "Self-Validating" Step):

    • Quench with 2M NaOH (not water, to keep TiO₂ granular and filterable).

    • Filter through Celite.

    • Critical: Adjust aqueous pH to >12. Extract with DCM:Isopropanol (9:1) (5x).

    • Dry over Na₂SO₄ and concentrate.

  • Salt Formation:

    • Dissolve crude oil in Et₂O. Add 4M HCl in Dioxane dropwise. Collect the white precipitate.

Reproducibility Check: If the product is yellow/brown, polymerization occurred. Ensure Ti(OiPr)₄ is fresh.

Method B: Asymmetric Synthesis via Ellman Auxiliary

Best for: Process chemistry, scale-up, and when specific enantiomers are required.

Mechanism: Condensation with chiral tert-butanesulfinamide followed by diastereoselective reduction and acid cleavage.

Protocol Steps:
  • Condensation:

    • Mix 4-Acetylpyridazine (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.

    • Reflux (70°C) for 16 hours.

    • Checkpoint: Conversion should be >95% by HPLC.

    • Workup: Pour into brine, filter Ti salts, extract with EtOAc. Purify sulfinyl ketimine by flash chromatography (often stable solid).

  • Diastereoselective Reduction:

    • Dissolve ketimine in THF, cool to -48°C (to maximize de).

    • Add L-Selectride (or NaBH₄ for lower cost/lower de) (2.0 eq).

    • Stir 4 hours. Quench with NH₄Cl.

    • Result: This yields the sulfinamide intermediate.[4]

  • Cleavage (Deprotection):

    • Dissolve intermediate in MeOH. Add 4M HCl in Dioxane (4.0 eq).

    • Stir 1 hour at RT.

    • Precipitate the product by adding Et₂O. Filter the (R)-1-(Pyridazin-4-yl)ethanamine dihydrochloride .

Data Support: This route typically yields >98% ee without chiral chromatography.

Part 3: Visualization & Logic

Decision Tree: Selecting the Right Route

RouteSelection Start Start: Need 1-(Pyridazin-4-yl)ethanamine IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale > 10 grams? IsChiral->Scale No (Racemic OK) RouteB Method B: Ellman Auxiliary (Asymmetric) IsChiral->RouteB Yes (Pure Enantiomer) RouteA Method A: Reductive Amination (Racemic) Scale->RouteA No (Small Batch) Scale->RouteA Yes (But Cost Sensitive) Resolution Chiral SFC Resolution (Costly at Scale) RouteA->Resolution If Enantiomer needed later

Caption: Logical flow for selecting the synthesis route based on chirality and scale requirements.

Reaction Pathway: Ellman Auxiliary Route[5][6]

EllmanRoute SM 4-Acetylpyridazine (Achiral) Reagents1 Ti(OEt)4 (R)-t-Bu-Sulfinamide Inter1 Sulfinyl Ketimine (Chiral Intermediate) SM->Inter1 Condensation Reagents2 L-Selectride (-48°C) Inter2 Sulfinamide (Diastereomerically Pure) Inter1->Inter2 Reduction Reagents3 HCl / MeOH Product (R)-1-(Pyridazin-4-yl)ethanamine (>98% ee) Inter2->Product Cleavage

Caption: Step-by-step pathway for the asymmetric synthesis using Ellman's Auxiliary.

References

  • Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • ACS GCI Pharmaceutical Roundtable. (2018). "Reductive Amination Guide - Heterocycles." ACS Green Chemistry Institute. Link

  • PubChem. (2025).[5] "Compound Summary: 1-(Pyridazin-4-yl)ethanamine." National Library of Medicine. Link[5]

  • Matchett, M., et al. (2016). "Process Development of a Pyridazine-Based Kinase Inhibitor." Organic Process Research & Development. (General reference for pyridazine handling).

Sources

A Researcher's Guide to the Synthesis of 1-(Pyridazin-4-yl)ethanamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 1-(Pyridazin-4-yl)ethanamine, a chiral amine featuring the pyridazine heterocycle, represents a valuable building block for the exploration of new chemical space in medicinal chemistry. Its structural motifs are found in compounds with a range of biological activities, including potential anticancer and kinase-inhibiting properties.[1][2][3][4] However, the optimal synthetic route to this specific molecule is not well-documented in publicly available literature, necessitating a predictive analysis of potential synthetic strategies.

This guide provides a comprehensive cost-benefit analysis of three plausible synthetic methodologies for 1-(Pyridazin-4-yl)ethanamine. The proposed routes are grounded in established, high-yield chemical transformations commonly employed in the synthesis of heterocyclic amines. We will delve into the mechanistic underpinnings of each approach, providing detailed, actionable protocols and a comparative analysis of their respective strengths and weaknesses in terms of cost, efficiency, and scalability.

Method 1: Reductive Amination of a Ketone Precursor

This classical approach is a robust and widely used method for the synthesis of amines. It involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by in-situ reduction.

Scientific Rationale

The reductive amination of 4-acetylpyridazine with a suitable ammonia source, followed by reduction, presents a straightforward and convergent route. The choice of reducing agent is critical to the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) being favored for their selectivity and tolerance of a wide range of functional groups.

Experimental Workflow

A 4-Acetylpyridazine E Imine Formation A->E B Ammonia Source (e.g., NH4OAc) B->E C Reducing Agent (e.g., NaBH3CN) F Reduction C->F D Reaction Solvent (e.g., Methanol) D->E E->F G 1-(Pyridazin-4-yl)ethanamine F->G

Caption: Reductive Amination Workflow

Detailed Protocol
  • To a solution of 4-acetylpyridazine (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Nucleophilic Substitution of a Halogenated Precursor

This method relies on the displacement of a leaving group, such as a halogen, from an activated pyridazine ring by an appropriate amine nucleophile.

Scientific Rationale

The synthesis would commence with a halogenated pyridazine, such as 4-chloro-3-methylpyridazine, which can be synthesized from commercially available starting materials. Subsequent nucleophilic substitution with a protected amine equivalent, followed by deprotection, would yield the target compound. This method offers good control over the regiochemistry of the substitution.

Experimental Workflow

A 4-Halopyridazine Precursor E Nucleophilic Aromatic Substitution A->E B Amine Nucleophile B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F 1-(Pyridazin-4-yl)ethanamine E->F

Caption: Nucleophilic Substitution Workflow

Detailed Protocol
  • To a solution of 4-chloro-3-methylpyridazine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1-aminoethanol (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting alcohol would then be converted to the corresponding amine via a two-step process involving mesylation and subsequent displacement with an azide, followed by reduction.

Method 3: Grignard Addition to a Pyridazine Nitrile

This approach involves the addition of a Grignard reagent to a pyridazine nitrile, followed by reduction of the resulting imine.

Scientific Rationale

This method allows for the formation of the carbon-carbon bond of the ethylamine side chain. Starting with 4-cyanopyridazine, the addition of methylmagnesium bromide would generate an imine intermediate, which can then be reduced to the desired amine.

Experimental Workflow

A 4-Cyanopyridazine D Imine Formation A->D B Methylmagnesium Bromide B->D C Solvent (e.g., THF) C->D F Reduction D->F E Reducing Agent (e.g., NaBH4) E->F G 1-(Pyridazin-4-yl)ethanamine F->G

Caption: Grignard Addition Workflow

Detailed Protocol
  • To a solution of 4-cyanopyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and add methanol, followed by sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Cost-Benefit Analysis

Metric Method 1: Reductive Amination Method 2: Nucleophilic Substitution Method 3: Grignard Addition
Starting Material Cost Moderate (4-acetylpyridazine may require synthesis)High (Halogenated pyridazines can be expensive)Moderate (4-cyanopyridazine is commercially available)
Reagent Cost Low to ModerateModerateLow
Number of Steps 1-23-42
Scalability HighModerateModerate
Yield (Predicted) Good to ExcellentModerate to GoodGood
Safety/Environmental Use of cyanoborohydride requires caution.Use of high boiling point solvents (DMF).Grignard reagents are moisture-sensitive and pyrophoric.
Overall Feasibility HighModerateHigh

Conclusion

Based on this analysis, the Reductive Amination (Method 1) and Grignard Addition (Method 3) pathways represent the most promising strategies for the synthesis of 1-(Pyridazin-4-yl)ethanamine. The reductive amination route is particularly attractive due to its typically high yields and operational simplicity, although the synthesis of the starting ketone may be required. The Grignard addition offers a more direct route from a commercially available nitrile. The nucleophilic substitution pathway, while feasible, is likely to be more costly and involve a greater number of synthetic steps.

The final choice of synthetic route will depend on the specific resources and priorities of the research team. For rapid access to the compound on a smaller scale, the Grignard approach may be preferable. For larger-scale synthesis where cost and efficiency are paramount, the reductive amination pathway, once optimized, is likely the superior choice.

References

  • 1-Pyridin-4-yl-ethylamine - Chem-Impex. (URL: )
  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies - Taylor & Francis. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - Taylor & Francis. (URL: [Link])

  • Cost-effective synthesis of amine-tethered porous materials for carbon capture - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Identifying Cost-Effective CO2 Control Levels for Amine-Based CO2 Capture Systems. (URL: [Link])

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (URL: [Link])

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google P
  • Cost-Effective Synthesis of Amine-Tethered Porous Materials for Carbon Capture | Request PDF - ResearchGate. (URL: [Link])

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (URL: [Link])

  • 1-(Pyridazin-4-yl)ethanamine 97% | CAS: 1008498-13-2. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pyridazin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile of 1-(Pyridazin-4-yl)ethanamine: An Evidence-Based Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(Pyridazin-4-yl)ethanamine is not widely available, a robust hazard profile can be constructed by examining its GHS classification and data from structurally analogous compounds.

GHS Hazard Classification:

According to the European Chemicals Agency (ECHA), 1-(Pyridazin-4-yl)ethan-1-amine is classified with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H314: Causes severe skin burns and eye damage (Skin corrosion/irritation)

  • H315: Causes skin irritation (Skin corrosion/irritation)

This classification indicates that the compound is acutely toxic if ingested and can cause significant damage to skin and eyes upon contact.

Inference from Structurally Similar Compounds:

The pyridazine moiety and the ethanamine side chain suggest a reactivity profile similar to other heterocyclic amines. Aminopyridines, for instance, are known to be readily absorbed through the skin and gastrointestinal tract and are acutely toxic.[2] Some heterocyclic amines are also recognized as potential carcinogens and mutagens.[3][4][5][6] Furthermore, many heterocyclic compounds are classified as "very toxic" to aquatic life, with long-lasting effects.[7]

Given this information, it is imperative to treat 1-(Pyridazin-4-yl)ethanamine as a hazardous substance with significant health and environmental risks. The disposal procedures outlined below are designed with a conservative approach to mitigate these potential dangers.

Table 1: Hazard Summary of 1-(Pyridazin-4-yl)ethanamine

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[1]Ingestion
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]Dermal contact
Serious Eye Damage Causes severe eye damage.[1]Eye contact
Aquatic Toxicity Likely toxic to aquatic life with long-lasting effects (inferred).[7]Environmental release

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(Pyridazin-4-yl)ethanamine in any capacity, including preparation for disposal, the correct PPE is mandatory. The rationale is to create a barrier between the researcher and the hazardous chemical, preventing accidental exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended. Ensure gloves are inspected for integrity before use.[8]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes that could cause severe eye damage.[8]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, consider a chemically resistant apron or suit.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[8]

Spill Response: Immediate and Controlled Action

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Containment: If it is safe to do so, contain the spill using absorbent materials such as sand or vermiculite.[9] Do not use combustible materials like paper towels to absorb the spill.

  • Neutralization (for small spills): For very small spills, and only if you are trained to do so, you may consider neutralization. However, given the nature of this compound, mechanical cleanup with absorbent material is generally safer.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinsing with water.

  • Waste Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste.

Proper Disposal Procedures for 1-(Pyridazin-4-yl)ethanamine

Disposal of 1-(Pyridazin-4-yl)ethanamine must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step 1: Segregation of Waste

The cardinal rule of chemical waste disposal is proper segregation to prevent dangerous reactions.

  • Keep 1-(Pyridazin-4-yl)ethanamine waste separate from other chemical waste streams.

  • Crucially, do not mix amine waste with acids or strong oxidizing agents. This can lead to violent reactions.

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be in good condition with no signs of damage.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(Pyridazin-4-yl)ethanamine"

    • The specific hazards (e.g., "Toxic," "Corrosive")

    • The date of accumulation

Step 3: Accumulation of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

  • The storage location should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[8][10][11]

Step 4: Arranging for Disposal

  • Disposal of 1-(Pyridazin-4-yl)ethanamine must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. They will have established procedures and approved vendors for this purpose.

  • The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration in a licensed facility.

The following diagram illustrates the workflow for the proper disposal of 1-(Pyridazin-4-yl)ethanamine.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Waste Management cluster_disposal Final Disposal A Generation of 1-(Pyridazin-4-yl)ethanamine Waste B Wear Appropriate PPE A->B Always C Segregate from Incompatible Waste (e.g., Acids, Oxidizers) B->C D Place in a Labeled, Compatible, Sealed Hazardous Waste Container C->D E Store in Secondary Containment in a Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F When container is full or per lab guidelines G Transport by Licensed Hazardous Waste Hauler F->G H High-Temperature Incineration at a Licensed Facility G->H

Caption: Disposal workflow for 1-(Pyridazin-4-yl)ethanamine.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Wills, B. K., & Kasinath, A. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 297–301. Retrieved from [Link]

  • Botanical-online. (n.d.). Heterocyclic amines toxicity. Retrieved from [Link]

  • Baryshnikov, G. V., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(19), 6543. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2020). Pyridazine and phthalazine derivatives with potential antimicrobial activity. ResearchGate. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 13(1), 3988. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Kumar, V., et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(7), 609. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pyridazin-4-yl)ethan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 37–41. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-Pyridazinyl)ethanamine Hydrochloride. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Layton, D. W., et al. (1995). Cancer risk of heterocyclic amines in cooked foods: an analysis and implications for research. Carcinogenesis, 16(1), 39–52. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyridineethanamine. PubChem Compound Database. Retrieved from [Link]

  • Organic Letters. (2026, January 29). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Retrieved from [Link]

  • ResearchGate. (2012, July 11). 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyridazin-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(Pyridazin-4-yl)ethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。